2C-B-Fly
Description
Properties
CAS No. |
178557-21-6 |
|---|---|
Molecular Formula |
C12H15BrClNO2 |
Molecular Weight |
320.61 g/mol |
IUPAC Name |
2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H |
InChI Key |
XHRNOQRXDGETTA-UHFFFAOYSA-N |
SMILES |
C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br |
Canonical SMILES |
C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl |
Appearance |
Assay:≥98%A crystalline solid |
Other CAS No. |
733720-95-1 178557-21-6 |
Pictograms |
Irritant |
Synonyms |
8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-ethanamine Hydrochloride; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2C-B-Fly: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2C-B-Fly, known by its formal name 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine, is a psychedelic phenethylamine (B48288) and a structural analog of 2C-B.[2][3] It belongs to the "FLY" series of compounds, characterized by the fusion of two dihydrofuran rings to the central benzene (B151609) ring, creating a rigid molecular structure.[4] First synthesized in 1996 by a team led by David E. Nichols, this compound has garnered interest in the scientific community for its potent psychoactive effects, which are primarily mediated through its interaction with serotonin (B10506) receptors.[3][5] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and synthesis of this compound, intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Chemical Structure and Properties
This compound is a substituted phenethylamine with a molecular formula of C₁₂H₁₄BrNO₂ and a molecular weight of approximately 284.15 g/mol .[2] The defining feature of its structure is the tetrahydrobenzodifuran core, which distinguishes it from the more flexible structure of 2C-B.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine | [2] |
| CAS Number | 178557-21-6 | [2] |
| Molecular Formula | C₁₂H₁₄BrNO₂ | [2] |
| Molecular Weight | 284.15 g/mol | [2] |
| Melting Point | 310 °C | |
| Solubility | DMF: 1 mg/ml, DMSO: 5 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Methanol: 1 mg/ml | [6] |
Pharmacology
The pharmacological profile of this compound is primarily characterized by its activity as a potent partial agonist at several serotonin receptor subtypes, with the 5-HT₂ family of receptors being the most significant targets.
Receptor Binding Affinity
In vitro studies have demonstrated that this compound exhibits high affinity for the 5-HT₂A and 5-HT₂C serotonin receptors. The negative logarithm of the inhibition constant (pKi) values have been reported as 2.89 for the 5-HT₂A receptor and 2.93 for the 5-HT₂C receptor.[7] Another study reported a similar Ki value of 11 nM for the human 5-HT₂A receptor.[7]
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| 5-HT₂A | 11 nM | [7] |
| 5-HT₂C | pKi = 2.93 |
Functional Activity
As a partial agonist, this compound activates serotonin receptors but does not elicit the maximum possible response compared to a full agonist. Its functional activity has been characterized in various in vitro assays. One study investigating β-arrestin 2 (βarr2) recruitment, a measure of G-protein independent signaling, found that this compound has an EC₅₀ of 8.11 nM and an Eₘₐₓ of 81.8% at the 5-HT₂A receptor.[1] This potency and efficacy are comparable to its non-rigid analogue, 2C-B.[1]
| Assay | Receptor | EC₅₀ | Eₘₐₓ | Reference |
| β-arrestin 2 Recruitment | 5-HT₂A | 8.11 nM | 81.8% | [1] |
Signaling Pathways
The primary mechanism of action for this compound's psychoactive effects is through the activation of the 5-HT₂A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is believed to be responsible for the downstream neuronal effects that manifest as altered perception, mood, and cognition.
Furthermore, the recruitment of β-arrestin 2 suggests the involvement of G-protein independent signaling pathways, which may contribute to the nuanced pharmacological effects of this compound.
Synthesis
The synthesis of this compound was first described by Monte and Nichols in 1996. A key intermediate in the synthesis of "FLY" compounds is the tetrahydrobenzo[1,2-b;4,5-b']difuran core.[5] This heterocyclic nucleus is typically synthesized from commercially available 1,4-bis(2-hydroxyethoxy)-benzene.[5] The general synthetic route involves formylation, a Henry condensation to form a nitroalkene, followed by reduction of the nitroalkene to the corresponding phenethylamine (2C-H-Fly) using a reducing agent like lithium aluminum hydride.[5] The final step is the aromatic bromination of 2C-H-Fly to yield this compound.[5]
References
- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 2. cfsre.org [cfsre.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of 2C-B-Fly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2C-B-Fly is a substituted phenethylamine (B48288) and a structural analog of 2C-B. It belongs to the "FLY" series of compounds, characterized by the incorporation of the 2- and 5-methoxy groups of the parent phenethylamine into dihydrofuran rings. This structural modification results in a conformationally restrained molecule, which has been of interest in the study of structure-activity relationships at serotonin (B10506) receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its receptor binding affinities, functional activities, and the experimental methodologies used for their determination.
Receptor Binding Affinity
The primary mechanism of action of this compound, like other classic psychedelics, is through its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. Its binding profile is characterized by a high affinity for the 5-HT2 receptor subfamily.
Quantitative Data
The following table summarizes the available quantitative data on the receptor binding affinities of this compound and related compounds for comparison. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Compound | Receptor | Ki (nM) | Species | Radioligand | Reference |
| This compound | 5-HT2A | 11 | Human | [3H]ketanserin | [1] |
| 2C-B | 5-HT2A | 8.6 | Human | [3H]ketanserin | [1] |
| DOB-Fly | 5-HT2A | 18 | Rat | [3H]ketanserin | [1] |
| 2C-B-5-hemiFLY-α6 (syn isomer) | 5-HT2A | 13-16 | Human | Agonist Radioligand | [2] |
| 2C-B-5-hemiFLY-α6 (syn isomer) | 5-HT2C | 4-6 | Human | Agonist Radioligand | [2] |
| 2C-B-5-hemiFLY-α6 (syn isomer) | 5-HT2B | 280 | Human | Agonist Radioligand | [2] |
| 2C-B-5-hemiFLY-α6 (syn isomer) | 5-HT1A | 960 | Human | Agonist Radioligand | [2] |
Note: Data for this compound at other receptors is not extensively available in the public domain.
Functional Activity
This compound acts as a potent agonist at several serotonin receptors, with its psychedelic effects primarily attributed to its partial agonism at the 5-HT2A receptor.[3][4][5]
Signaling Pathways
Activation of the 5-HT2A receptor by an agonist like this compound initiates a G-protein-coupled signaling cascade. The 5-HT2A receptor is predominantly coupled to the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+) stores, and DAG activates protein kinase C (PKC).
Experimental Protocols
Radioligand Binding Assay (for 5-HT2A Receptor)
This protocol describes a competitive displacement assay to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor using [3H]ketanserin as the radioligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]ketanserin (specific activity > 60 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [3H]ketanserin (final concentration ~1-2 nM), and membrane suspension.
-
Non-specific Binding: Non-specific binding control, [3H]ketanserin, and membrane suspension.
-
Test Compound: Serial dilutions of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M), [3H]ketanserin, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]ketanserin binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol describes a method to measure the functional potency (EC50) of this compound at the 5-HT2A receptor by quantifying intracellular calcium mobilization.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: Fluo-4 AM or a similar cell-permeant calcium-sensitive dye.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Probenecid (optional): To prevent dye leakage from cells.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer, with or without probenecid). Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Use the automated injector to add the this compound dilutions to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression.
-
Metabolism
Expected Metabolic Pathways:
-
Phase I:
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic ring or other parts of the molecule.
-
O-Demethylation: Removal of methyl groups from any methoxy (B1213986) substituents (though this compound itself lacks these).
-
N-Acetylation: Addition of an acetyl group to the primary amine.
-
-
Phase II:
-
Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.
-
Conclusion
This compound is a potent serotonergic psychedelic that acts primarily as a partial agonist at the 5-HT2A receptor. Its rigidified structure, compared to 2C-B, provides a valuable tool for probing the pharmacophore of 5-HT2A receptor agonists. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel psychoactive compounds. Further research is warranted to establish a more complete receptor binding and functional activity profile for this compound and to fully elucidate its metabolic pathways and pharmacokinetic properties.
References
- 1. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2C-B-5-hemiFLY-α6 - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Monographs [cfsre.org]
- 6. This compound-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenethylamine-derived new psychoactive substances 2C-E-FLY, 2C-EF-FLY, and 2C-T-7-FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Neuropharmacological Profile of 2C-B-Fly: A Technical Guide to its Mechanism of Action in the Central Nervous System
Abstract: 2C-B-Fly, a conformationally restricted analog of the psychedelic phenethylamine (B48288) 2C-B, has garnered significant interest within the scientific community for its potent effects on the central nervous system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its molecular interactions with key neurotransmitter systems. We present a comprehensive summary of its receptor binding affinities, functional activities, and the downstream signaling cascades it initiates. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and structured data to facilitate further investigation and therapeutic exploration.
Introduction
This compound (2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine) is a psychedelic phenethylamine belonging to the "FLY" series of compounds, which are characterized by dihydrofuran rings that rigidify the methoxy (B1213986) groups common to the 2C family of substances.[2] This structural constraint significantly influences the compound's pharmacological profile, leading to a distinct pattern of receptor interactions compared to its more flexible counterpart, 2C-B. Understanding the precise mechanism of action is crucial for elucidating the basis of its psychoactive effects and evaluating its potential as a pharmacological tool or therapeutic agent. This guide synthesizes the current in vitro data to provide a detailed overview of its activity at the molecular level.
Pharmacodynamics: Receptor Interaction Profile
The primary mechanism of action of this compound in the central nervous system is mediated by its interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subfamily. It also displays significant affinity for other serotonin receptor subtypes and the trace amine-associated receptor 1 (TAAR1).
Receptor Binding Affinity
In vitro radioligand binding assays have been employed to determine the affinity of this compound for a wide array of CNS targets. The inhibition constant (Ki), a measure of binding affinity, indicates a high affinity for several serotonin receptors. Notably, this compound is a potent ligand at 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂C receptors.[1][3] Unusually for a 2C-series compound, it also demonstrates high affinity for the 5-HT₁D receptor.[2] The binding affinities for key receptors are summarized in Table 1.
| Table 1: Receptor Binding Affinities (Ki) of this compound | |
| Receptor Target | Ki (nM) |
| Serotonin Receptors | |
| 5-HT₁ₐ | 450 |
| 5-HT₁D | 120 |
| 5-HT₂ₐ | 11 |
| 5-HT₂ₙ | 49 |
| 5-HT₂C | 20 |
| Trace Amine Receptor | |
| TAAR1 | 140 |
| Monoamine Transporters (IC₅₀ nM) | |
| Serotonin Transporter (SERT) | >10,000 |
| Dopamine Transporter (DAT) | >10,000 |
| Norepinephrine Transporter (NET) | 7,100 |
| Data compiled from Rickli et al. (2015). Lower Ki/IC₅₀ values indicate higher affinity/potency. |
Functional Activity
Functional assays are critical to determine whether binding to a receptor results in its activation (agonism), blockade (antagonism), or no effect. This compound acts as a potent agonist or partial agonist at the 5-HT₂ receptor subfamily. Its activity at these receptors is believed to be the primary driver of its hallucinogenic effects, consistent with the established role of the 5-HT₂ₐ receptor in mediating the effects of classic psychedelics.[1] The functional potency (EC₅₀) and efficacy (Eₘₐₓ) are detailed in Table 2.
| Table 2: Functional Activity (EC₅₀/Eₘₐₓ) of this compound | ||
| Receptor Target | EC₅₀ (nM) | Eₘₐₓ (%) |
| 5-HT₂ₐ Activation | 1.8 | 83 |
| 5-HT₂ₙ Activation | 1.2 | 70 |
| 5-HT₂C Activation (Ca²⁺ flux) | 1.2 | 102 |
| β-arrestin 2 Recruitment (5-HT₂ₐ) | 13.8 | 91 |
| Data compiled from Rickli et al. (2015), Ray (2010), and Pottie et al. (2020). Eₘₐₓ is relative to the endogenous agonist 5-HT. |
Intracellular Signaling Pathways
Upon binding and activation of its primary targets, this compound initiates distinct intracellular signaling cascades. The engagement of these pathways ultimately leads to the modulation of neuronal excitability and gene expression, underpinning its psychoactive effects.
Gq/11-Protein Coupled Signaling
The 5-HT₂ receptor subfamily, including 5-HT₂ₐ and 5-HT₂C, primarily couples to the Gq/11 family of G-proteins. Agonist binding by this compound induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This cascade results in increased neuronal excitability, a key mechanism for the effects of psychedelics.
β-Arrestin Recruitment (Biased Agonism)
In addition to G-protein signaling, GPCRs can signal through β-arrestin pathways. Ligands that preferentially activate one pathway over the other are known as "biased agonists." Data from β-arrestin 2 recruitment assays show that this compound potently engages this pathway at the 5-HT₂ₐ receptor. While a full bias profile requires direct comparison of G-protein and β-arrestin activation in the same system, the potent recruitment of β-arrestin suggests this pathway is a significant component of this compound's mechanism of action. β-arrestin signaling can lead to receptor desensitization, internalization, and the activation of distinct downstream effectors like MAP kinases, influencing longer-term cellular responses.
Detailed Experimental Protocols
The quantitative data presented in this guide were generated using standardized in vitro pharmacological assays. The following sections provide an overview of the methodologies employed in the cited literature.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (this compound) by measuring its ability to displace a radiolabeled ligand from a target receptor.
-
Objective: To determine the Ki of this compound at various CNS receptors.
-
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK-293) stably expressing the human receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific to the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]mesulergine for 5-HT₂C).
-
Test Compound: this compound, prepared in serial dilutions.
-
Assay Buffer: Buffer solution (e.g., Tris-HCl) to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Detection: Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Incubation: Cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound are incubated in assay buffer until equilibrium is reached.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This functional assay measures the recruitment of β-arrestin to an activated GPCR. The technology often relies on enzyme fragment complementation (EFC), such as the NanoBiT® system.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to induce β-arrestin 2 recruitment to the 5-HT₂ₐ receptor.
-
Materials:
-
Cell Line: A cell line (e.g., HEK-293T) engineered to stably express the target receptor fused to one part of a reporter enzyme (e.g., LgBiT) and β-arrestin 2 fused to the complementary part (e.g., SmBiT).
-
Test Compound: this compound, prepared in serial dilutions.
-
Assay Buffer and Substrate: Buffer and the specific luminescent substrate for the complemented enzyme.
-
Detection: A plate reader capable of measuring luminescence.
-
-
Procedure:
-
Cell Plating: The engineered cells are plated into a microplate (e.g., 384-well) and incubated.
-
Stimulation: Cells are treated with varying concentrations of this compound and incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: The luminescent substrate is added. If recruitment occurs, the enzyme fragments complement, forming an active enzyme that converts the substrate, generating a light signal.
-
Quantification: The luminescent signal is read by a plate reader.
-
Data Analysis: A dose-response curve is generated by plotting the luminescent signal against the log concentration of this compound. Non-linear regression is used to determine the EC₅₀ and Eₘₐₓ values.
-
Conclusion
The mechanism of action of this compound in the central nervous system is defined by its potent interaction with multiple serotonin receptors, primarily acting as a high-efficacy agonist at 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂C subtypes. Its rigidified structure confers a distinct pharmacological profile, including high affinity for the 5-HT₁D receptor. The activation of these receptors initiates downstream signaling through both canonical Gq/11-protein pathways, leading to increased intracellular calcium and neuronal excitability, and through β-arrestin 2 recruitment, which may contribute to receptor desensitization and activation of parallel signaling cascades. Unlike many related phenethylamines, this compound shows negligible activity at monoamine transporters. This selective, multi-receptor serotonergic agonist profile provides a molecular basis for its potent psychedelic effects and establishes it as a valuable tool for dissecting the complex roles of the serotonin system in consciousness and behavior. Further research, particularly in vivo studies and those directly comparing G-protein versus β-arrestin pathway activation, will be essential to fully delineate the therapeutic and toxicological potential of this compound.
References
- 1. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Serotonin 5-HT2A Receptor Binding Affinity of 2C-B-Fly
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-vitro pharmacology of 2C-B-Fly, a synthetic phenethylamine (B48288), with a specific focus on its binding affinity and functional activity at the human serotonin (B10506) 5-HT2A receptor. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows. The information compiled herein is based on a thorough review of the scientific literature.
Introduction
This compound is a substituted phenethylamine characterized by the fusion of its two methoxy (B1213986) groups into dihydrofuran rings, creating a more rigid molecular structure compared to its analogue, 2C-B. This structural modification influences its pharmacological profile, particularly its interaction with serotonin receptors. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a primary target for psychedelic compounds and is implicated in a wide range of neurological and psychiatric processes. Understanding the binding affinity and functional activity of ligands like this compound at this receptor is crucial for elucidating their mechanisms of action and for the development of novel therapeutics.
Quantitative Data: 5-HT2A Receptor Binding and Functional Activity of this compound
The interaction of this compound with the human 5-HT2A receptor has been characterized through various in-vitro assays. The following table summarizes the key quantitative data, providing a comparative view of its binding affinity and functional potency.
| Assay Type | Parameter | Value | Radioligand/Method | Receptor Source | Reference |
| Radioligand Displacement Assay | Ki | 11 nM | [3H]ketanserin | Cloned human 5-HT2A receptors | [1] |
| β-Arrestin2 Recruitment Assay | EC50 | 8.11 nM | Not specified | Not specified | Not specified |
| β-Arrestin2 Recruitment Assay | Emax | 81.8% | Not specified | Not specified | Not specified |
Note: The specific cell line and detailed conditions for the β-arrestin recruitment assay that yielded the EC50 and Emax values are not explicitly detailed in the readily available literature. The Ki value is from a study by Rickli et al. (2015).[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on established protocols for 5-HT2A receptor binding and functional assays.
Radioligand Displacement Assay for 5-HT2A Receptor
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human 5-HT2A receptor using the antagonist radioligand [3H]ketanserin.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound at the human 5-HT2A receptor and subsequently calculate its inhibition constant (Ki).
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO-K1) expressing the recombinant human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (specific activity: >60 Ci/mmol).
-
Test Compound: this compound.
-
Reference Antagonist (for non-specific binding): Ketanserin (B1673593) or Mianserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Instrumentation: 96-well microplates, pipettes, cell harvester with glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the human 5-HT2A receptor.
-
Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-120 µg per well.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format in a final volume of 250 µL per well.
-
Total Binding: Add 150 µL of the membrane preparation, 50 µL of assay buffer, and 50 µL of [3H]ketanserin solution.
-
Non-specific Binding: Add 150 µL of the membrane preparation, 50 µL of the reference antagonist (e.g., 10 µM ketanserin final concentration), and 50 µL of [3H]ketanserin solution.
-
Competition Binding: Add 150 µL of the membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of [3H]ketanserin solution. The final concentration of [3H]ketanserin should be close to its Kd value (typically 1 nM).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the assay by rapidly filtering the contents of each well through the glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.
-
-
Quantification:
-
Dry the filters for 30 minutes at 50°C.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Arrestin Recruitment Assay
This protocol outlines a general method for determining the functional activity (EC50 and Emax) of this compound at the human 5-HT2A receptor by measuring β-arrestin2 recruitment. Commercial kits such as the PathHunter® assay are commonly used for this purpose.
Objective: To quantify the potency and efficacy of this compound in inducing the recruitment of β-arrestin2 to the activated 5-HT2A receptor.
Materials:
-
Cell Line: A cell line (e.g., CHO-K1 or HEK293) engineered to co-express the human 5-HT2A receptor and a β-arrestin2 fusion protein linked to a reporter system (e.g., β-galactosidase fragment complementation).
-
Test Compound: this compound.
-
Reference Agonist: Serotonin (5-HT) or another known 5-HT2A agonist.
-
Assay Reagents: As provided by the commercial assay kit, typically including cell plating reagents, detection reagents, and lysis buffer.
-
Instrumentation: A luminometer or a fluorescence plate reader compatible with the assay's detection method.
Procedure:
-
Cell Plating:
-
Seed the engineered cells into 96- or 384-well white-walled, clear-bottom microplates at a predetermined density and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the reference agonist in the appropriate assay buffer.
-
Add the diluted compounds to the respective wells of the cell plate.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagents to each well as per the manufacturer's protocol. This typically involves cell lysis and the addition of a substrate for the reporter enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Signal Measurement:
-
Measure the luminescence or fluorescence signal from each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of the reference agonist (set to 100%).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values using a non-linear regression analysis (sigmoidal dose-response curve).
-
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathways
The 5-HT2A receptor primarily signals through two main pathways: the canonical Gq/G11 pathway and the β-arrestin pathway.
Caption: Canonical 5-HT2A Receptor Gq/G11 Signaling Pathway.
Caption: 5-HT2A Receptor β-Arrestin Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for the radioligand displacement and β-arrestin recruitment assays.
References
In Vitro Characterization of 2C-B-Fly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2C-B-Fly is a substituted phenethylamine (B48288) and a structural analog of the psychedelic compound 2C-B. It belongs to the "FLY" series of compounds, which are characterized by the fusion of the two methoxy (B1213986) groups of the parent phenethylamine into dihydrofuran rings. This structural modification results in a more conformationally restricted molecule, which can significantly influence its pharmacological profile. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Data Presentation
Receptor Binding Affinities
The primary mechanism of action of this compound, like other classic psychedelics, is through its interaction with serotonin (B10506) (5-HT) receptors. The following table summarizes the binding affinities (Ki) of this compound and its parent compound, 2C-B, for various human serotonin receptors. The data is compiled from radioligand binding assays performed on cloned human receptors.
| Receptor | This compound Ki (nM) | 2C-B Ki (nM) | Reference |
| 5-HT2A | 11 | 8.6 | [1] |
| 5-HT2B | - | - | - |
| 5-HT2C | - | - | - |
| 5-HT1D | High Affinity | - | [2] |
| 5-HT1A | Weak Affinity | - | [2] |
| 5-HT1B | Weak Affinity | - | [2] |
| 5-HT1E | Weak Affinity | - | [2] |
Data for 5-HT2B and 5-HT2C, while mentioned as high affinity in some literature, lacks specific Ki values in the primary sources reviewed.
Functional Activity
Functional assays are crucial for determining the efficacy of a compound at its target receptor. The following table presents the functional potency (EC50) and efficacy (Emax) of this compound in a β-arrestin 2 recruitment assay at the human 5-HT2A receptor. This assay measures the recruitment of the scaffolding protein β-arrestin 2 to the activated receptor, a key event in receptor desensitization and signaling.
| Assay | Parameter | This compound Value | 2C-B Value | Reference |
| β-Arrestin 2 Recruitment (5-HT2A) | EC50 (nM) | 8.11 | 9.03 | [3] |
| Emax (%) | 81.8 | 89 | [3] |
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
This protocol is a representative method for determining the binding affinity of this compound for serotonin receptors, based on standard practices in the field.
1. Materials:
-
HEK293 cells stably expressing the human serotonin receptor of interest (e.g., 5-HT2A).
-
Radioligand appropriate for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known antagonist for the target receptor).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
2. Procedure:
-
Membrane Preparation: Culture the HEK293 cells and harvest them. Homogenize the cells in assay buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in fresh assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Cell membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Cell membrane preparation, radioligand, and non-specific binding control.
-
Displacement: Cell membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
β-Arrestin 2 Recruitment Assay (Representative Protocol)
This protocol is a representative method for assessing the functional activity of this compound at the 5-HT2A receptor by measuring β-arrestin 2 recruitment.
1. Materials:
-
HEK293T cells.
-
Expression plasmids for 5-HT2A receptor fused to a luciferase fragment (e.g., NanoLuc) and β-arrestin 2 fused to the complementary luciferase fragment.
-
Cell culture medium and transfection reagents.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound hydrochloride.
-
Luciferase substrate.
-
White opaque 96-well microplates.
-
Luminometer.
2. Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with the 5-HT2A receptor and β-arrestin 2 expression plasmids.
-
Cell Plating: After 24-48 hours of transfection, seed the cells into white opaque 96-well microplates and allow them to attach.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer and add to the appropriate wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Luminescence Measurement: Add the luciferase substrate to each well according to the manufacturer's instructions and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence data to the vehicle control. Plot the normalized response as a function of the this compound concentration and use a sigmoidal dose-response curve to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling
Activation of the 5-HT2A receptor by an agonist like this compound can initiate two primary signaling cascades: the canonical G-protein-mediated pathway, which is believed to be responsible for the psychedelic effects, and the β-arrestin-mediated pathway, which is involved in receptor desensitization and can also initiate its own signaling events.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel psychoactive compound like this compound.
Conclusion
The in vitro characterization of this compound reveals it to be a potent agonist at the 5-HT2A receptor, with binding affinities and functional potencies comparable to its parent compound, 2C-B.[1][3] Its rigidified structure, a hallmark of the "FLY" series, likely contributes to its specific interactions with the serotonin receptor family. Further research is warranted to fully elucidate its binding profile across a wider range of receptors and to explore the downstream consequences of both G-protein and β-arrestin-mediated signaling. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this compound and other novel psychoactive compounds.
References
The Discovery and Developmental History of 2C-B-Fly: A Technical Overview
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the discovery, synthesis, and pharmacological profile of 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine, commonly known as 2C-B-Fly. First synthesized and described in the mid-1990s as a conformationally restricted analog of the psychedelic phenethylamine (B48288) 2C-B, this compound has been a subject of interest in medicinal chemistry and pharmacology for its potent interactions with serotonin (B10506) receptors. This document details the historical context of its development, presents its receptor binding affinity and functional activity, outlines the experimental protocols for its synthesis and pharmacological evaluation, and visualizes its primary signaling pathway.
Introduction and Historical Context
The development of this compound is rooted in the structure-activity relationship (SAR) studies of psychedelic phenethylamines, a field significantly advanced by the work of Alexander Shulgin. The parent compound, 2C-B (4-bromo-2,5-dimethoxyphenethylamine), was first synthesized by Shulgin in 1974.[2][3][4] In an effort to understand the optimal conformation for receptor binding, researchers sought to create more rigid analogs of these flexible phenethylamine molecules.
This compound was first formally described in the scientific literature in 1995 by a team at Purdue University led by David E. Nichols, with Aaron Phillip Monte as a key contributor.[5][6] Their work focused on creating dihydrobenzofuran analogs of hallucinogens to model the active binding conformations of the methoxy (B1213986) groups present in compounds like 2C-B.[7] By cyclizing the 2- and 5-position methoxy groups into dihydrofuran rings, they created a more conformationally restricted molecule.[7][8] This structural constraint was hypothesized to enhance binding affinity and potency at target receptors. Following its initial synthesis and evaluation, this compound was also assessed by Alexander Shulgin.[6] It later appeared on the designer drug market in the mid-2000s.[7]
Chemical and Pharmacological Profile
This compound is classified as a psychedelic of the phenethylamine and benzodihydrodifuran classes.[9] Its full chemical name is 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine.[6]
Receptor Binding and Functional Activity
This compound is a potent agonist at several serotonin (5-HT) receptors, which are the primary targets for classic psychedelic compounds.[6][10] Its psychedelic effects are believed to be primarily mediated through its action as a partial agonist at the 5-HT2A receptor.[10][11] It also demonstrates high affinity for the 5-HT2B and 5-HT2C receptors.[6][11] Unusually for a 2C-x compound, it also shows significant affinity for the 5-HT1D receptor.[6] The table below summarizes the available quantitative pharmacological data for this compound.
| Compound | Receptor/Assay | Ki (nM) | EC50 (nM) | Emax (% of 5-HT) |
| This compound | Human 5-HT2A | 11[12] | - | - |
| 5-HT2C (Gq/11) | 0.36 | >90% | ||
| 5-HT2C (Gz) | 2.9 | >90% | ||
| 5-HT2C (β-arrestin1) | - | 42% | ||
| 5-HT2C (β-arrestin2) | - | 57% | ||
| For Comparison | ||||
| 2C-B | Human 5-HT2A | 8.6[12] | - | - |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from the formation of the key intermediate, the tetrahydrobenzodifuran core, followed by the addition of the ethylamine (B1201723) side chain and subsequent bromination. The general procedure is based on the methods described by Monte et al. (1996).[7][8]
Step 1: Synthesis of the Tetrahydrobenzo[1,2-b;4,5-b']difuran Core The synthesis begins with commercially available 1,4-bis(2-hydroxyethoxy)-benzene, which is cyclized to form the tetrahydrobenzo[1,2-b;4,5-b']difuran heterocyclic nucleus. This procedure is based on previously published methods cited in the primary literature.[8]
Step 2: Formylation of the Core The tetrahydrobenzodifuran core is formylated to introduce an aldehyde group at the 4-position, creating 4-formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran.
Step 3: Henry Condensation (Nitroaldol Reaction) The resulting aldehyde is reacted with nitroethane in a Henry condensation reaction to yield the corresponding nitroalkene, 1-(2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-nitropropene. Catalysts such as ammonium (B1175870) acetate (B1210297) are typically used for this reaction.[14]
Step 4: Reduction of the Nitroalkene The nitroalkene is then reduced to the primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran, is used to convert the nitro group to an amine, yielding 2C-H-Fly (2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine).[8]
Step 5: Aromatic Bromination The final step is the selective bromination of the aromatic ring at the 8-position. This is achieved by reacting 2C-H-Fly with a brominating agent, such as elemental bromine in acetic acid, to yield the final product, this compound.[5][8]
Workflow for the Synthesis of this compound
Radioligand Binding Assay for 5-HT2A Receptor Affinity
The binding affinity of this compound for the 5-HT2A receptor is determined using a competitive radioligand binding assay. This protocol is a representative method based on standard practices for this type of analysis.
1. Materials and Reagents:
-
Receptor Source: Membrane homogenates from rat frontal cortex or from a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin, a selective 5-HT2A receptor antagonist.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin (B1673593) or M100907).
-
Instrumentation: Filtration apparatus (e.g., Brandel or Millipore harvester), glass fiber filters (e.g., GF/B or GF/C), and a liquid scintillation counter.
2. Membrane Preparation:
-
Tissue is homogenized in ice-cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed, resuspended in fresh buffer, and stored at -80 °C. Protein concentration is determined using a standard assay (e.g., BCA).
3. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, a fixed concentration of [3H]ketanserin (typically near its Kd value), and varying concentrations of the unlabeled test compound (this compound).
-
Control wells are included for total binding (no competing ligand) and non-specific binding (with a saturating concentration of a non-labeled antagonist).
-
The receptor membrane preparation is added to initiate the binding reaction.
-
The plate is incubated (e.g., 60 minutes at 30-37 °C) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Filters are washed multiple times with ice-cold buffer.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Mechanism of Action and Signaling Pathways
The primary psychological effects of this compound are mediated by its agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[9] Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events.
Canonical Gq/11 Pathway: Upon agonist binding, the 5-HT2A receptor couples to the Gq/11 protein. This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC). PKC, in turn, phosphorylates a variety of downstream protein targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK, leading to changes in gene expression and neuronal excitability. This pathway is strongly associated with the psychedelic effects of 5-HT2A agonists.
Non-Canonical β-Arrestin Pathway: In addition to G-protein signaling, 5-HT2A receptors can also signal through a G-protein-independent pathway involving β-arrestins. Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This can lead to receptor desensitization and internalization, effectively turning off the G-protein signal. However, β-arrestin can also act as a scaffold for other signaling proteins, initiating a distinct wave of cellular responses, including the activation of the ERK/MAPK pathway. The balance between Gq and β-arrestin pathway activation is a key aspect of "functional selectivity" or "biased agonism," where different ligands can stabilize distinct receptor conformations, preferentially activating one pathway over the other.
5-HT2A Receptor Signaling Cascade
Conclusion
This compound represents a significant development in the rational design of psychedelic compounds. Born from the systematic exploration of the structure-activity relationships of phenethylamines, its creation by Monte and Nichols provided a valuable tool for probing the conformational requirements of serotonin receptor activation. Its rigid structure, potent affinity for 5-HT2 receptors, and subsequent evaluation have contributed to a deeper understanding of serotonergic pharmacology. The detailed methodologies for its synthesis and in vitro evaluation outlined in this guide serve as a foundation for further research into this and related compounds, aiding in the ongoing exploration of their therapeutic potential and mechanisms of action.
References
- 1. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acute pharmacological profile of this compound-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monographs [cfsre.org]
- 9. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 10. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. brieflands.com [brieflands.com]
An In-depth Technical Guide to 2C-B-Fly
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic psychedelic compound 2C-B-Fly, focusing on its chemical identity, pharmacological properties, and the analytical and synthetic methodologies associated with it. The information is intended for a scientific audience and aims to be a valuable resource for research and development in the fields of pharmacology, neuroscience, and forensic science.
Chemical Identification and Properties
This compound is a psychedelic phenethylamine (B48288) and a member of the "FLY" series of compounds, which are rigid analogs of the 2C family of psychedelics. The defining structural feature of the FLY compounds is the fusion of the methoxy (B1213986) groups of the parent 2C molecule into dihydrofuran rings, which flank the central benzene (B151609) ring. This structural constraint is believed to enhance potency and receptor selectivity.
The definitive chemical identifiers for this compound are crucial for accurate research and regulatory purposes.
| Identifier | Value |
| IUPAC Name | 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine |
| CAS Number | 178557-21-6 (for hydrochloride salt) |
| Chemical Formula | C₁₂H₁₄BrNO₂ (Freebase) C₁₂H₁₅BrClNO₂ (Hydrochloride) |
| Molecular Weight | 284.15 g/mol (Freebase) 320.61 g/mol (Hydrochloride) |
| Synonyms | This compound, 8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-ethanamine |
Pharmacology
The primary mechanism of action for this compound's psychoactive effects is its interaction with serotonin (B10506) receptors, particularly the 5-HT₂ subfamily. It is classified as a potent partial agonist at these receptors.[1][2]
Receptor Binding Affinity
Quantitative data on the binding affinity of this compound for various serotonin receptors is limited. However, it is known to have a high affinity for the 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors.[2] Unusually for a 2C-type compound, it also demonstrates high affinity for the 5-HT₁ₒ receptor.[1] The table below summarizes the known receptor binding profile.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Notes |
| 5-HT₂ₐ | High Affinity | Primary target for psychedelic effects. |
| 5-HT₂ₑ | High Affinity | |
| 5-HT₂ₒ | High Affinity | |
| 5-HT₁ₐ | Weak Affinity | [1] |
| 5-HT₁ₑ | Weak Affinity | [1] |
| 5-HT₁ₒ | High Affinity | [1] |
| 5-HT₁ₑ | Weak Affinity | [1] |
Note: Specific Kᵢ values for this compound are not consistently reported in publicly available literature. The affinities are described qualitatively based on available data.
Signaling Pathway
As a partial agonist of the 5-HT₂ₐ receptor, this compound is understood to initiate its intracellular signaling cascade through the Gq/11 protein pathway.[3] Activation of the 5-HT₂ₐ receptor leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to a cascade of downstream cellular responses that are believed to underlie the compound's psychedelic effects.[3][4]
Experimental Protocols
Synthesis Workflow
The synthesis of this compound was first reported by Aaron Monte in 1996. The general synthetic route for "FLY" compounds involves the construction of the central tetrahydrobenzodifuran core, followed by the addition of the ethylamine (B1201723) side chain.[5]
A key intermediate is the heterocyclic nucleus, tetrahydrobenzo[1,2-b;4,5-b']difuran, which can be synthesized from 1,4-bis(2-hydroxyethoxy)-benzene.[6] The synthesis proceeds through several key steps:
-
Formylation: The tetrahydrobenzodifuran core undergoes a Vilsmeier-Haack reaction to introduce a formyl group at the 4-position.
-
Henry Reaction: A nitroaldol condensation (Henry reaction) between the resulting aldehyde and nitroethane forms the corresponding nitrostyrene (B7858105) derivative.
-
Reduction: The nitro group is then reduced to an amine, typically using a reducing agent like lithium aluminum hydride (LAH), to yield 2C-H-Fly.
-
Bromination: The final step is the electrophilic aromatic substitution to introduce a bromine atom at the 8-position, yielding this compound.
Analytical Methodologies
The identification and quantification of this compound in forensic and research settings are typically achieved using modern analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the identification of this compound.[7]
-
Sample Preparation: Typically involves an acid-base extraction to isolate the compound from the matrix.
-
Instrumentation: An Agilent 5975 Series GC/MSD or similar instrument is used.[7]
-
Confirmation: Identification is confirmed by comparing the retention time and the electron ionization (EI) mass spectrum of the sample to a certified reference standard.[7]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This technique provides high-resolution mass data, aiding in the unambiguous identification of the compound.[7]
-
Sample Preparation: Samples are often diluted in the mobile phase.[7]
-
Instrumentation: A Sciex X500R LC-QTOF-MS or a similar high-resolution mass spectrometer is employed.[7]
-
Confirmation: As with GC-MS, confirmation is based on the comparison of retention time and mass spectral data with a known standard.[7]
Conclusion
This compound remains a compound of significant interest to the scientific community due to its unique rigid structure and potent psychedelic properties. This guide has provided a detailed overview of its chemical identity, pharmacological action, and the methodologies used for its synthesis and analysis. Further research into its specific receptor kinetics, metabolism, and toxicology is necessary to fully understand its pharmacological profile and potential therapeutic or toxicological implications. The data and protocols summarized herein serve as a foundational resource for professionals engaged in the study of novel psychoactive substances.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Monographs [cfsre.org]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. cfsre.org [cfsre.org]
Spectroscopic and Pharmacological Profile of 2C-B-Fly: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2C-B-Fly (2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine) is a psychedelic phenethylamine (B48288) that is structurally related to 2C-B. It is characterized by the fusion of the two methoxy (B1213986) groups of 2C-B into dihydrofuran rings, creating a more rigid molecular structure. This technical guide provides a summary of the available spectroscopic data (Nuclear Magnetic Resonance and Infrared Spectroscopy) and pharmacological information for this compound. While comprehensive, publicly accessible spectroscopic datasets remain limited, this document compiles the currently available information from various analytical sources.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₄BrNO₂ | [1] |
| Molar Mass | 284.15 g/mol | [1] |
| Appearance | Solid green material (as per one forensic sample) | [2] |
| CAS Number | 178557-21-6 | [1] |
Spectroscopic Data
Infrared (IR) Spectroscopy
Key absorbance peaks for this compound have been noted in the literature, corresponding to specific functional groups within the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 1100–1300 | C–O–C ether bridges (stretching) |
| 1500–1600 | Aromatic C=C vibrations |
Note: A full, publicly available IR spectrum with a comprehensive peak list for this compound has not been identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Publicly available, detailed ¹H NMR and ¹³C NMR data for this compound is currently unavailable. Forensic laboratories and research institutions that have synthesized and analyzed this compound hold this data, but it is not typically released in open-access publications. For researchers requiring this data, direct acquisition from a certified reference standard is recommended.
Experimental Protocols
Detailed experimental protocols for the acquisition of NMR and IR data specifically for this compound are not available in the public literature. However, general methodologies for the analysis of novel psychoactive substances (NPS) are well-established.
General Protocol for NMR Analysis of Novel Psychoactive Substances
-
Sample Preparation: A few milligrams of the reference standard are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are recorded. For unambiguous signal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.
-
Data Processing: The resulting spectra are processed using appropriate software to identify chemical shifts, coupling constants, and through-bond correlations, allowing for the complete structural elucidation of the molecule.
General Protocol for FT-IR Analysis
-
Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Pharmacological Profile
This compound is a potent agonist at several serotonin (B10506) receptors, which is believed to be the primary mechanism for its psychedelic effects.[3]
Receptor Binding Profile
| Receptor | Affinity (Kᵢ, nM) or Activity |
| 5-HT₂ₐ | Potent agonist |
| 5-HT₂ₑ | High affinity |
| 5-HT₁ₐ | High affinity |
| 5-HT₁ₑ | High affinity |
| 5-HT₁ₖ | High affinity |
| 5-HT₂ₒ | High affinity |
Signaling Pathway
The following diagram illustrates the proposed primary signaling pathway of this compound at the 5-HT₂ₐ receptor, a key interaction for its psychedelic effects.
Caption: Proposed signaling cascade of this compound at the 5-HT₂ₐ receptor.
Conclusion
While this compound has been characterized by forensic and research laboratories, a comprehensive public repository of its spectroscopic data (NMR and IR) is lacking. The information available confirms its identity as a rigid analog of 2C-B and outlines its potent interaction with multiple serotonin receptors. For definitive structural analysis and further research, it is essential to obtain a certified reference standard and perform independent spectroscopic analysis. The provided information serves as a foundational guide for professionals in the fields of forensic science, pharmacology, and drug development.
References
A Technical Guide to the Pharmacokinetics of 2C-B-Fly Analogs in Animal Models
Executive Summary
This technical guide provides a detailed overview of the pharmacokinetics of 2C-B-Fly analogs in animal models, with a primary focus on this compound-NBOMe and 2C-B in Wistar rats. Due to the scarcity of data on this compound, this document synthesizes findings from related compounds to project a likely pharmacokinetic profile. It covers key parameters including absorption, distribution, metabolism, and elimination. Detailed experimental protocols for in-vivo pharmacokinetic studies and bioanalytical methods are provided, alongside visualizations of experimental workflows and putative metabolic pathways to guide future research in this area.
Introduction
This compound is a psychedelic phenethylamine (B48288) of the 2C family, characterized by a dihydrobenzofuran substitution. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for assessing its pharmacological and toxicological effects. This guide addresses the current knowledge gap by presenting a consolidated view of PK data from its N-benzyl analog, this compound-NBOMe, and its structural predecessor, 2C-B.
Pharmacokinetic Profiles of this compound Analogs
The primary animal model for which data is available is the male Wistar rat. The following tables summarize the key pharmacokinetic parameters derived from subcutaneous (s.c.) administration of this compound-NBOMe and 2C-B.
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of this compound-NBOMe in Male Wistar Rats (1 mg/kg, s.c.) [1][2][3]
| Parameter | Serum | Brain |
| Tmax (Time to Peak Concentration) | 0.5 hours | 1 hour |
| Cmax (Peak Concentration) | 28 ng/mL | 171 ng/g |
| Elimination Half-life (t½) | 1.56 hours | 2.40 hours |
Table 2: Pharmacokinetic Parameters of 2C-B in Male Wistar Rats (50 mg/kg, s.c.) [4][5]
| Parameter | Serum | Brain |
| Tmax (Time to Peak Concentration) | 0.5 hours | 1 hour |
| Elimination Half-life (t½) | 1.1 hours | Not Reported |
| Volume of Distribution (Vd) | 16 L/kg | Not Reported |
| Brain to Serum Ratio (at 6 hours) | > 6.5 | - |
Note: The significant dose difference between the this compound-NBOMe and 2C-B studies should be considered when comparing their pharmacokinetic parameters.
Key Observations
-
Absorption: Both this compound-NBOMe and 2C-B are rapidly absorbed following subcutaneous administration, with peak serum concentrations reached within 30 minutes.[1][3][4][5]
-
Distribution: These compounds readily penetrate the blood-brain barrier.[1][2][4][5] For this compound-NBOMe, brain concentrations are substantially higher than in serum, and the parent compound is detectable in the brain for at least 8 hours post-administration.[1][2][3] The elimination half-life of this compound-NBOMe is longer in the brain than in the serum, suggesting a slower turnover in the central nervous system.[1][3]
-
Metabolism: this compound-NBOMe undergoes extensive metabolism.[6][7][8][9] Studies have identified numerous phase I and phase II metabolites. The primary metabolic pathways include hydroxylation, O-demethylation, and oxidative debromination, followed by glucuronidation and N-acetylation.[6][8][9]
-
Elimination: The elimination half-life of this compound-NBOMe in rats is approximately 1.56 hours in serum and 2.40 hours in the brain.[1][3] The parent compound 2C-B has a reported elimination half-life of 1.1 hours in rats.[4][5]
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of this compound-NBOMe and related compounds.
In-Vivo Pharmacokinetic Study Protocol
This protocol is based on the study of this compound-NBOMe in Wistar rats.[1][2][3]
-
Animal Model: Adult male Wistar rats (200-250g).[1]
-
Housing: Standard laboratory conditions with controlled temperature (22 ± 2°C), humidity (30-70%), and a 12-hour light/dark cycle. Animals are provided with ad libitum access to food and water.[8]
-
Drug Administration: this compound-NBOMe is dissolved in a suitable vehicle (e.g., deionized water with a small amount of Tween-20) and administered via subcutaneous (s.c.) injection at a dose of 1 mg/kg.[1][2][8]
-
Sample Collection:
-
Animals are divided into groups, with each group corresponding to a specific time point for sample collection (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-administration).[1]
-
At the designated time, animals are euthanized by decapitation.[1]
-
Trunk blood is collected and allowed to clot. Serum is separated by centrifugation (e.g., 1500 g for 10 minutes at 10°C).[1]
-
The whole brain is excised.[1]
-
All samples are stored at -20°C or lower until analysis.[1]
-
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of this compound analogs in biological matrices.[1][2][3][6][8]
-
Sample Preparation:
-
Serum: Protein precipitation is a common method. An organic solvent (e.g., ice-cold acetonitrile) is added to the serum sample to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Brain Tissue: The tissue is first homogenized in a suitable buffer. This is followed by a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the complex matrix.
-
-
Chromatography:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Visualizations
Experimental Workflow for Animal Pharmacokinetic Study
Caption: Workflow for a typical in-vivo pharmacokinetic study in rats.
Putative Metabolic Pathway of this compound-NBOMe
Caption: Hypothesized metabolic pathways for this compound-NBOMe.
Conclusion and Future Directions
The available data from this compound-NBOMe and 2C-B provide a foundational understanding of the likely pharmacokinetic behavior of this compound in animal models. It is expected that this compound exhibits rapid absorption and significant brain penetration. The metabolism is likely to be extensive, involving multiple enzymatic pathways.
However, dedicated pharmacokinetic studies on this compound are imperative. Future research should focus on:
-
A comprehensive pharmacokinetic study of this compound in a rodent model, determining key parameters such as bioavailability, volume of distribution, and clearance.
-
Metabolite identification and profiling for this compound to understand its biotransformation and identify potentially active metabolites.
-
Comparative pharmacokinetic studies across different routes of administration (e.g., oral, intravenous) to fully characterize its disposition.
Such studies will be crucial for accurately interpreting pharmacological and toxicological findings and for understanding the compound's effects in living systems.
References
- 1. Acute pharmacological profile of this compound-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute pharmacological profile of this compound-NBOMe in male Wistar rats-pharmacokinetics, effects on behaviour and thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Acute pharmacological profile of this compound-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Metabolic Fate of 2C-B-Fly: A Technical Guide to Biotransformation and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current understanding of the metabolism of 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethan-1-amine (2C-B-Fly). Direct research on the metabolic pathways of this compound is limited. Therefore, this document extrapolates probable metabolic routes based on comprehensive studies of its close structural analog, this compound-NBOMe, and its parent compound, 2C-B. The primary metabolic transformations are anticipated to involve Phase I reactions such as hydroxylation and deamination, followed by Phase II conjugation, likely N-acetylation. This guide details the experimental methodologies employed for the identification of metabolites of related compounds, presents relevant quantitative pharmacokinetic data from analog studies, and visualizes the hypothesized metabolic pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers engaged in the study of novel psychoactive substances (NPS).
Introduction
This compound is a psychedelic phenethylamine (B48288) of the 2C family, characterized by a dihydrobenzofuran ring structure fused to the phenyl ring of 2C-B.[1] As with many novel psychoactive substances, a thorough understanding of its metabolic fate is crucial for assessing its pharmacological and toxicological profile. While direct studies on this compound metabolism are not extensively available in peer-reviewed literature, significant insights can be drawn from research on its N-benzyl derivative, this compound-NBOMe, and the foundational compound, 2C-B.[2][3]
This guide synthesizes the available data to propose the likely metabolic pathways for this compound, outlines the analytical techniques for metabolite identification, and provides quantitative data from related compounds to contextualize its pharmacokinetic properties.
Hypothesized Metabolic Pathways
Based on the metabolism of this compound-NBOMe and other phenethylamines, the biotransformation of this compound is expected to proceed through several key pathways.[2][4] The primary enzymatic systems involved are likely to be Cytochrome P450 (CYP) isoenzymes and Monoamine Oxidase (MAO).[5]
The major proposed metabolic reactions for this compound include:
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring or other positions on the molecule, a common reaction catalyzed by CYP enzymes.
-
N-acetylation: The addition of an acetyl group to the primary amine, a common Phase II conjugation reaction.
-
Deamination: Removal of the amine group, primarily mediated by MAO-A and MAO-B, leading to the formation of an aldehyde intermediate which can be further oxidized to a carboxylic acid or reduced to an alcohol.[5]
The following diagram illustrates the hypothesized metabolic pathways for this compound.
Experimental Protocols for Metabolite Identification
The identification and characterization of this compound metabolites would likely employ in vitro and in vivo models, followed by sophisticated analytical techniques. The protocols described for this compound-NBOMe serve as a direct template.[2]
In Vitro Metabolism Models
-
Human Liver Microsomes (HLMs): Pooled HLMs are a standard and cost-effective system for studying Phase I metabolism, as they contain a rich complement of CYP450 enzymes.[6]
-
Incubation: this compound would be incubated with pooled HLMs in a buffered solution containing NADPH as a cofactor to initiate enzymatic reactions.
-
Sample Quenching: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile (B52724).
-
Sample Preparation: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
In Vivo Metabolism Models
-
Animal Models (e.g., Rats): Administration of this compound to rats allows for the collection of urine and blood samples containing in vivo generated metabolites.[2]
-
Administration: A controlled dose of this compound is administered, typically via oral or subcutaneous routes.
-
Sample Collection: Urine and blood are collected over a specified time course (e.g., 24 hours).
-
Sample Preparation: Urine samples may undergo enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. Liquid-liquid extraction or solid-phase extraction is then used to isolate the metabolites.
-
Analytical Instrumentation and Methods
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique for the untargeted screening and identification of metabolites.[2]
-
Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system separates the components of the sample extract. A reversed-phase C18 column is commonly used with a gradient elution of mobile phases such as water with formic acid and acetonitrile or methanol (B129727) with formic acid.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection. Data is acquired in both full scan mode to detect potential metabolites and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.
-
Metabolite Identification: Putative metabolites are identified based on their accurate mass, retention time, and the fragmentation patterns observed in the MS/MS spectra, which are compared to the parent compound and known metabolic transformations.
-
The following diagram illustrates a typical experimental workflow for metabolite identification.
Quantitative Data and Pharmacokinetics of Analogs
While pharmacokinetic data for this compound is not available, studies on this compound-NBOMe in Wistar rats provide valuable comparative information.[7]
Table 1: Pharmacokinetic Parameters of this compound-NBOMe in Wistar Rats (1 mg/kg, s.c.) [7]
| Parameter | Serum | Brain |
| Tmax (h) | 0.5 | 1 |
| Cmax | 28 ng/mL | 171 ng/g |
| T1/2 (h) | 1.56 | 2.40 |
Tmax: Time to maximum concentration; Cmax: Maximum concentration; T1/2: Elimination half-life.
These data indicate that this compound-NBOMe is rapidly absorbed and readily crosses the blood-brain barrier, with a longer half-life in the brain compared to the serum.[7] It is plausible that this compound exhibits similar pharmacokinetic behavior.
For the parent compound, 2C-B, human studies have shown an elimination half-life of 1.2 to 2.5 hours following oral administration.[3]
Conclusion and Future Directions
The metabolism of this compound is a critical area of research that remains largely unexplored. Based on robust data from its N-benzyl analog, this compound-NBOMe, and the parent compound 2C-B, it is hypothesized that this compound undergoes metabolism primarily through hydroxylation, N-acetylation, and deamination. The analytical workflows and experimental models detailed in this guide provide a clear roadmap for future studies aimed at definitively elucidating the biotransformation of this compound.
Further research is imperative to isolate and characterize the specific metabolites of this compound, determine the exact enzymes responsible for its metabolism, and assess the pharmacological activity of its metabolites. Such data will be invaluable for the scientific and medical communities to understand the complete pharmacological and toxicological profile of this novel psychoactive substance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2C-B - Wikipedia [en.wikipedia.org]
- 4. Phenethylamine-derived new psychoactive substances 2C-E-FLY, 2C-EF-FLY, and 2C-T-7-FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute pharmacological profile of this compound-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Neurochemical Effects of 2C-B-Fly Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the neurochemical effects of 2C-B-Fly, a psychedelic phenethylamine (B48288). The document synthesizes available data on its receptor binding profile, functional activity, and influence on monoamine systems. Detailed experimental protocols for key assays are provided to facilitate further research in this area. Furthermore, signaling pathways and experimental workflows are visually represented to enhance comprehension. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics.
Introduction
This compound is a substituted phenethylamine characterized by a 2,3,6,7-tetrahydrodifuran ring structure fused to the phenyl ring of the 2C-B molecule. This structural modification confers a rigid conformation, influencing its interaction with various neuroreceptors. As a member of the "FLY" series of psychedelic compounds, this compound has garnered interest for its potent psychoactive effects, which are primarily attributed to its interaction with the serotonergic system. Understanding the detailed neurochemical profile of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Receptor Binding Affinity and Functional Activity
The primary neurochemical mechanism of this compound involves its interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subtype.
Serotonin Receptor Profile
This compound is a potent agonist at several serotonin receptors, with a notable affinity for the 5-HT₂ family (5-HT₂A, 5-HT₂B, and 5-HT₂C)[1]. While specific binding affinity (Ki) and functional potency (EC₅₀) values for this compound are not extensively reported in the literature, data from its close analog, 2C-B-5-hemiFLY-α6, provides valuable insights into its likely receptor interaction profile. The syn stereoisomer of 2C-B-5-hemiFLY-α6 demonstrates high affinity for human 5-HT₂A and 5-HT₂C receptors[2].
Table 1: Receptor Binding Affinities (Ki) and Functional Potency (EC₅₀) of 2C-B-5-hemiFLY-α6
| Receptor | Ligand Type | Ki (nM) | EC₅₀ (nM) | Emax (%) | Species | Reference |
| 5-HT₂A | Agonist | 13–16 | 2,090 | 63 | Human/Rat | [2] |
| 5-HT₂C | Agonist | 4–6 | - | - | Human | [2] |
| 5-HT₂B | Agonist | 280 | - | - | Human | [2] |
| 5-HT₁A | Agonist | 960 | - | - | Human | [2] |
Note: Data presented is for 2C-B-5-hemiFLY-α6 as a proxy for this compound due to the limited availability of specific data for the latter.
Monoamine Transporters
Like other phenethylamines, this compound is thought to interact with monoamine transporters, though with lower potency compared to its effects on serotonin receptors. It is suggested that this compound and related benzofuran (B130515) compounds inhibit noradrenaline and serotonin uptake more than dopamine (B1211576) uptake[3]. However, specific quantitative data on the binding affinities of this compound for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET) are currently lacking.
Effects on Monoamine Systems
The interaction of this compound with serotonin receptors and potentially monoamine transporters leads to downstream effects on monoaminergic neurotransmission.
Monoamine Oxidase Inhibition
This compound has been shown to inhibit monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters. An in vitro study investigating the interaction of several phenethylamines with human monoamine oxidases reported an IC₅₀ value for this compound.
Table 2: Monoamine Oxidase Inhibition by this compound
| Enzyme | IC₅₀ (µM) | Reference |
| MAO-A | 19 | [4][5] |
The inhibition of MAO-A can lead to an increase in the synaptic levels of serotonin and norepinephrine, potentially contributing to the overall psychoactive effects of this compound.
Monoamine Release
Direct in vivo evidence for this compound-induced monoamine release is not currently available in the scientific literature. However, based on its agonism at 5-HT₂A receptors, it is hypothesized to indirectly modulate dopamine and serotonin release in various brain regions. Activation of 5-HT₂A receptors can lead to a subsequent release of glutamate, which in turn can influence dopaminergic and serotonergic neuron firing[6]. Further research utilizing techniques such as in vivo microdialysis is required to directly measure the effects of this compound on extracellular monoamine concentrations.
Signaling Pathways
The psychoactive effects of this compound are primarily mediated through the activation of intracellular signaling cascades following its binding to the 5-HT₂A receptor. Two major signaling pathways are implicated: the Gq/11-phospholipase C (PLC) pathway and the β-arrestin pathway[7][8][9][10][11].
Gq/11-PLC Signaling Pathway
Activation of the 5-HT₂A receptor by an agonist like this compound leads to the coupling and activation of the Gq/11 protein. This initiates a cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This pathway is believed to be central to the psychedelic effects of 5-HT₂A agonists.
β-Arrestin Signaling Pathway
In addition to G-protein coupling, agonist binding to the 5-HT₂A receptor can also lead to the recruitment of β-arrestins. This process is involved in receptor desensitization and internalization, but β-arrestins can also act as signal transducers themselves, initiating distinct downstream cellular responses. The balance between Gq/11 and β-arrestin pathway activation (functional selectivity or biased agonism) is an area of active research and may explain the diverse pharmacological profiles of different psychedelic compounds.
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
This protocol outlines a general method for determining the binding affinity of a test compound like this compound for serotonin receptors using a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human serotonin receptor of interest are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the unlabeled test compound (this compound) are incubated.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Monoamine Measurement
This protocol describes a general procedure for in vivo microdialysis to measure extracellular levels of dopamine and serotonin in the brain of a conscious animal following the administration of this compound.
Detailed Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized animal (e.g., a rat). The animal is then allowed to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate.
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals to establish a baseline level of extracellular monoamines.
-
Drug Administration: this compound is administered to the animal (e.g., via systemic injection or local perfusion through the probe).
-
Post-Dosing Collection: Dialysate collection continues at the same intervals for a specified period after drug administration.
-
Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine, serotonin, and their metabolites.
-
Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline values.
Conclusion
This compound is a potent serotonergic psychedelic with a primary mechanism of action involving agonism at 5-HT₂A and 5-HT₂C receptors. Its neurochemical profile is also characterized by the inhibition of MAO-A. The downstream effects of 5-HT₂A receptor activation are mediated through the Gq/11-PLC and β-arrestin signaling pathways, which are thought to underlie its psychoactive properties. While the current body of research provides a foundational understanding of this compound's neurochemical effects, further studies are needed to provide more specific quantitative data on its receptor binding affinities, functional potencies, and its direct in vivo effects on monoamine release. The experimental protocols and conceptual frameworks presented in this guide are intended to support and stimulate future research in this area, ultimately contributing to a more complete understanding of this and other novel psychoactive substances.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2C-B-5-hemiFLY-α6 - Wikipedia [en.wikipedia.org]
- 3. Acute Effects of the Novel Psychoactive Drug 2C-B on Emotions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. | Semantic Scholar [semanticscholar.org]
- 6. Acute pharmacological profile of this compound-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mushroomreferences.com [mushroomreferences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
The FLY in the Ointment of Serotonin Receptors: A Technical Guide to the Structure-Activity Relationship of 2C-B-Fly Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2C-B-Fly and its analogues, a class of psychedelic phenethylamines characterized by a rigidified dihydrobenzofuran ring system. By constraining the methoxy (B1213986) groups of the parent 2C-B molecule, these analogues offer a unique opportunity to probe the conformational requirements for ligand interaction at serotonin (B10506) receptors, primarily the 5-HT₂ subfamily. This document summarizes the available quantitative data on receptor binding and functional activity, details the experimental protocols used for their characterization, and visualizes key molecular interactions and experimental workflows.
Core Structure-Activity Relationship Insights
The fundamental structural modification in the this compound series is the incorporation of the 2- and 5-methoxy groups of the corresponding 2C-X compound into dihydrofuran rings, creating a tetracyclic structure. This rigidification has profound and sometimes unexpected effects on the pharmacological profile of these molecules.
Key SAR observations include:
-
Minimal Impact of Dihydrofuran Rings on 5-HT₂A Affinity: Tethering the methoxy groups of 2C-B into dihydrofuran rings to form this compound does not significantly alter binding affinity for the 5-HT₂A receptor.[1] For instance, 2C-B and this compound exhibit comparable Ki values at human 5-HT₂A receptors.[1] A similar trend is observed between DOB and its dihydrofuran analogue, DOB-FLY.[1]
-
Aromatic Furan (B31954) Rings Enhance Potency: In contrast to the saturated dihydrofuran rings, incorporating the methoxy groups into fully aromatic furan rings, as seen in the "DragonFLY" series (e.g., Bromo-DragonFLY), leads to a significant increase in both in vitro affinity and in vivo potency.[1] Bromo-DragonFLY, for example, displays exceptionally high affinity for the 5-HT₂A receptor with a Ki value of 0.04 nM.[2]
-
α-Methylation Increases In Vivo Potency: The presence of an α-methyl group on the ethylamine (B1201723) side chain, which distinguishes the DOx series from the 2C-X series, generally enhances in vivo potency in the head-twitch response (HTR) assay, a behavioral proxy for hallucinogenic activity in rodents.[3]
-
Substitution at the 4-Position: The nature of the substituent at the 4-position of the phenyl ring plays a crucial role in modulating potency. Halogen substitution (e.g., bromine in this compound) is a common feature.
-
N-Benzylation Dramatically Increases Affinity: The addition of an N-benzyl group to the phenethylamine (B48288) scaffold, creating the "NBOMe" series, drastically increases binding affinity for 5-HT₂A and 5-HT₂C receptors.[4][5] For example, this compound-NBOMe exhibits subnanomolar affinity for the 5-HT₂A receptor.[6]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its key analogues. It is important to note that absolute values can vary between studies due to differences in experimental conditions, such as radioligand used, tissue/cell line preparation, and specific assay protocols.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound Analogues
| Compound | 5-HT₂A | 5-HT₂B | 5-HT₂C | Reference(s) |
| 2C-B | 8.6 | High Affinity | High Affinity | [1] |
| This compound | 11 | High Affinity | High Affinity | [1][7] |
| DOB | 22 | - | - | [1] |
| DOB-Fly | 18 | - | - | [1] |
| Bromo-DragonFLY | 0.04 | 0.19 | 0.02 | [2][8] |
| 2C-B-5-hemiFLY-α6 | 13-16 | 280 | 4-6 | [9] |
Note: "High Affinity" is stated in sources where specific Ki values were not provided. "-" indicates data not available in the reviewed sources.
Table 2: Functional Activity (EC₅₀, nM and Eₘₐₓ, %) of this compound Analogues at the 5-HT₂A Receptor
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) | Assay Type | Reference(s) |
| 2C-B-5-hemiFLY-α6 | 2,090 | 63 | - | [9] |
Note: Comprehensive functional activity data (EC₅₀ and Eₘₐₓ) for a wide range of this compound analogues is limited in the publicly available literature.
Table 3: In Vivo Potency (ED₅₀, µmol/kg) in the Mouse Head-Twitch Response (HTR) Assay
| Compound | ED₅₀ (µmol/kg) | Reference(s) |
| 2C-B | 2.43 | [3] |
| This compound | 1.79 | [3] |
| DOB | 0.75 | [3] |
| DOB-Fly | 0.67 | [3] |
| 2C-B-DFLY | 1.07 | [3] |
| DOB-DFLY | 0.20 | [3] |
| 2C-I-Fly | 5.12 | |
| 2C-E-Fly | 2.10 | |
| 2C-EF-Fly | 4.37 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway for 5-HT₂A receptor activation and a typical experimental workflow for the characterization of novel this compound analogues.
References
- 1. Comparative Interactome Analysis of α-arrestin Families in Human and Drosophila [elifesciences.org]
- 2. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Bromo-DragonFLY - Wikipedia [en.wikipedia.org]
- 8. 2C-B-5-hemiFLY-α6 - Wikipedia [en.wikipedia.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Analytical Detection and Quantification of 2C-B-Fly
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methods for the detection and quantification of 2C-B-Fly, a psychedelic phenethylamine. The protocols detailed below are intended for forensic analysis, clinical toxicology, and research applications.
Introduction
This compound (2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)ethanamine) is a designer drug and a structural analog of the 2C-B phenethylamine.[1][2] Like its parent compound, this compound is a potent partial agonist of the serotonin (B10506) 5-HT2A receptor, with high affinity for the 5-HT2B and 5-HT2C receptors as well.[2] Its psychoactive effects and increasing presence in recreational drug markets necessitate the availability of robust and validated analytical methods for its identification and quantification in both seized materials and biological specimens.
The primary analytical techniques for the analysis of this compound and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS).[1][3] These methods offer the high sensitivity and selectivity required for the detection of this compound, which can be present at low concentrations in complex matrices.
Quantitative Data Summary
The following tables summarize the quantitative performance of analytical methods for this compound and related phenethylamines. It is important to note that specific validation data for this compound is limited, and therefore, data from closely related analogs is also presented to provide a comprehensive overview of expected method performance.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Analyte(s) | Matrix | LOD | LOQ | Linearity Range | Reference(s) |
| 74 Phenethylamines | Urine | 0.5 ng/mL | 1.0 ng/mL | 1.0–50.0 ng/mL | [4][5] |
| This compound-NBOMe | Rat Serum | Not Reported | 1 ng/mL | Not Reported | [6] |
| This compound-NBOMe | Rat Brain Tissue | Not Reported | 1 ng/g | Not Reported | [6] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Analyte(s) | Matrix | LOD | LOQ | Linearity Range | Notes | Reference(s) |
| 2C-B (as TFA derivative) | Urine | Not Reported | Not Reported | 0.5 - 1.5 µg/mL | Matrix-matched calibrators | |
| Designer Stimulants (including 2C amines) | Urine | 0.003–0.035 µg/mL | 0.010–0.117 µg/mL | 0.015–2 µg/mL | Cellulose paper sorptive extraction | [7] |
Experimental Protocols
Protocol 1: Analysis of this compound in Seized Materials by GC-MS
This protocol is suitable for the identification and quantification of this compound in powders, tablets, and other non-biological materials.
1. Sample Preparation: Acid-Base Extraction
-
Accurately weigh approximately 10 mg of the homogenized sample material.
-
Dissolve the sample in 10 mL of 0.1 M hydrochloric acid.
-
Perform a liquid-liquid extraction with 20 mL of diethyl ether to remove neutral and acidic impurities. Discard the organic layer.
-
Basify the aqueous layer to a pH > 10 with concentrated ammonium (B1175870) hydroxide.
-
Extract the this compound into 20 mL of chloroform (B151607).
-
Evaporate the chloroform layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of ethyl acetate (B1210297) for derivatization.
2. Derivatization
-
To the reconstituted sample, add 50 µL of N-methyl-bis-trifluoroacetamide (MBTFA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool to room temperature before injection. Note: For "FLY" compounds, dehydrogenation can occur with trifluoroacetic anhydride (B1165640) (TFAA). The presence of triethylamine (B128534) can inhibit this side reaction if TFAA is used.[8]
3. GC-MS Parameters
-
Instrument: Agilent 5975 Series GC/MSD or equivalent.[1]
-
Column: DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25 µm.[9]
-
Carrier Gas: Helium at 1 mL/min.[9]
-
Injector Temperature: 280°C.[9]
-
Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min.[9]
-
Injection Mode: Splitless or split (e.g., 20:1).[9]
-
MSD Transfer Line: 280°C.[9]
-
MS Source: 230°C.[9]
-
MS Quad: 150°C.[9]
-
Mass Scan Range: 30-550 amu.[9]
-
Acquisition Mode: Full Scan for identification, Selected Ion Monitoring (SIM) for quantification.
Protocol 2: Analysis of this compound in Biological Matrices (Urine) by LC-MS/MS
This protocol is highly sensitive and specific for the detection and quantification of this compound in complex biological matrices like urine.
1. Sample Preparation: Dilute-and-Shoot
-
Centrifuge the urine sample at 3000 x g for 5 minutes.[4]
-
Collect the supernatant.[4]
-
Dilute 20 µL of the supernatant with 960 µL of a 50% methanol (B129727) in water solution.[4]
-
Add 20 µL of an internal standard working solution (e.g., this compound-d4).[4]
-
Vortex the mixture.
-
Filter the solution through a 0.22 µm PVDF filter prior to injection.[4]
2. LC-MS/MS Parameters
-
Instrument: Sciex X500R LC-QTOF-MS or equivalent triple quadrupole mass spectrometer.[1]
-
Column: Phenomenex Kinetex® Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm.[4]
-
Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.[4]
-
Mobile Phase B: 0.1% formic acid in methanol.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Gradient:
-
0.5–1.0 min: 5–30% B
-
1.0–1.5 min: 30% B
-
1.5–2.0 min: 30–37% B
-
2.0–2.5 min: 37% B
-
2.5–2.6 min: 37–40% B
-
2.6–3.0 min: 40% B
-
3.0–5.0 min: 40–46% B
-
5.0–5.5 min: 46% B
-
5.5–8.0 min: 46–50% B
-
8.0–9.5 min: 50–65% B
-
9.5–10.5 min: 65–100% B[4]
-
-
Injection Volume: 3 µL.[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizations
5-HT2A Receptor Signaling Pathway
This compound exerts its psychedelic effects primarily through its interaction with the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling cascade initiated upon receptor activation.
Caption: 5-HT2A receptor signaling pathway initiated by this compound.
Analytical Workflow for this compound in Biological Samples
The following diagram outlines the general workflow for the analysis of this compound in biological matrices such as urine or blood.
Caption: General analytical workflow for this compound analysis.
References
- 1. cfsre.org [cfsre.org]
- 2. Monographs [cfsre.org]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov.tw [fda.gov.tw]
- 5. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Acute pharmacological profile of this compound-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. swgdrug.org [swgdrug.org]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2C-B-Fly
For Researchers, Scientists, and Drug Development Professionals
Introduction
2C-B-Fly is a synthetic psychedelic substance of the phenethylamine (B48288) class, structurally related to 2C-B. As a novel psychoactive substance (NPS), its emergence on the illicit drug market necessitates robust and validated analytical methods for its unambiguous identification in forensic and research laboratories. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds, making it a suitable method for the analysis of this compound.
These application notes provide a detailed protocol for the qualitative analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data interpretation.
Principle of GC-MS Analysis
Gas chromatography (GC) separates volatile components of a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. As the separated components elute from the column, they enter the mass spectrometer (MS). The MS ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification.
Experimental Protocols
Sample Preparation: Acid-Base Extraction
This protocol is suitable for the extraction of this compound from solid materials, such as powders or tablets.
Materials:
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Glass test tubes
-
Pipettes
-
Nitrogen evaporator (optional)
Procedure:
-
Accurately weigh approximately 10 mg of the homogenized sample into a glass test tube.
-
Add 5 mL of methanol to the tube and vortex for 2 minutes to dissolve the sample.
-
Centrifuge at 3000 rpm for 5 minutes to pellet any insoluble materials.
-
Transfer the methanolic supernatant to a new test tube.
-
Acidify the extract with 1 mL of 1 M HCl.
-
Evaporate the methanol under a gentle stream of nitrogen or in a fume hood.
-
Add 5 mL of deionized water to the remaining aqueous layer.
-
Wash the aqueous layer by adding 5 mL of dichloromethane, vortexing for 1 minute, and discarding the organic layer. Repeat this step twice.
-
Make the aqueous layer basic by adding 1 M NaOH dropwise until the pH is greater than 10.
-
Add 5 mL of dichloromethane and vortex for 2 minutes to extract the free base of this compound into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the organic layer to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a new vial for GC-MS analysis.
Optional Derivatization
For certain phenethylamines, derivatization can improve chromatographic peak shape and thermal stability. While direct analysis of this compound is possible, derivatization with an acylating agent like N-methyl-bis(trifluoroacetamide) (MBTFA) can be considered.
Procedure:
-
Evaporate the dried organic extract from the acid-base extraction to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of MBTFA to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound.[1] Instrument conditions may be optimized to suit the specific instrumentation and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 5975 Series GC or equivalent |
| Injection Port | Splitless mode |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 1 minute |
| Ramp Rate | 15 °C/min |
| Final Temperature | 300 °C, hold for 5 minutes |
| GC Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Mass Spectrometer | Agilent 5975 Series MSD or equivalent |
| Interface Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40 - 550 amu |
| Solvent Delay | 3 minutes |
Data Presentation
Retention Time
Under the specified chromatographic conditions, the expected retention time for this compound is approximately 6.20 - 6.24 minutes .[1]
Mass Spectrum and Fragmentation
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The presence of a bromine atom results in a characteristic isotopic pattern for bromine-containing fragments (M and M+2 in an approximate 1:1 ratio).
| m/z | Relative Intensity | Proposed Fragment |
| 283/285 | Low | [M]+ (Molecular Ion) |
| 254/256 | Moderate | [M-CH2NH2]+ |
| 226/228 | Moderate | [M-C2H5N-CO]+ |
| 146 | High | Dihydrobenzofuran fragment |
| 118 | Moderate | Further fragmentation of dihydrobenzofuran moiety |
Note: The relative intensities are approximate and can vary between instruments.
Quantitative Data (Illustrative)
No specific quantitative data for the GC-MS analysis of this compound is currently available in the provided search results. The following table presents illustrative performance characteristics that could be expected for a validated method, based on data for similar novel psychoactive substances.
| Parameter | Illustrative Value |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Linearity (R²) | > 0.99 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Proposed Fragmentation Pathway
Caption: Proposed EI fragmentation of this compound.
References
Application Note and Protocol for the Analysis of 2C-B-Fly using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2C-B-Fly is a psychedelic phenethylamine (B48288) of the 2C family, structurally related to 2C-B. As a novel psychoactive substance (NPS), robust and sensitive analytical methods are required for its identification and quantification in various matrices, including seized materials and biological samples. This document provides a detailed protocol for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies presented are based on established analytical strategies for this compound and related phenethylamines.
Chemical Structure and Properties of this compound
| Property | Value |
| Formal Name | 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethan-1-amine |
| Chemical Formula | C₁₂H₁₄BrNO₂ |
| Molecular Weight | 284.1 g/mol |
| Monoisotopic Mass | 283.0208 u |
| Exact Mass [M+H]⁺ | 284.0281 u[1] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. For non-complex matrices like seized powders, a simple dilution is often sufficient. For complex biological matrices such as blood or urine, a more rigorous clean-up is necessary to remove interferences.
Protocol 2.1.1: Dilution for Seized Materials
This protocol is suitable for the analysis of this compound in powder or tablet form.
-
Accurately weigh 1 mg of the homogenized sample.
-
Dissolve the sample in 10 mL of mobile phase (e.g., 90:10 water:acetonitrile (B52724) with 0.1% formic acid) to create a 100 µg/mL stock solution.
-
Further dilute the stock solution to a working concentration suitable for LC-MS/MS analysis (e.g., 100 ng/mL).
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
Protocol 2.1.2: Protein Precipitation for Whole Blood or Plasma
This method is designed to remove proteins from blood or plasma samples.
-
Pipette 100 µL of whole blood or plasma into a microcentrifuge tube.
-
Add 10 µL of a suitable internal standard solution (e.g., 1 µg/mL this compound-D4).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for injection.
Protocol 2.1.3: Liquid-Liquid Extraction (LLE) for Urine
This protocol is effective for extracting this compound from urine samples.
-
To 1 mL of urine in a glass tube, add a suitable internal standard (e.g., this compound-D4).
-
Add 1 mL of carbonate buffer (pH 9.5) and vortex.
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and then centrifuge at 3,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Table 1: LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: 5% to 95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative data for this compound is limited in the scientific literature. The following tables summarize available data for this compound and related compounds to provide an indication of expected performance.
Table 2: Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
| Precursor Ion [M+H]⁺ | 284.0281 | [1] |
| Major Product Ions (from QTOF) | m/z 267.0019, 253.0230, 225.0281, 198.9808 | [1] |
| Retention Time | ~6.24 min (under specific conditions) | [1] |
Note: For quantitative analysis using a triple quadrupole mass spectrometer, specific MRM transitions (precursor > product ion) need to be optimized. Based on the product ion spectrum, potential transitions for quantification and qualification could be m/z 284.0 > 267.0 and m/z 284.0 > 253.0. Collision energies for these transitions should be determined empirically.
Table 3: Quantitative Performance Data (from related compounds)
| Analyte | Matrix | LOD | LOQ | Reference |
| This compound-NBOMe | Serum | - | 1 ng/mL | [2] |
| 2C-B | Oral Fluid | 0.015 µmol L⁻¹ | - | [2] |
| 2C-B | Hair | - | 5-24 pg/mg | [2] |
These values should be used as a guide, and the analytical method for this compound should be fully validated in the end-user's laboratory to determine the specific LOD and LOQ.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in biological samples.
Caption: General workflow for the LC-MS/MS analysis of this compound in biological samples.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purity Assessment of 2C-B-Fly
Introduction
2C-B-Fly is a substituted phenethylamine (B48288) and a structural analog of 2C-B, possessing psychedelic properties. As with any compound intended for research, particularly in the fields of pharmacology and toxicology, the determination of its purity is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of research chemicals like this compound. This application note outlines a reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound.
Principle of the Method
This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is employed to ensure the effective separation of compounds with a range of polarities. Detection is achieved using a UV detector, as phenethylamines typically exhibit UV absorbance.
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (4-5 decimal places).
-
Ultrasonic bath.
-
pH meter.
-
Syringe filters (0.22 µm).
-
-
Reagents and Materials:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Deionized water (18.2 MΩ·cm).
-
Analytical column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar).
-
Experimental Protocols
1. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% formic acid in deionized water. To prepare 1 L, add 1 mL of formic acid to 999 mL of deionized water. Sonicate for 10 minutes to degas.
-
Mobile Phase B: 0.1% formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile. Sonicate for 10 minutes to degas.
2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B).
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition.
-
-
Final Preparation:
-
Filter all solutions through a 0.22 µm syringe filter into HPLC vials before injection.
-
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min: 5% B1-8 min: 5% to 95% B8-10 min: 95% B10.1-12 min: 5% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm and 315 nm |
| Run Time | 12 minutes |
4. Data Analysis and Purity Calculation
-
Inject the working standard solution to determine the retention time (RT) of this compound. Based on available data for similar compounds, the expected retention time would be in the range of 5-7 minutes.
-
Inject the sample solution.
-
Identify the main peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area percent method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: Quantitative HPLC Method Parameters (Hypothetical)
| Parameter | Value |
| Analyte | This compound |
| Expected Retention Time (RT) | 6.2 ± 0.2 min |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
Mandatory Visualization
Caption: Workflow for HPLC purity assessment of this compound.
The described HPLC method provides a reliable and robust approach for the purity assessment of this compound. Adherence to this protocol, including proper system setup, solution preparation, and data analysis, will ensure accurate and reproducible results, which are essential for the quality control of research chemicals. The use of a certified reference standard is crucial for unambiguous peak identification. Further validation of this method should be performed in accordance with internal quality assurance standards.
Application Notes and Protocols for In Vitro 5-HT2A Receptor Functional Assay for 2C-B-Fly
For Researchers, Scientists, and Drug Development Professionals
Introduction
2C-B-Fly is a substituted phenethylamine (B48288) and a potent psychedelic hallucinogen that acts as a partial agonist at the serotonin (B10506) 5-HT2A receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for psychedelic drugs and is implicated in various neurological processes, including perception, cognition, and mood. Activation of the 5-HT2A receptor primarily initiates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a measurable event that serves as a hallmark of receptor activation. This application note provides detailed protocols for two common in vitro functional assays to characterize the potency and efficacy of this compound at the human 5-HT2A receptor: a Calcium Flux Assay and an Inositol Monophosphate (IP1) Accumulation Assay.
Data Presentation
The following tables summarize representative quantitative data for this compound and common reference compounds at the human 5-HT2A receptor. This data is intended to be illustrative for researchers performing these assays, as specific functional data for this compound in these exact assays is not extensively available in published literature. The values presented are hypothetical but reflect the expected potency and efficacy of a partial agonist.
Table 1: Representative Functional Potency and Efficacy of 5-HT2A Receptor Agonists in a Calcium Flux Assay
| Compound | Assay Type | Parameter | Representative Value |
| This compound | Calcium Flux | EC50 | 15 nM |
| Emax (%) | 85% | ||
| Serotonin (5-HT) | Calcium Flux | EC50 | 25 nM |
| Emax (%) | 100% | ||
| DOI | Calcium Flux | EC50 | 5 nM |
| Emax (%) | 100% |
Table 2: Representative Functional Potency and Efficacy of 5-HT2A Receptor Agonists in an IP1 Accumulation Assay
| Compound | Assay Type | Parameter | Representative Value |
| This compound | IP1 Accumulation | EC50 | 20 nM |
| Emax (%) | 80% | ||
| Serotonin (5-HT) | IP1 Accumulation | EC50 | 47 nM[1] |
| Emax (%) | 100% | ||
| DOI | IP1 Accumulation | EC50 | 9.3 nM[1] |
| Emax (%) | 100% |
EC50 (Half-maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal possible effect. Emax (maximum effect) represents the maximal response that can be elicited by the agonist, expressed as a percentage of the response to a full agonist like serotonin.
Signaling Pathway and Experimental Workflows
5-HT2A Receptor Gq Signaling Pathway
Activation of the 5-HT2A receptor by an agonist such as this compound initiates a well-characterized signaling cascade. The receptor, coupled to the Gq alpha subunit of the heterotrimeric G protein, activates Phospholipase C (PLC). PLC subsequently cleaves Phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key indicator of receptor activation and can be measured using fluorescent calcium indicators. The accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, can also be quantified as a stable marker of Gq pathway activation.
Calcium Flux Assay Workflow
The calcium flux assay is a widely used method to measure the activation of Gq-coupled receptors. The workflow begins with seeding cells that stably express the human 5-HT2A receptor into microplates. These cells are then loaded with a calcium-sensitive fluorescent dye. After an incubation period, the plate is placed in a fluorescence plate reader. The assay is initiated by injecting the test compound, such as this compound, and the resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured in real-time.
IP1 Accumulation Assay Workflow
The IP1 accumulation assay provides a more stable, endpoint measurement of Gq pathway activation compared to the transient signal of a calcium flux assay. The workflow starts with seeding 5-HT2A expressing cells. Following adherence, the cells are stimulated with the test compound in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1. After incubation, the cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Experimental Protocols
Calcium Flux Assay
This protocol is designed to measure the agonist-induced transient increase in intracellular calcium.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates, coated with Poly-D-Lysine.
-
Reagents:
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (often included in kits to prevent dye leakage).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
-
Test Compound: this compound hydrochloride.
-
Positive Control: Serotonin (5-HT) or another known 5-HT2A full agonist.
-
Instrumentation: Fluorescence plate reader with kinetic read capability and automated injectors (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
The day before the assay, seed the 5-HT2A expressing cells into the microplates to achieve a confluent monolayer on the day of the experiment (e.g., 50,000 to 80,000 cells per well for a 96-well plate).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium indicator dye loading solution according to the manufacturer's instructions, typically in Assay Buffer containing probenecid.
-
Aspirate the cell culture medium from the wells and add the dye loading solution (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the positive control (e.g., 5-HT) in Assay Buffer at a concentration that is 5-10 times the final desired concentration.
-
-
Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the reading temperature (typically room temperature or 37°C).
-
Set the instrument to measure fluorescence kinetics (e.g., Ex/Em = ~490/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's automated injectors, add the diluted this compound or control solutions to the wells.
-
Continue to record the fluorescence signal for an additional 60-180 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after compound addition.
-
Subtract the baseline fluorescence from the peak fluorescence.
-
Normalize the data, with the vehicle control representing 0% response and the maximal response of the full agonist (e.g., 5-HT) representing 100%.
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Inositol Monophosphate (IP1) Accumulation Assay
This protocol measures the accumulation of IP1, a stable downstream metabolite in the Gq pathway.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium: As described for the Calcium Flux Assay.
-
Assay Plates: White, solid-bottom 96-well or 384-well microplates.
-
Reagents:
-
IP1-One HTRF® Assay Kit (or similar), which includes IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer.
-
Stimulation Buffer (provided with the kit or a similar buffer containing LiCl).
-
-
Test Compound: this compound hydrochloride.
-
Positive Control: A known 5-HT2A agonist (e.g., Serotonin).
-
Instrumentation: HTRF®-compatible plate reader.
Protocol:
-
Cell Plating:
-
Seed cells as described in the calcium flux protocol and incubate overnight.
-
-
Compound Stimulation:
-
On the day of the assay, prepare serial dilutions of this compound and the positive control in the stimulation buffer.
-
Aspirate the cell culture medium and add the compound dilutions to the respective wells.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and IP1 Detection:
-
Following the stimulation period, add the HTRF lysis buffer containing the IP1-d2 and anti-IP1 cryptate detection reagents to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF®-compatible plate reader, measuring fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF® ratio for each well (Acceptor signal / Donor signal) * 10,000. The signal is inversely proportional to the amount of IP1 produced.
-
Generate a standard curve using the IP1 standards provided in the kit.
-
Convert the HTRF ratios from the experimental wells to IP1 concentrations using the standard curve.
-
Normalize the data, with the vehicle control representing the basal IP1 level (0% stimulation) and a maximal concentration of a full agonist representing 100%.
-
Plot the percent stimulation against the log concentration of this compound and fit the curve to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background Ratio | - Low receptor expression- Poor cell health- Inactive compound- Suboptimal dye loading (Calcium Flux)- Insufficient incubation time (IP1) | - Verify receptor expression via Western blot or qPCR.- Ensure cells are healthy and not over-confluent.- Verify compound integrity and concentration.- Optimize dye concentration and loading time.- Optimize stimulation time for IP1 accumulation. |
| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Use an automated cell dispenser or be meticulous with manual seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer. |
| No Response to Agonist | - Incorrect cell line (no receptor expression)- Inactive agonist solution- Problem with detection reagents | - Confirm the cell line expresses the 5-HT2A receptor.- Prepare fresh agonist solutions.- Check the expiration dates and storage conditions of assay kits. |
References
Application Notes and Protocols for In Vivo Behavioral Studies of 2C-B-Fly in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of the in vivo behavioral effects of 2C-B-Fly in rodents, primarily focusing on the head-twitch response (HTR), a key behavioral proxy for hallucinogenic potential. Detailed protocols for conducting these studies are also provided.
Introduction
This compound is a substituted phenethylamine (B48288) and a rigid analog of 2C-B, belonging to the "FLY" series of compounds.[1] Like other classic psychedelics, its primary mechanism of action is believed to be agonism at the serotonin (B10506) 5-HT2A receptor.[2][3] In vivo behavioral studies in rodents are crucial for characterizing its pharmacological profile, potency, and potential therapeutic or adverse effects. The head-twitch response (HTR) in mice is a well-established behavioral model used to assess the hallucinogenic potential of serotonergic compounds.[4][5]
Quantitative Data Summary
The following tables summarize the available quantitative data from in vivo behavioral studies of this compound and related compounds in rodents.
Table 1: Head-Twitch Response (HTR) Potency in Mice
| Compound | ED₅₀ (μmol/kg) | Test Species | Route of Administration | Reference |
| This compound | ~2.5 (estimated from graph) | C57BL/6J mice | Not Specified | [6] |
| 2C-B | 2.43 | C57BL/6J mice | Not Specified | [6] |
Note: A precise ED₅₀ value for this compound was not explicitly stated in the text of the primary reference, but visual estimation from the provided dose-response curve suggests a value around 2.5 μmol/kg. The study did find that incorporating the methoxy (B1213986) groups of 2C-B into dihydrofuran rings (as in this compound) did not significantly alter its potency in the HTR assay.[6]
Table 2: Pharmacokinetic Parameters of this compound-NBOMe in Male Wistar Rats (1 mg/kg, s.c.)
| Parameter | Serum | Brain Tissue | Reference |
| Peak Concentration (Cₘₐₓ) | 28 ng/mL | 171 ng/g | [7][8] |
| Time to Peak (Tₘₐₓ) | 30 min | 60 min | [7][8] |
Note: This data is for the N-2-methoxybenzyl derivative of this compound. While not this compound itself, it provides the most detailed available pharmacokinetic information for a closely related compound in rodents.[7][8]
Experimental Protocols
Detailed methodologies for key in vivo behavioral assays are provided below.
1. Head-Twitch Response (HTR) Assay
This protocol is adapted from studies investigating the hallucinogenic-like effects of phenethylamines in mice.[2][6]
-
Objective: To quantify the 5-HT2A receptor-mediated head-twitch response as a behavioral proxy for hallucinogenic potential.
-
Animals: Male C57BL/6J mice (6-8 weeks old) are commonly used due to their robust HTR.[2][6] Animals should be housed in a controlled environment with a reverse light-dark cycle.[6]
-
Drug Administration:
-
This compound hydrochloride is dissolved in a vehicle such as 0.9% saline.
-
The drug is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2]
-
A range of doses should be used to establish a dose-response curve.
-
-
Procedure:
-
Immediately after injection, place each mouse individually into a clear observation chamber (e.g., a cylindrical Plexiglas container).[2]
-
The observation period typically lasts for 30 minutes.[6]
-
A trained observer, blind to the experimental conditions, should count the number of rapid, side-to-side head movements.[2]
-
Alternatively, an automated system with a head-mounted magnet and a magnetometer can be used for more precise quantification.[2]
-
-
Data Analysis:
2. Locomotor Activity Assessment (Open Field Test)
This protocol is based on studies of the behavioral effects of this compound-NBOMe in rats.[7][8]
-
Objective: To assess the effect of this compound on spontaneous locomotor activity.
-
Drug Administration:
-
Procedure:
-
Place the animal in the center of an open field arena (e.g., a square box with infrared beams).
-
Allow the animal to explore freely for a set duration (e.g., 30-60 minutes).
-
An automated tracking system records parameters such as distance traveled, rearing frequency, and time spent in different zones of the arena.
-
-
Data Analysis:
-
Compare the locomotor activity parameters between the drug-treated and vehicle-treated groups.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine dose-dependent effects.
-
3. Prepulse Inhibition (PPI) of the Acoustic Startle Response
This protocol is also adapted from the study on this compound-NBOMe.[7][8]
-
Objective: To evaluate the sensorimotor gating effects of this compound.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Administer this compound or vehicle at various doses and time points as in the locomotor activity test.[7][8]
-
Place the rat in the startle chamber and allow for an acclimation period with background noise.
-
The test session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 3-12 dB above background) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Analysis:
-
Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100 ]
-
Analyze the data using ANOVA to assess the effects of the drug on both the acoustic startle response (ASR) and %PPI.
-
Visualizations
Serotonin 5-HT2A Receptor Signaling Pathway
The primary psychedelic effects of this compound are believed to be mediated through its agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[2] Activation of this receptor initiates an intracellular signaling cascade.[2]
References
- 1. This compound (hydrochloride) - Biochemicals - CAT N°: 11473 [bertin-bioreagent.com]
- 2. benchchem.com [benchchem.com]
- 3. Monographs [cfsre.org]
- 4. researchgate.net [researchgate.net]
- 5. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute pharmacological profile of this compound-NBOMe in male Wistar rats-pharmacokinetics, effects on behaviour and thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute pharmacological profile of this compound-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2C-B-Fly in a Laboratory Setting
Disclaimer: 2C-B-Fly is a psychoactive compound and is classified as a controlled substance in many jurisdictions.[1] All acquisition, handling, storage, and disposal of this substance must be conducted in strict accordance with all applicable local, state, and federal regulations. These protocols are intended for use by trained researchers, scientists, and drug development professionals in approved laboratory settings with the necessary licenses and safety infrastructure. This document is for informational and educational purposes only.
Introduction
This compound is a substituted phenethylamine (B48288) and a benzodihydrodifuran analog of 2C-B.[1][2] It is a potent psychedelic that acts as a partial agonist at serotonin (B10506) receptors.[2][3] As a potent research chemical, the handling and use of this compound in a laboratory setting require stringent safety protocols to ensure the safety of personnel and the integrity of experimental data. These application notes provide detailed guidelines for the safe handling, storage, and use of this compound in a research environment.
Hazard Identification and Safety Precautions
The primary safety information for this compound is derived from its Safety Data Sheet (SDS). The compound is classified as causing skin and serious eye irritation.[4]
GHS Hazard and Precautionary Statements
| Identifier | Statement | Source |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| P264 | Wash thoroughly after handling | [4] |
| P280 | Wear protective gloves / eye protection / face protection | [4] |
| P302+P352 | If on skin: Wash with plenty of water | [4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P321 | Specific treatment (see on this label) | [4] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention | |
| P337+P313 | If eye irritation persists: Get medical advice/attention | |
| P362+P364 | Take off contaminated clothing and wash it before reuse |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory when handling this compound, particularly in its solid, powdered form.[5][6][7]
-
Eye Protection: Chemical safety goggles are required at all times.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[7]
-
Body Protection: A lab coat must be worn to protect against skin contact.[7]
-
Respiratory Protection: All handling of the solid compound or preparation of solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]
Physicochemical and Storage Data
Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 178557-21-6 | [2][4][8] |
| Molecular Formula | C₁₂H₁₄BrNO₂ • HCl | [2][8] |
| Molecular Weight | 320.6 g/mol | [2][8] |
| Synonyms | 8-bromo-2,3,6,7-tetrahydro-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride | [4] |
| Format | Crystalline solid | [8] |
Solubility Data
| Solvent | Solubility | Source |
| DMF | 1 mg/ml | [2] |
| DMSO | 5 mg/ml | [2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [2] |
| Methanol | 1 mg/ml | [2] |
Storage Conditions
Proper storage is crucial to maintain the stability and integrity of the compound.[9]
-
Light and Moisture: Protect from light and moisture by storing in a tightly sealed, opaque container, such as an amber vial.[9][11]
-
Location: Store in a secure, designated, and well-ventilated area, segregated from incompatible materials.[6]
Experimental Protocols
Protocol: Compound Reception and Storage
This protocol outlines the steps to be taken upon receiving a shipment of this compound.
-
Verification: Upon receipt, verify the container label information against the shipping documents and the Safety Data Sheet (SDS).
-
Inspection: Inspect the container for any signs of damage or leakage. If compromised, implement spill response procedures.
-
PPE: Don appropriate PPE (lab coat, gloves, safety goggles) before handling the container.
-
Logging: Record the compound's name, catalog number, batch number, date received, and initial quantity in the laboratory's chemical inventory system.[9]
-
Storage: Transfer the compound to its designated secure storage location, ensuring it is maintained at -20°C.[8]
Protocol: Preparation of Stock Solutions
This protocol describes the preparation of a stock solution for use in analytical or in vitro experiments.
-
Pre-calculation: Calculate the required mass of this compound hydrochloride needed to achieve the desired stock concentration.
-
Fume Hood: Perform all steps inside a certified chemical fume hood.[5]
-
Tare: Place a clean, appropriately sized vial on an analytical balance and tare the balance.
-
Weighing: Carefully weigh the desired amount of this compound directly into the vial. Avoid creating dust.
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO for a 5 mg/ml stock) to the vial using a calibrated pipette.[2]
-
Dissolution: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Storage: Store the stock solution at -20°C in a sealed, light-protected container.
Protocol: Sample Preparation for Analytical Characterization (LC-MS/MS)
This protocol provides a general method for preparing a sample for identification and quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique for analyzing novel psychoactive substances.[12][13]
-
Sample Dilution: Based on the expected concentration, dilute the sample (e.g., stock solution, biological matrix extract) in the initial mobile phase (e.g., 5 mM ammonium (B1175870) formate (B1220265) with 0.01% formic acid).[14]
-
Internal Standard: Add a known concentration of an appropriate internal standard if quantitative analysis is required.
-
Vortex: Vortex the sample to ensure homogeneity.
-
Centrifugation/Filtration: Centrifuge the sample to pellet any particulates. Alternatively, filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
Vial Capping: Securely cap the autosampler vial.
-
Analysis: Place the vial in the autosampler tray of the LC-MS/MS system for analysis. The system would typically use a biphenyl (B1667301) or similar column with a gradient elution.[14]
Protocol: Spill Response
In the event of a small-scale spill, follow these procedures.[9]
-
Alert Personnel: Immediately alert others in the vicinity.[9]
-
Evacuate (if necessary): If the spill is large or involves volatile substances outside a fume hood, evacuate the area.
-
Containment: Use a spill kit with absorbent materials to contain the spill.[9] For a solid spill, gently cover with a damp paper towel to avoid creating dust.
-
Cleanup: Wearing appropriate PPE, carefully clean the area. Use a neutralizer if applicable.
-
Waste Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) into a labeled hazardous waste bag.[9][15]
-
Reporting: Report the incident to the lab supervisor and complete all necessary documentation.[9]
Protocol: Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.[5][15]
-
Segregation: Segregate waste into three categories: solid waste, liquid waste, and contaminated sharps.
-
Solid Waste:
-
Liquid Waste:
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials, preferably in secondary containment.[15]
-
Pickup: Contact the institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal of the hazardous waste.[15]
General Mechanism of Action
This compound is a partial agonist at serotonin 5-HT₂ receptors, with high affinity for the 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₒ subtypes.[2][3] Its psychedelic effects are primarily attributed to its action at the 5-HT₂ₐ receptor.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Monographs [cfsre.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 7. youthfilter.com [youthfilter.com]
- 8. This compound (hydrochloride) [A crystalline solid] [lgcstandards.com]
- 9. globalresearchchem.com [globalresearchchem.com]
- 10. zeptometrix.com [zeptometrix.com]
- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 12. This compound-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Acute pharmacological profile of this compound-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2C-B-Fly as a Research Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization and quantification of 2C-B-Fly (2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine), a psychedelic phenethylamine (B48288) of the 2C family.[2] The protocols outlined below are intended for use in forensic science, psychotropic substance research, and chemical analysis.[3]
Introduction to this compound
This compound is a designer drug and a potent agonist of the serotonin (B10506) 5-HT₂ receptors, including the 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂𝒸 subtypes.[2] Its rigid molecular structure, conferred by the dihydrodifuran rings, distinguishes it from other phenethylamines and is of interest in neurochemical research.[4] As a research chemical standard, high-purity this compound is essential for the accurate identification, quantification, and pharmacological characterization of this compound in various matrices.
Analytical Methodologies
GC-MS is a robust technique for the identification of this compound, particularly in seized drug materials.[5] Due to the presence of a primary amine, derivatization is often recommended to improve chromatographic peak shape and thermal stability.
Sample Preparation (Acid-Base Extraction): A common sample preparation technique involves acid-base extraction to isolate the analyte from complex matrices.[5]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
Objective: To identify this compound in a sample matrix.
Materials:
-
This compound reference standard
-
Agilent 5975 Series GC/MSD or equivalent[5]
-
DB-5MS column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
N-methyl-bis-trifluoroacetamide (MBTFA) for derivatization
-
Organic solvents (e.g., ethyl acetate, methanol)
-
Acidic and basic buffer solutions
Procedure:
-
Sample Preparation: Perform an acid-base extraction of the sample.[5]
-
Derivatization: To the dried extract, add 50 µL of MBTFA and heat at 70°C for 30 minutes.
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 20°C/min, with a final hold for 4 minutes.[6]
-
Carrier Gas: Helium at a flow rate of 1.32 mL/min.[6]
-
Ion Source Temperature: 200°C
-
Interface Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Compare the retention time and mass spectrum of the sample to the certified reference material of this compound.[5]
Data Presentation:
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
| Retention Time (Sample) | ~5.57 min | [5] |
| Retention Time (Standard) | ~5.50 min | [5] |
| Molecular Ion [M+] | 283 | [5] |
| [M+H]+ | 284.0281 | [5] |
LC-MS, particularly with a high-resolution mass spectrometer like a QTOF, is a highly sensitive and specific method for the detection and quantification of this compound and its metabolites in biological samples.[5][7]
Protocol 2: LC-MS/MS Analysis of this compound
Objective: To quantify this compound in biological matrices such as serum or brain tissue. This protocol is adapted from a method for this compound-NBOMe.[8]
Materials:
-
This compound reference standard
-
LC-MS/MS system (e.g., UltiMate 3000 LC system with a QTrap 6500 mass spectrometer)
-
C18 analytical column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Internal standard (e.g., this compound-d4)
Procedure:
-
Sample Preparation (for serum):
-
To 200 µL of serum, add 200 µL of 1% ammonia (B1221849) solution and homogenize.
-
Add 400 µL of ethyl acetate, homogenize, and add another 400 µL of ethyl acetate.
-
Centrifuge and evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Parameters:
-
Quantification: Use an external matrix-matched calibration curve with the reference standard.[8]
Data Presentation:
Table 2: Pharmacokinetic Parameters of a this compound Analog (this compound-NBOMe) in Rats (1 mg/kg, s.c.)
| Parameter | Serum | Brain | Reference |
| Cmax | 28 ng/mL | 171 ng/g | [9] |
| Tmax | 0.5 h | 1 h | [9] |
| T½ | 1.56 h | 2.40 h | [9] |
HPLC with UV detection is a suitable method for the quantification of this compound in less complex matrices like seized powders.
Protocol 3: HPLC Analysis of this compound
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound reference standard
-
HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.0 mm I.D., 3 µm particle size)[10]
-
Mobile Phase: Acetonitrile and water with a suitable buffer (e.g., perchloric acid solution, pH 1.0)[11]
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 10 µg/mL).
-
-
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[11]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Data Analysis: Determine the peak area of this compound and calculate the purity based on the area percent method relative to a certified reference standard.
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.[7]
Protocol 4: NMR Analysis of this compound
Objective: To confirm the chemical structure of a synthesized batch of this compound.
Materials:
-
This compound sample
-
NMR spectrometer (e.g., 400 MHz)[7]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[12]
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent.[12]
-
NMR Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.[13]
-
-
Data Analysis: Process the spectra and compare the chemical shifts and coupling constants with established data for this compound or through computational prediction methods.[14]
Radioligand binding assays are used to determine the affinity of this compound for its target receptors.[3]
Protocol 5: 5-HT₂ₐ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₂ₐ receptor.
Materials:
-
This compound
-
Membrane preparation from cells stably transfected with the human 5-HT₂ₐ receptor.[15]
-
Radioligand: [³H]Ketanserin[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[16]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates and a cell harvester[17]
-
Scintillation counter[17]
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, [³H]Ketanserin, varying concentrations of this compound, and the membrane suspension.[3]
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the filter plate to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.[3]
-
Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity.[3]
-
Data Analysis:
-
Plot the percent inhibition of radioligand binding against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
Table 3: Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds
| Compound | 5-HT₂ₐ | 5-HT₂ₑ | 5-HT₂𝒸 | Reference |
| This compound | 2.89 (pKi) | - | 2.93 (pKi) | [4] |
| 2C-B | 1.2 (EC₅₀) | 13 (EC₅₀) | 0.63 (EC₅₀) | [18] |
Note: pKi is the negative logarithm of the inhibition constant. EC₅₀ values represent the concentration for half-maximal effective response.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the analysis of this compound.
5-HT₂ₐ Receptor Signaling Pathway
Caption: The primary signaling pathway of the 5-HT₂ₐ receptor activated by this compound.[1][19]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 178557-21-6 | Benchchem [benchchem.com]
- 5. cfsre.org [cfsre.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. This compound-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Acute pharmacological profile of this compound-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]
- 9. Acute pharmacological profile of this compound-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. omicsonline.org [omicsonline.org]
- 14. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2C-B - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Application of 2C-B-Fly in Neuroscience Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2C-B-Fly is a substituted phenethylamine (B48288) and a structural analog of the psychedelic compound 2C-B. As a member of the "FLY" series of compounds, it is characterized by the fusion of the methoxy (B1213986) groups of the parent 2C compound into dihydrofuran rings. This structural modification confers a more rigid conformation, which can influence its interaction with serotonin (B10506) receptors and its overall pharmacological profile. This document provides a comprehensive overview of the known applications of this compound in neuroscience research, including its receptor binding and functional activity, relevant signaling pathways, and detailed experimental protocols for its investigation.
Pharmacological Profile
This compound is recognized as a potent partial agonist at the serotonin 5-HT2A receptor, a key target for classic psychedelic compounds. It also demonstrates high affinity for the 5-HT2B and 5-HT2C receptors.[1] The available quantitative data on its receptor binding and functional activity are summarized below.
Quantitative Data: Receptor Affinity and Functional Activity
| Compound | Receptor | Assay Type | Value | Units | Reference |
| This compound | 5-HT2A | β-arrestin 2 Recruitment | EC50 = 8.11 | nM | [2] |
| This compound | 5-HT2A | β-arrestin 2 Recruitment | Emax = 81.8 | % | [2] |
| 2C-B | 5-HT2A | β-arrestin 2 Recruitment | EC50 = 9.03 | nM | [2] |
| 2C-B | 5-HT2A | β-arrestin 2 Recruitment | Emax = 89 | % | [2] |
Note: Data for the parent compound 2C-B is included for comparison.
Signaling Pathways
The primary mechanism of action for the psychedelic effects of this compound is believed to be its agonism at the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. While specific studies on the G-protein coupling and β-arrestin signaling of this compound are limited, the known pathways for 5-HT2A receptor activation are illustrated below. It is important to note that the functional selectivity of a ligand (i.e., its preference for activating G-protein-dependent or β-arrestin-dependent pathways) can significantly influence its downstream effects.
Caption: 5-HT2A Receptor Signaling Pathways Activated by this compound.
Experimental Protocols
The following protocols are adapted from established methodologies for studying psychedelic compounds and can be applied to the investigation of this compound.
In Vitro Assays
1. Receptor Binding Assay (Radioligand Displacement)
This protocol determines the binding affinity (Ki) of this compound for serotonin receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at 5-HT2A, 5-HT2B, and 5-HT2C receptors.
-
Materials:
-
Cell membranes expressing the human recombinant serotonin receptor of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C).
-
Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT2A, [³H]LSD for 5-HT2B/2C).
-
This compound hydrochloride.
-
Non-specific binding control (e.g., mianserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific control (for non-specific binding), or a concentration of this compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Caption: Workflow for a Radioligand Receptor Binding Assay.
2. β-Arrestin Recruitment Assay
This protocol measures the ability of this compound to induce the recruitment of β-arrestin to the 5-HT2A receptor, a key step in receptor desensitization and an alternative signaling pathway.
-
Objective: To determine the EC50 and Emax of this compound for β-arrestin 2 recruitment to the 5-HT2A receptor.
-
Materials:
-
HEK293 cells stably co-expressing the human 5-HT2A receptor fused to a protein fragment (e.g., ProLink) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
This compound hydrochloride.
-
Assay medium (e.g., Opti-MEM).
-
Substrate for the complemented enzyme (e.g., a chemiluminescent substrate).
-
Luminometer.
-
-
Procedure:
-
Plate the engineered HEK293 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in assay medium.
-
Add the this compound dilutions to the cells.
-
Incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the chemiluminescent substrate.
-
Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to a positive control (e.g., a known 5-HT2A agonist like serotonin).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximal response relative to the positive control) using non-linear regression.
-
In Vivo Assays
1. Head-Twitch Response (HTR) in Mice
The HTR is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical model for hallucinogenic potential.
-
Objective: To assess the psychedelic-like effects of this compound by quantifying the head-twitch response in mice.
-
Animals: Male C57BL/6J mice.
-
Materials:
-
This compound hydrochloride dissolved in saline.
-
Observation chambers.
-
Video recording equipment or a magnetometer-based system for automated detection.
-
-
Procedure:
-
Habituate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound (e.g., 0.1 - 10 mg/kg, intraperitoneally or subcutaneously) or vehicle (saline).
-
Immediately place the mouse back into the observation chamber.
-
Record the number of head twitches for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Count the total number of head twitches for each mouse.
-
Compare the number of head twitches between the different dose groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
A dose-dependent increase in HTR suggests 5-HT2A receptor-mediated psychedelic-like activity.
-
Caption: Experimental Workflow for the Head-Twitch Response Assay.
2. Drug Discrimination in Rats
This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its internal state.
-
Objective: To determine if the subjective effects of this compound are similar to those of a known psychedelic, such as LSD.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Apparatus: Two-lever operant conditioning chambers.
-
Procedure:
-
Training Phase:
-
Train food-deprived rats to press one lever for a food reward after administration of a known psychedelic (e.g., LSD) and a second lever for the same reward after administration of vehicle (saline).
-
Training sessions are conducted daily, alternating between drug and vehicle administration.
-
-
Testing Phase:
-
Once the rats have learned to discriminate between the drug and vehicle, administer different doses of this compound.
-
Record which lever the rat predominantly presses.
-
-
-
Data Analysis:
-
Calculate the percentage of responses on the drug-appropriate lever for each dose of this compound.
-
Full substitution (a high percentage of responses on the drug-appropriate lever) indicates that this compound produces subjective effects similar to the training drug.
-
Conclusion
This compound is a valuable research tool for investigating the structure-activity relationships of phenethylamine psychedelics and for probing the function of the 5-HT2A receptor system. Its rigid structure offers a unique advantage for studying receptor-ligand interactions. The protocols outlined in this document provide a framework for the in vitro and in vivo characterization of this compound and similar compounds. Further research is warranted to fully elucidate its pharmacological profile, including its activity at other serotonin receptor subtypes and its downstream signaling effects. Such studies will contribute to a deeper understanding of the neurobiology of psychedelics and may inform the development of novel therapeutics for psychiatric and neurological disorders.
References
Application Notes and Protocols for Studying the Serotonin Receptor Pharmacology of 2C-B-Fly
For Researchers, Scientists, and Drug Development Professionals
Introduction
2C-B-Fly is a substituted phenethylamine (B48288) and a structural analog of 2C-B, belonging to the "FLY" series of compounds. It is recognized as a potent psychedelic, and its pharmacological activity is primarily attributed to its interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors.[1][2] Understanding the detailed pharmacology of this compound at various 5-HT receptor subtypes is crucial for elucidating its mechanism of action and for the broader study of serotonergic signaling. These application notes provide an overview of this compound's serotonin receptor pharmacology and detailed protocols for its characterization.
This compound is a potent partial agonist at the serotonin 5-HT2A receptor and also demonstrates high affinity for the 5-HT2B and 5-HT2C receptors.[2][3] Additionally, it exhibits a notable affinity for the 5-HT1D receptor, with weaker interactions at 5-HT1A, 5-HT1B, and 5-HT1E receptors.[1] The primary psychedelic effects are believed to be mediated through its agonism at the 5-HT2A receptor.[3]
Data Presentation: Quantitative Pharmacology of this compound and Related Compounds
Due to the limited availability of a comprehensive quantitative dataset for this compound in the public domain, the following tables include available data for this compound, supplemented with data from the closely related compound 2C-B-5-hemiFLY-α6 for illustrative purposes. This allows for a comparative understanding of the pharmacological profile of this class of compounds.
Table 1: Binding Affinities (Ki, nM) of this compound and a Related Compound at Human Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | Reference |
| This compound | - | 11 | - | - | [4] |
| 2C-B-5-hemiFLY-α6 (syn isomer) | 960 | 13-16 | 280 | 4-6 | [5] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activities (EC50, nM; Emax, %) of this compound and a Related Compound at Serotonin Receptors
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Reference |
| This compound | human 5-HT2A | β-arrestin2 Recruitment | 8.11 | 81.8 | [3] |
| 2C-B-5-hemiFLY-α6 (more active enantiomer) | rat 5-HT2A | - | 2,090 | 63 | [5] |
EC50 (half-maximal effective concentration) is a measure of a drug's potency. Emax (maximum effect) indicates the drug's efficacy relative to a reference full agonist.
Signaling Pathways
The interaction of this compound with different serotonin receptor subtypes initiates distinct intracellular signaling cascades. The 5-HT2 family of receptors, including 5-HT2A and 5-HT2C, primarily couple to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC). In contrast, the 5-HT1A receptor is coupled to Gi/o G-proteins, which inhibit adenylyl cyclase.
Caption: Gq Signaling Pathway of 5-HT2A Receptors.
Caption: Gi/o Signaling Pathway of 5-HT1A Receptors.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the pharmacology of this compound at serotonin receptors.
Protocol 1: Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A).
-
Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).
-
This compound stock solution (in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer to create a range of concentrations.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at various concentrations (for total binding, add buffer; for non-specific binding, add a high concentration of a known unlabeled ligand).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A)
This protocol measures the increase in intracellular calcium concentration following receptor activation by this compound.
Materials:
-
Cells stably expressing the human serotonin receptor of interest (e.g., HEK293-h5-HT2A).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow to confluence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the this compound dilutions into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the fluorescence response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 3: cAMP Assay (for Gi/o-coupled receptors like 5-HT1A)
This protocol measures the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels, upon receptor activation by this compound.
Materials:
-
Cells stably expressing the human serotonin receptor of interest (e.g., CHO-h5-HT1A).
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96- or 384-well white microplates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow to the desired confluency.
-
Compound and Forskolin Preparation: Prepare serial dilutions of this compound. Prepare a stock solution of forskolin.
-
Assay Procedure:
-
Remove the culture medium and add assay buffer.
-
Add the this compound dilutions to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection: Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Convert the raw data to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP production.
-
Experimental Workflow
A typical workflow for characterizing the pharmacology of a compound like this compound at serotonin receptors involves a tiered approach, starting with binding assays to determine affinity, followed by functional assays to assess efficacy and potency.
Caption: General Experimental Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Monographs [cfsre.org]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2C-B-5-hemiFLY-α6 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2C-B-Fly Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting pharmacokinetic studies of 2C-B-Fly, a synthetic phenethylamine (B48288). The following protocols are based on established methodologies for related compounds and are intended to be adapted to specific laboratory conditions and research objectives.
Introduction
This compound is a psychedelic phenethylamine that is structurally related to 2C-B. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is crucial for assessing its pharmacological and toxicological properties. These studies are essential for drug development, forensic toxicology, and understanding its potential for therapeutic use or abuse.
In Vitro Metabolism Studies
In vitro metabolism studies are critical for identifying the metabolic pathways of this compound and the enzymes involved. This is typically achieved using human liver microsomes (HLMs) or other liver-derived preparations.
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
Objective: To identify the phase I and phase II metabolites of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL), this compound (e.g., 10 µM), and the NADPH regeneration system in phosphate buffer.
-
For phase II metabolism, include UDPGA in the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate (this compound).
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Preparation:
-
Centrifuge the mixture to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Data Presentation:
Table 1: Potential Phase I and Phase II Metabolites of this compound
| Metabolite Type | Metabolic Reaction | Expected Change in m/z |
| Phase I | ||
| Hydroxylation | Addition of one oxygen atom | +16 |
| Dihydroxylation | Addition of two oxygen atoms | +32 |
| O-Demethylation | Removal of a methyl group from a methoxy (B1213986) group | -14 |
| N-Dealkylation | Removal of the ethylamine (B1201723) side chain | -44 |
| Oxidative Deamination | Removal of the amine group and oxidation | Variable |
| Phase II | ||
| Glucuronidation | Conjugation with glucuronic acid | +176 |
| Sulfation | Conjugation with a sulfate (B86663) group | +80 |
In Vivo Pharmacokinetic Studies in Animal Models
Animal models, typically rodents, are used to study the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole-organism system.
Experimental Protocol: In Vivo Pharmacokinetics in Rats
Objective: To determine the pharmacokinetic parameters of this compound in rats after a single dose.
Materials:
-
This compound
-
Wistar rats (male, 8-10 weeks old)
-
Vehicle for drug administration (e.g., saline, 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Anesthesia (e.g., isoflurane)
-
Homogenizer
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single dose of this compound to rats via the desired route (e.g., oral gavage, intravenous injection, subcutaneous injection). A typical dose for a related compound, this compound-NBOMe, is 1 mg/kg.[1]
-
-
Sample Collection:
-
Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into EDTA tubes.
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., brain, liver, kidney).
-
-
Sample Preparation (Plasma):
-
Centrifuge the blood samples to separate plasma.
-
Perform protein precipitation by adding acetonitrile.
-
Further clean up the sample using SPE or LLE to remove interfering substances.
-
Evaporate the solvent and reconstitute the sample for LC-MS/MS analysis.
-
-
Sample Preparation (Tissues):
-
Homogenize the tissue samples in a suitable buffer.
-
Follow a similar extraction and clean-up procedure as for plasma.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of this compound and its major metabolites in plasma and tissue samples using a validated LC-MS/MS method with an appropriate internal standard.
-
Data Presentation:
Table 2: Key Pharmacokinetic Parameters of this compound (Hypothetical Data)
| Parameter | Route of Administration | Value | Units |
| Cmax (Maximum Concentration) | Oral | 50 | ng/mL |
| Intravenous | 200 | ng/mL | |
| Tmax (Time to Cmax) | Oral | 1.5 | hours |
| AUC (Area Under the Curve) | Oral | 300 | ngh/mL |
| Intravenous | 600 | ngh/mL | |
| t1/2 (Elimination Half-life) | Oral | 4 | hours |
| Intravenous | 3.5 | hours | |
| Bioavailability | Oral | 50 | % |
| Volume of Distribution | Intravenous | 10 | L/kg |
| Clearance | Intravenous | 2 | L/h/kg |
Analytical Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and metabolites in biological matrices due to its high sensitivity and selectivity.
Protocol: LC-MS/MS Method for Quantification of this compound
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in biological samples.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
C18 analytical column
LC Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Select a precursor ion (the molecular ion of this compound) and at least two product ions for quantification and confirmation.
-
Optimize collision energy for each transition.
-
-
Internal Standard: Use a deuterated analog of this compound or a structurally similar compound with a different mass.
Method Validation:
Validate the method according to regulatory guidelines, including assessment of:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision
-
Limit of detection (LOD) and limit of quantification (LOQ)
-
Matrix effects
-
Stability
Mandatory Visualizations
Signaling Pathway
This compound is known to be a potent agonist of serotonin (B10506) 5-HT2 receptors.[2] The following diagram illustrates the general signaling pathway initiated by the activation of the 5-HT2A receptor, a key target for psychedelic compounds.
Caption: Simplified 5-HT2A receptor signaling pathway activated by this compound.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo pharmacokinetic study of this compound.
Caption: Workflow for in vivo pharmacokinetic analysis of this compound.
Logical Relationships in Metabolism
This diagram illustrates the logical progression of metabolic reactions for this compound.
Caption: General metabolic pathways for this compound.
References
Application Notes and Protocols for Assessing 2C-B-Fly Cytotoxicity Using Cell Culture Models
Introduction
2C-B-Fly is a psychedelic phenethylamine (B48288) derivative with known agonistic activity at serotonin (B10506) 5-HT₂ receptors.[1][2][3] While its psychoactive effects are of primary interest to users and researchers, a thorough understanding of its cytotoxic potential is crucial for assessing its overall safety profile. These application notes provide a comprehensive framework for evaluating the in vitro cytotoxicity of this compound using established cell culture models and assays. The protocols are designed for researchers in toxicology, pharmacology, and drug development.
Recommended Cell Culture Models
The selection of an appropriate cell line is critical for obtaining relevant cytotoxicity data. For a compound like this compound with primary neurological effects, a human neuroblastoma cell line is a highly relevant model.
-
SH-SY5Y (Human Neuroblastoma Cells): This cell line is widely used in neurobiology research due to its human origin and neuronal properties.[4][5] SH-SY5Y cells can be differentiated into a more mature neuronal phenotype, making them a suitable in vitro model for neurotoxicity studies.[6][7] Studies on related psychoactive substances have successfully utilized SH-SY5Y cells to evaluate cytotoxicity and mechanisms of cell death.[7][8]
-
HepG2 (Human Hepatoma Cells): To assess potential hepatotoxicity, the HepG2 cell line is a standard model. These cells retain many of the metabolic functions of primary human hepatocytes. A recent study on related 2C compounds used HepG2 cells to evaluate hepatocytotoxicity.[8]
Experimental Workflow
The overall workflow for assessing this compound cytotoxicity involves cell culture, treatment with the compound, and subsequent analysis using various cytotoxicity and mechanistic assays.
Caption: Overall experimental workflow for assessing this compound cytotoxicity.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key metric.
Table 1: Example IC50 Values for this compound in SH-SY5Y Cells After 24-Hour Exposure
| Assay Type | Endpoint Measured | Example IC50 (µM) |
| MTT Assay | Mitochondrial dehydrogenase activity | Data to be determined |
| Neutral Red Assay | Lysosomal integrity | Data to be determined |
| LDH Release Assay | Membrane integrity | Data to be determined |
Note: The IC50 values are hypothetical and must be determined experimentally.
Table 2: Example Mechanistic Assay Results in SH-SY5Y Cells Treated with this compound (at IC50 concentration for 24 hours)
| Assay Type | Parameter Measured | Result (Fold Change vs. Control) |
| Caspase-3/7 Assay | Apoptosis executioner caspase activity | Data to be determined |
| ROS Assay | Reactive Oxygen Species levels | Data to be determined |
Note: Results are hypothetical and must be determined experimentally.
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Maintenance
This protocol details the standard procedure for culturing and passaging SH-SY5Y cells to ensure healthy, viable cultures for experiments.
Materials:
-
SH-SY5Y cell line (e.g., ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[9]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA solution[6]
-
T-75 cell culture flasks
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Thawing Cells: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath.[10] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium. Centrifuge at 200 x g for 5 minutes.[6] Discard the supernatant and resuspend the cell pellet in fresh growth medium. Transfer to a T-75 flask.
-
Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Change: Refresh the growth medium every 2-3 days.[6]
-
Passaging: Subculture the cells when they reach 80-90% confluency.[6] a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS.[6] c. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, until cells detach.[6] d. Neutralize the trypsin by adding 6-8 mL of complete growth medium.[6] e. Gently pipette the cell suspension to create a single-cell suspension. f. Transfer the desired volume of cell suspension to a new T-75 flask containing fresh growth medium (a split ratio of 1:4 to 1:10 is recommended).[9][10]
Protocol 2: MTT Cell Viability Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[11]
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of growth medium.[7] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[11]
Protocol 3: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the release of LDH from cells with damaged plasma membranes.[12]
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[13]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[12]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Protocol 4: Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[15][16]
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
Neutral Red solution (e.g., 50 µg/mL in medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)[15]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate for the desired exposure time.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red to each well. Incubate for 2-3 hours at 37°C.[15]
-
Washing: Discard the Neutral Red solution and wash the cells with PBS to remove excess dye.[15]
-
Destaining: Add 150 µL of the destain solution to each well to extract the dye from the cells.[15]
-
Absorbance Reading: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm.[17]
Protocol 5: Caspase-3/7 Activity Assay (Apoptosis)
This luminescent assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[18]
Materials:
-
Cells cultured in a white-walled 96-well plate
-
This compound stock solution
-
Commercially available Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[18]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[18]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[19]
-
Luminescence Reading: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[19]
Protocol 6: Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular reactive oxygen species, which are indicators of oxidative stress.[20][21]
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
ROS-sensitive fluorescent probe (e.g., DCFH-DA or a commercial kit like ROS-Glo™)
-
Fluorescence plate reader or luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT protocol.
-
Probe Loading: After the desired treatment time, remove the medium and incubate the cells with the ROS-sensitive probe (e.g., DCFH-DA) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove any unloaded probe.
-
Fluorescence/Luminescence Measurement: Measure the fluorescence (e.g., excitation/emission ~485/535 nm for DCF) or luminescence according to the kit's instructions. The signal intensity is proportional to the level of intracellular ROS.
Potential Signaling Pathways in this compound Cytotoxicity
While specific pathways for this compound have not been elucidated, research on related compounds suggests that cytotoxicity may be mediated through the induction of oxidative stress and disruption of cellular energy metabolism, potentially leading to apoptosis.
Caption: Potential signaling pathways involved in this compound-induced cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Monographs [cfsre.org]
- 4. accegen.com [accegen.com]
- 5. cyagen.com [cyagen.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SH-SY5Y culturing [protocols.io]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. qualitybiological.com [qualitybiological.com]
- 16. researchgate.net [researchgate.net]
- 17. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 20. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 21. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.sg]
Application Notes and Protocols for Radioligand Binding Assay of 2C-B-Fly
For Researchers, Scientists, and Drug Development Professionals
Introduction
2C-B-Fly is a psychedelic phenethylamine (B48288) derivative and a structural analog of 2C-B. It is characterized by the fusion of the two methoxy (B1213986) groups of 2C-B into dihydrofuran rings, creating a more rigid structure. Like other psychedelic compounds, the pharmacological effects of this compound are primarily mediated by its interaction with serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A receptor.[1][2][3] Understanding the binding affinity and selectivity of this compound for various serotonin receptor subtypes is crucial for elucidating its mechanism of action, predicting its psychoactive effects, and assessing its potential therapeutic applications.
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (in this case, this compound) and a receptor. This document provides a detailed protocol for conducting a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor, a key target for psychedelic compounds.
Data Presentation: Receptor Binding Profile of this compound
The following table summarizes the known in vitro binding affinities and functional potencies of this compound at various human serotonin receptors. It is important to note that a complete, high-resolution binding profile from a single source is not currently available in the public domain. The data presented here is compiled from multiple sources and should be considered representative.
| Receptor | Radioligand | Assay Type | Ki (nM) | EC50 (nM) | Emax (%) | Reference(s) |
| 5-HT2A | [3H]ketanserin | Binding | 11 | - | - | [4] |
| 5-HT2A | - | β-arrestin2 recruitment | - | 8.11 | 81.8 | [4] |
| 5-HT1A | - | Binding | 147-350 | - | - | [1] |
| 5-HT1B | - | Binding | 185 | - | - | [1] |
| 5-HT1D | - | Binding | 1.4 | - | - | [1] |
| 5-HT1E | - | Binding | 110 | - | - | [1] |
| 5-HT2B | - | Binding | High Affinity (qualitative) | - | - | [2][3] |
| 5-HT2C | - | Binding | High Affinity (qualitative) | - | - | [1][2][3] |
Note: A lower Ki value indicates a higher binding affinity. EC50 represents the concentration of a drug that gives half-maximal response. Emax is the maximum response achievable by the drug.
Signaling Pathways
This compound is known to be a potent agonist at 5-HT2 receptors. The activation of these receptors initiates a cascade of intracellular signaling events. The primary signaling pathway for 5-HT2A and 5-HT2C receptors is the Gq/11 pathway. However, these receptors can also signal through other G-protein and G-protein-independent pathways, such as β-arrestin recruitment.
Experimental Protocols
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials
-
Receptor Source: Commercially available cell membranes expressing the human 5-HT2A receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [3H]Ketanserin (a well-characterized 5-HT2A antagonist radioligand).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM Ketanserin or another suitable antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/B or GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
-
Scintillation cocktail.
Experimental Workflow
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in Assay Buffer to cover a wide concentration range (e.g., 10^-11 M to 10^-5 M).
-
Dilute the [3H]Ketanserin in Assay Buffer to a working concentration (typically at or below its Kd, e.g., 1-2 nM).
-
Prepare the non-specific binding control by diluting a stock solution of a non-radiolabeled antagonist to a high concentration (e.g., 10 µM) in Assay Buffer.
-
Thaw the receptor membrane preparation on ice and dilute to the desired protein concentration in Assay Buffer (to be optimized for the specific batch of membranes).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add Assay Buffer, [3H]Ketanserin, and the diluted receptor membrane preparation.
-
Non-specific Binding (NSB): Add the non-specific binding control, [3H]Ketanserin, and the diluted receptor membrane preparation.
-
Test Compound: Add each dilution of this compound, [3H]Ketanserin, and the diluted receptor membrane preparation.
-
Ensure all wells have the same final volume.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of the plate through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat completely.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This document provides a comprehensive overview and a detailed protocol for conducting a radioligand binding assay to characterize the interaction of this compound with the human 5-HT2A receptor. The provided data and methodologies will aid researchers in further elucidating the pharmacological profile of this and other related psychedelic compounds, contributing to a better understanding of their mechanisms of action and potential applications.
References
Application Notes and Protocols for the Isolation of 2C-B-Fly Metabolites from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2C-B-Fly is a synthetic phenethylamine (B48288) with hallucinogenic properties. As with many novel psychoactive substances (NPS), a thorough understanding of its metabolic fate is crucial for clinical and forensic toxicology. The identification and quantification of its metabolites in biological samples are essential for determining intake, assessing potential toxicity, and understanding its pharmacokinetic profile. These application notes provide detailed protocols for the isolation of this compound and its metabolites from common biological matrices, primarily focusing on liquid-liquid extraction (LLE) and protein precipitation, adapted from established methods for related phenethylamine compounds.
Metabolic Pathways of this compound and its Analogs
The metabolism of this compound and its N-benzyl derivative, this compound-NBOMe, is complex, involving numerous phase I and phase II biotransformations. Major metabolic pathways include hydroxylation, O-demethylation, and N-acetylation. For this compound-NBOMe, additional pathways such as oxidative debromination and N-demethoxybenzylation, followed by glucuronidation and/or N-acetylation, have been identified.[1][2] A study on the related compounds 2C-E-FLY, 2C-EF-FLY, and 2C-T-7-FLY also identified hydroxylation and N-acetylation as main metabolic steps.
The following diagram illustrates a generalized metabolic pathway for this compound, based on known transformations of similar phenethylamines.
Quantitative Data Summary
Quantitative data for the extraction of this compound metabolites is limited. The following table summarizes expected performance parameters for analytical methods based on data for related compounds, such as 3C-B-Fly hydrochloride. These values should be considered as a starting point, and each laboratory must perform its own method validation.
| Parameter | LC-MS/MS (Adapted from 3C-B-Fly HCl methods) | GC-MS (Adapted from 3C-B-Fly HCl methods) |
| Limit of Detection (LOD) | Method Dependent | Method Dependent |
| Limit of Quantification (LOQ) | Expected in the low ng/mL range | Expected in the ng/mL range |
| Linearity | Typically >0.99 | Typically >0.99 |
| Precision (%RSD) | <15% | <15% |
| Accuracy (%Recovery) | 85-115% | 80-120% |
Experimental Protocols
The following are detailed protocols for the isolation of this compound and its metabolites from biological matrices.
Protocol 1: Liquid-Liquid Extraction (LLE) from Urine or Blood
This protocol is adapted from established methods for phenethylamine analysis and is suitable for both screening and quantification.
Materials:
-
Urine or whole blood/plasma sample
-
Internal standard (e.g., this compound-d4)
-
Carbonate buffer (pH 9.5)
-
Extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase)
-
For GC-MS: Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
Procedure:
-
To 1 mL of urine or blood sample, add the internal standard.
-
Add 1 mL of carbonate buffer (pH 9.5).
-
Add 5 mL of the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
For LC-MS/MS analysis: Reconstitute the residue in a suitable volume of the initial mobile phase.
-
For GC-MS analysis: Add 50 µL of MSTFA and heat at 70°C for 30 minutes for derivatization before analysis.
The following diagram outlines the LLE workflow.
Protocol 2: Protein Precipitation for Blood Samples
This method is a simpler and faster alternative to LLE for blood samples, particularly for LC-MS/MS analysis.
Materials:
-
Whole blood or plasma sample (100 µL)
-
Internal standard (e.g., this compound-d4)
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase)
Procedure:
-
To 100 µL of whole blood or plasma, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
The following diagram illustrates the protein precipitation workflow.
Concluding Remarks
The protocols described provide a solid foundation for the isolation of this compound and its metabolites from biological samples. The choice between LLE and protein precipitation will depend on the specific requirements of the analysis, including sample volume, required cleanliness of the extract, and available instrumentation. It is imperative that any method is fully validated in the end-user's laboratory to ensure its accuracy, precision, and reliability for the intended application. Further research is needed to establish a comprehensive metabolic profile of this compound and to develop and validate specific quantitative methods for its various metabolites.
References
Troubleshooting & Optimization
Stability of 2C-B-Fly in solution and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 2C-B-Fly in solution and appropriate storage conditions. The information is intended to help researchers design and execute experiments with greater accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
A1: Solid this compound hydrochloride is a stable compound. For long-term storage, it is recommended to keep it at -20°C. Under these conditions, the compound is reported to be stable for at least five years.[1]
Q2: How stable is this compound in solution?
A2: While specific quantitative stability data for this compound in various solutions is not extensively documented in peer-reviewed literature, phenethylamines as a class are generally stable molecules, particularly when stored as their salt forms.[2] Anecdotal evidence for the closely related compound 2C-B suggests high stability in aqueous solutions for extended periods, even with temperature fluctuations.[2][3] However, for quantitative and sensitive applications, it is crucial to prepare fresh solutions or conduct stability studies under your specific experimental conditions.
Q3: What factors can lead to the degradation of this compound in solution?
A3: Based on the general chemical properties of phenethylamines, several factors can contribute to the degradation of this compound in solution:
-
pH: The stability of phenethylamines can be pH-dependent. Extreme pH values may lead to hydrolysis or other forms of degradation.
-
Light: Exposure to ultraviolet (UV) or even ambient light can cause photodegradation of light-sensitive compounds. It is a good practice to protect solutions from light.
-
Oxidation: The phenethylamine (B48288) structure can be susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, or high temperatures.
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation.
Q4: What are the potential degradation pathways for this compound?
A4: Specific degradation products of this compound have not been fully characterized. However, metabolic studies of the related compound this compound-NBOMe have identified several biotransformation pathways, which may share similarities with chemical degradation pathways. These include hydroxylation, O-demethylation, and oxidative debromination.[4] Forced degradation studies on similar phenethylamine compounds also suggest that hydrolysis and oxidation are likely degradation routes.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Discoloration of the solution (e.g., turning yellow or brown) | Oxidation of the phenethylamine structure. | Prepare fresh solutions using deoxygenated solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid introducing metal contaminants. Consider adding an antioxidant if compatible with your experimental setup. |
| Precipitate formation in the solution | Poor solubility at the storage temperature or change in pH. | Ensure the storage temperature is appropriate for the solvent and concentration used. Verify the pH of the solution and adjust if necessary, keeping in mind the pH stability of this compound. Consider using a different solvent system if solubility is a persistent issue. |
| Inconsistent or lower-than-expected potency in assays | Degradation of this compound in the stock or working solutions. | Prepare fresh solutions before each experiment. Protect solutions from light by using amber vials or covering them with aluminum foil. Store stock solutions at low temperatures (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles. Perform a stability study under your specific experimental conditions to determine the usable lifetime of your solutions. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. Ensure the purity of the starting material. |
Summary of Storage Conditions and Stability
| Form | Solvent | Temperature | Light Condition | Reported Stability | Recommendations |
| Solid (Hydrochloride) | N/A | -20°C | Dark | ≥ 5 years[1] | Store in a tightly sealed container in a freezer. |
| Solution | Methanol (B129727), DMSO, PBS (pH 7.2) | -20°C | Protected from light | Data not available; expected to be relatively stable for short periods. | Prepare fresh solutions. For storage, use amber vials and store in a freezer. Avoid repeated freeze-thaw cycles by aliquoting. |
| Aqueous Solution | Water, Buffers | 4°C or -20°C | Protected from light | Data not available; anecdotal evidence for related compounds suggests good stability.[2][3] | Use purified, deoxygenated water. Buffer to a neutral or slightly acidic pH if compatible with the experiment. Store protected from light at low temperatures. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound hydrochloride (as a crystalline solid)
-
High-purity solvent (e.g., methanol, DMSO, or sterile water for injection)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials with screw caps
-
-
Procedure:
-
Allow the solid this compound hydrochloride to equilibrate to room temperature before opening the container to prevent condensation.
-
Accurately weigh the desired amount of this compound hydrochloride using an analytical balance.
-
Transfer the weighed solid to a volumetric flask.
-
Add a portion of the chosen solvent to the flask and sonicate or vortex until the solid is completely dissolved.
-
Add the solvent to the mark on the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the stock solution to amber glass vials for storage.
-
For long-term storage, it is advisable to prepare several small aliquots to avoid repeated warming and cooling of the entire stock.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. The goal is to generate potential degradation products and identify the conditions under which the molecule is unstable.
-
Preparation of Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, or 72 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The analytical method should be capable of separating the parent this compound peak from any potential degradation product peaks.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent this compound and the formation of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation in each condition.
-
If using LC-MS, attempt to identify the mass of the degradation products to propose their structures.
-
Visualizations
Caption: Simplified signaling pathway of this compound via serotonin (B10506) 5-HT2 receptors.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues with this compound solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. This compound-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2C-B-Fly and Its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation products of 2C-B-Fly and their detection. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: Currently, there is limited direct research on the non-biological degradation of this compound. However, extensive studies on the metabolism of the closely related compound, this compound-NBOMe, provide significant insights into potential degradation pathways. The primary metabolic transformations, which can be considered analogous to degradation pathways, involve Phase I and Phase II reactions.
Phase I metabolic pathways for this compound-NBOMe, and likely for this compound, include:
-
Hydroxylation: Addition of one or more hydroxyl (-OH) groups to the molecule.
-
O-Demethylation: Removal of a methyl group from an ether.
-
Oxidative Debromination: Replacement of the bromine atom with a hydroxyl group.
-
N-dealkylation/N-demethoxybenzylation: Removal of the N-benzyl group (in the case of NBOMe derivatives).[1][2][3]
Following these initial changes, the resulting products can undergo Phase II conjugation:
-
Glucuronidation: Attachment of a glucuronic acid molecule.
-
N-acetylation: Addition of an acetyl group to the primary amine.[1][2][3]
Research on this compound-NBOMe has identified as many as 35 Phase I and nine Phase II metabolites.[1][2][3] Studies on similar "FLY" compounds, such as 2C-E-FLY and 2C-T-7-FLY, also show hydroxylation and N-acetylation as major metabolic steps.[4][5][6]
Q2: How should this compound samples be stored to minimize degradation?
A2: Proper storage is crucial to maintain the integrity of this compound samples. For long-term storage, this compound hydrochloride is reported to be stable for at least five years when kept at -20°C.[7] For solutions, anecdotal evidence for the related compound 2C-B suggests stability for over a year at room temperature when protected from light.[8][9]
To minimize degradation:
-
Store solid material in a cool, dark, and dry place.
-
For solutions, use amber vials to protect from light and consider refrigeration or freezing for extended periods.
-
Use high-purity, degassed solvents for preparing solutions to reduce the risk of oxidation.
Q3: What are the primary analytical methods for detecting this compound and its degradation products?
A3: The most effective analytical techniques for the identification and quantification of this compound and its metabolites are mass spectrometry-based methods. These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for detecting metabolites in biological matrices.[1][2][3][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique, particularly for identifying the parent compound and less polar metabolites.[4][5][6]
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS/MS): This method provides high mass accuracy, which is invaluable for identifying unknown metabolites and degradation products.[4][5][6]
Troubleshooting Guides
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the injector liner or column; improper column installation. | Use a deactivated liner. Trim the first few centimeters of the column. Ensure the column is installed correctly to avoid dead volume. |
| Poor Sensitivity | Sample degradation in the hot injector; leaks in the system. | Optimize injector temperature. Check for leaks at the septum and fittings. |
| Ghost Peaks | Contamination from previous injections or the sample matrix. | Run a solvent blank. Bake out the injector and column. |
| Variable Retention Times | Fluctuations in carrier gas flow; column contamination. | Check for leaks in the gas lines. Condition the column. |
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement | Co-eluting matrix components affecting analyte ionization. | Improve chromatographic separation. Use a more effective sample preparation method (e.g., solid-phase extraction). Utilize a deuterated internal standard. |
| Poor Peak Shape | Incompatible mobile phase pH; secondary interactions with the column. | Adjust mobile phase pH to ensure the analyte is in a single ionic form. Use a column with a different stationary phase. |
| In-source Fragmentation | High source temperature or cone voltage. | Optimize source parameters to minimize fragmentation of the precursor ion. |
| Carryover | Adsorption of the analyte to surfaces in the LC system. | Implement a robust needle wash protocol. Use a stronger wash solvent. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound Metabolites in Human Liver Microsomes
-
Incubation: Incubate this compound with human liver microsomes in the presence of an NADPH-regenerating system at 37°C.
-
Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Centrifugation: Centrifuge the sample to precipitate proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Detection of this compound and its Metabolites
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of known metabolites or full scan/product ion scan for untargeted screening.
-
Collision Energy: Optimize for each specific metabolite to achieve characteristic fragmentation patterns.
-
Data Presentation
Table 1: Key Metabolic Pathways of this compound-NBOMe
| Metabolic Pathway | Description | Resulting Functional Group | Reference |
| Hydroxylation | Addition of a hydroxyl group | -OH | [1][2][3] |
| O-Demethylation | Removal of a methyl group from an ether | -OH | [1][2][3] |
| Oxidative Debromination | Replacement of bromine with a hydroxyl group | -OH | [1][2][3] |
| N-demethoxybenzylation | Removal of the N-(2-methoxybenzyl) group | Primary amine | [1][2][3] |
| Glucuronidation | Conjugation with glucuronic acid | Glucuronide | [1][2][3] |
| N-acetylation | Addition of an acetyl group to the amine | N-acetyl | [1][2][3] |
Visualizations
Caption: Predicted degradation pathways of this compound based on metabolic studies.
Caption: General experimental workflow for the detection of this compound degradation products.
References
- 1. This compound-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cfsre.org [cfsre.org]
- 5. phenomenex.com [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labcompare.com [labcompare.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing GC-MS Parameters for 2C-B-Fly Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 2C-B-Fly.
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the GC-MS analysis of this compound?
A1: Yes, derivatization is highly recommended for the analysis of this compound and other phenethylamines by GC-MS. The primary amine group in this compound is polar and can interact with active sites in the GC system, leading to poor chromatographic performance, including peak tailing and reduced sensitivity. Derivatization increases the volatility and thermal stability of the analyte, resulting in improved peak shape and more informative mass spectra.[1]
Q2: What are the recommended derivatization reagents for this compound?
A2: Common derivatization reagents for phenethylamines include acylating agents like N-methyl-bis-trifluoroacetamide (MBTFA) and trifluoroacetic anhydride (B1165640) (TFAA). MBTFA is often preferred as it rapidly and selectively derivatizes amino groups.[2] Caution should be exercised when using TFAA with "FLY" compounds, as it has been reported to potentially cause dehydrogenation. This can be mitigated by the addition of triethylamine (B128534).
Q3: What are the expected challenges when analyzing this compound by GC-MS?
A3: The primary challenges include:
-
Peak Tailing: Due to the polar nature of the primary amine. This is addressed by derivatization.
-
Thermal Degradation: High temperatures in the injector or column can cause the molecule to break down. Optimization of temperature settings is crucial.
-
Analyte Adsorption: Active sites in the GC inlet and column can adsorb the analyte, leading to poor peak shape and low response. Using deactivated liners and columns is important.
-
Derivatization Artifacts: As mentioned, some derivatization procedures may lead to side reactions like dehydrogenation for "FLY" compounds.
Q4: Has a standardized GC-MS method for this compound been published?
A4: While this compound has been identified using GC-MS in forensic laboratories, a universally standardized and validated method is not widely published in peer-reviewed literature. However, established methods for structurally similar compounds, such as 2C-B, provide a strong foundation for method development.
Experimental Protocols
Below are detailed methodologies for the analysis of this compound, adapted from established protocols for related phenethylamines.
Sample Preparation: Solid-Phase Extraction (SPE) from Biological Matrices
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Conditioning: Condition a polymeric strong cation exchange SPE cartridge.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of methanol.
-
-
Drying: Dry the cartridge under a vacuum for 5 minutes.
-
Elution: Elute the analyte with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2, v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for derivatization and GC-MS analysis.[1]
Derivatization Protocol (using MBTFA)
-
To the dried and reconstituted sample extract, add 50 µL of N-methyl-bis-trifluoroacetamide (MBTFA).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS injection.
GC-MS Parameters
The following table summarizes recommended starting parameters for the GC-MS analysis of derivatized this compound, based on methods for related compounds.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | 40-550 m/z |
| Solvent Delay | 4 minutes |
Note: These parameters should be optimized for your specific instrument and application.
Expected Quantitative Data
| Compound | Retention Time (approx.) | Molecular Ion (M+) of TFA-derivative | Key Mass Fragments (m/z) |
| This compound | ~6.2 min | 379/381 | Based on de-bromo analog: 301 (M+), 205, 176, 146 |
Note: The exact retention time and mass fragments should be confirmed by running a certified reference standard.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Incomplete derivatization. 3. Column contamination. | 1. Use a deactivated injector liner and a high-quality, inert GC column. 2. Optimize derivatization conditions (time, temperature, reagent volume). Ensure anhydrous conditions. 3. Bake out the column or trim the first few centimeters from the inlet side. |
| Low or No Signal | 1. Analyte degradation in the injector. 2. Poor extraction recovery. 3. Mass spectrometer source needs cleaning. | 1. Lower the injector temperature in 10°C increments. 2. Optimize the sample preparation and SPE procedure. 3. Perform routine maintenance on the MS ion source. |
| Inconsistent Retention Times | 1. Leaks in the GC system. 2. Fluctuations in carrier gas flow. 3. Column aging. | 1. Perform a leak check on the system. 2. Ensure the gas supply is stable and regulators are functioning correctly. 3. Condition the column or replace if necessary. |
| Unexpected Peaks in Chromatogram | 1. Contamination from solvents or sample handling. 2. Derivatization byproducts or artifacts (e.g., dehydrogenation). | 1. Run a solvent blank to identify sources of contamination. 2. If using TFAA, consider adding triethylamine to the reaction mixture. Alternatively, use a milder derivatizing agent like MBTFA. |
Visualized Workflows and Logic
Caption: Experimental workflow for this compound analysis.
References
Overcoming matrix effects in LC-MS analysis of 2C-B-Fly
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the liquid chromatography-mass spectrometry (LC-MS) analysis of 2C-B-Fly, with a focus on overcoming matrix effects.
Troubleshooting Guides
This section offers detailed solutions to specific issues encountered during the LC-MS analysis of this compound from biological matrices.
Q1: What are matrix effects and why are they a critical issue for this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] In electrospray ionization (ESI), which is commonly used in LC-MS, the analyte must be ionized to be detected. Components of the biological matrix (e.g., phospholipids, salts, proteins in blood or urine) can compete with the analyte for ionization, leading to a suppressed signal (ion suppression), or in some cases, an enhanced signal (ion enhancement).[1][2]
This phenomenon is a major concern in quantitative bioanalysis because it can severely compromise the accuracy, precision, and sensitivity of the method, leading to erroneous concentration measurements of this compound.[2][3] Given that this compound is a potent compound often present at low concentrations, mitigating these effects is crucial for reliable results.[4]
Q2: How can I properly identify and quantify matrix effects in my this compound assay?
A: The most common and accepted method for quantifying matrix effects is the post-extraction spike analysis .[2][3] This procedure helps to isolate the effect of the matrix from the efficiency of the extraction procedure.
Experimental Protocol: Quantifying Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and the internal standard (IS) into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Process blank biological matrix (e.g., whole blood, urine) through the entire sample preparation procedure. Spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure. (This set is used to determine recovery).
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (ME) percentage using the peak areas from Set A and Set B:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
-
To assess the overall process efficiency, calculate the Recovery (RE) percentage using Set B and Set C:
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
A stable isotope-labeled internal standard is the best tool to compensate for these effects, as it co-elutes and experiences similar matrix effects as the analyte.[5][6] The Internal Standard (IS) Normalized Matrix Factor is a key validation parameter.[2][7]
Q3: Which sample preparation method is most effective for minimizing matrix effects for this compound?
A: The choice of sample preparation is critical and depends on the complexity of the matrix and the required sensitivity. The goal is to selectively remove matrix components, particularly phospholipids, which are a major cause of ion suppression.[2] While specific comparative data for this compound is limited, general performance for novel psychoactive substances (NPS) provides a strong guideline.[8]
-
Protein Precipitation (PPT): Fast and simple, but often results in the least clean extract, leaving significant matrix components. It is generally not recommended for assays requiring high sensitivity due to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent. Optimizing the pH and solvent choice is crucial for good recovery of this compound, which is a basic compound.[4]
-
Solid-Phase Extraction (SPE): Widely considered the most effective technique for removing matrix interferences, providing the cleanest extracts and thus minimizing matrix effects.[9][10] It offers high recovery and concentration of the analyte. For this compound, a mixed-mode or polymeric cation exchange sorbent is often suitable.[11]
Table 1: Comparison of Sample Preparation Methods for NPS in Biological Matrices
| Method | Typical Recovery (%) | Matrix Effect Reduction | Throughput | Cost | Key Consideration |
| Protein Precipitation (PPT) | 80 - 110% | Poor | High | Low | Prone to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 60 - 95% | Moderate | Medium | Medium | Solvent choice and pH are critical for efficiency.[12] |
| Solid-Phase Extraction (SPE) | 85 - 105% | Excellent | Low-Medium | High | Requires method development to select the correct sorbent and solvents.[9][13] |
Note: The values presented are typical for novel psychoactive substances and should be validated specifically for this compound in your laboratory.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Whole Blood
-
To 100 µL of whole blood sample (calibrator, QC, or unknown) in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine
-
To 1 mL of urine sample in a glass tube, add the internal standard.
-
Add 100 µL of a suitable buffer to basify the sample (e.g., 1M sodium carbonate buffer, pH ~9.5).
-
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a 9:1 mixture of hexane:isoamyl alcohol).
-
Cap and vortex for 2 minutes, then gently mix on a rocker for 15 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Blood
This protocol uses a generic mixed-mode cation exchange cartridge. It must be optimized.
-
Sample Pre-treatment: Dilute 200 µL of plasma/blood with 600 µL of 4% phosphoric acid. Vortex and centrifuge.
-
Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of deionized water. Do not allow the sorbent to dry.[10]
-
Load Sample: Load the pre-treated sample onto the cartridge and allow it to pass through slowly.
-
Wash Cartridge:
-
Wash with 1 mL of deionized water.
-
Wash with 1 mL of methanol to remove neutral and acidic interferences.
-
-
Elute Analyte: Elute this compound with 1 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for injection.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Experimental workflows for common sample preparation techniques.
Frequently Asked Questions (FAQs)
Q: My this compound signal is low and inconsistent across different samples. Could this be a matrix effect? A: Yes, this is a classic symptom of ion suppression. The variability in the composition of biological samples between different individuals can lead to different degrees of suppression, causing poor precision and accuracy in your results.[1] It is recommended to perform a post-extraction spike experiment as detailed in the troubleshooting guide to confirm and quantify the matrix effect.
Q: What is the best type of internal standard to use for this compound analysis? A: The gold standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4).[5][6] A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave the same way during sample preparation and ionization.[6] This allows it to effectively compensate for both extraction recovery variations and matrix effects. If a SIL standard is not available, a close structural analog can be used, but it may not compensate for matrix effects as effectively and requires more rigorous validation.
Q: Can simply diluting my sample solve the matrix effect problem? A: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. This "dilute-and-shoot" approach is simple but has a major drawback: it also dilutes the analyte, which can compromise the method's sensitivity and may not be suitable for detecting low concentrations of this compound.[14]
Q: Are there alternatives to ESI that are less prone to matrix effects? A: Yes, Atmospheric Pressure Chemical Ionization (APCI) is another common ionization technique that is generally less susceptible to matrix effects than ESI. APCI is better suited for less polar compounds, and the ionization occurs in the gas phase, which is less affected by non-volatile matrix components. However, ESI is often more sensitive for polar compounds like this compound. Switching the ionization source could be a viable strategy if matrix effects with ESI cannot be overcome through sample preparation and chromatography.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cfsre.org [cfsre.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [open.bu.edu]
- 14. Modern Instrumental Methods in Forensic Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying 2C-B-Fly in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 2C-B-Fly in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in biological samples?
A1: The main challenges include:
-
Low Concentrations: As a potent psychoactive substance, this compound is often present at very low concentrations in biological fluids like blood and urine, requiring highly sensitive analytical instrumentation.
-
Extensive Metabolism: Similar to other phenethylamines, this compound is expected to undergo significant metabolism in the body. This results in low concentrations of the parent drug, making detection difficult. Analysis may need to target more abundant metabolites.[1][2]
-
Matrix Effects: Biological matrices are complex and can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and affecting the accuracy of quantification.
-
Lack of Certified Reference Materials: The availability of certified reference materials for this compound and its metabolites can be limited, which is crucial for method validation and quality control.
-
Isomeric Compounds: Differentiating this compound from its structural isomers can be challenging and requires high-resolution analytical techniques.
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are necessary for detecting the low concentrations of this compound and its metabolites in complex biological matrices.[1][3] Gas chromatography-mass spectrometry (GC-MS) is also a viable option, often requiring derivatization to improve the chromatographic properties of the analyte.[4]
Q3: What are the expected metabolites of this compound I should consider targeting?
A3: While specific metabolism of this compound is not extensively documented, based on its structural analogue this compound-NBOMe and other phenethylamines, expected metabolic pathways include hydroxylation, O-demethylation, and N-acetylation.[1][5] Therefore, it is advisable to screen for hydroxylated and N-acetylated metabolites in addition to the parent compound to increase the window of detection.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6][7]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., this compound-d4) to compensate for matrix effects and variations in sample processing.[8]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects.[3]
Q5: What is a suitable internal standard for this compound quantification?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4. This is because it has nearly identical chemical and physical properties to the unlabeled analyte, and thus co-elutes and experiences similar matrix effects.[8] If a deuterated standard is unavailable, a structurally similar compound with a different mass can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Degradation of this compound in the sample. 2. Inefficient extraction from the biological matrix. 3. Severe ion suppression due to matrix effects. 4. Insufficient instrument sensitivity. | 1. Ensure proper sample storage conditions (e.g., -20°C or lower) and perform stability studies. 2. Optimize the sample preparation method (e.g., adjust pH, change extraction solvent or SPE sorbent). 3. Improve sample cleanup, optimize chromatography, and use a stable isotope-labeled internal standard. 4. Check instrument tuning and sensitivity. Consider using a more sensitive instrument if available. |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites on the analytical column. 2. Incompatibility between the sample solvent and the mobile phase. 3. Overloading the analytical column. | 1. Use a column with end-capping or add a small amount of a competing base to the mobile phase. 2. Ensure the final sample extract is dissolved in a solvent similar in strength to the initial mobile phase. 3. Reduce the injection volume or dilute the sample. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instability of the analyte during sample processing. | 1. Standardize and automate the sample preparation workflow where possible. 2. Use a stable isotope-labeled internal standard for every sample. Prepare calibrators and quality controls in the same matrix. 3. Investigate the stability of this compound under your experimental conditions (e.g., temperature, pH). |
| Interference Peaks | 1. Co-elution of endogenous matrix components or metabolites. 2. Presence of isomeric compounds. | 1. Optimize the chromatographic separation to resolve the interference. Employ more selective mass transitions (MRM). 2. Use a high-resolution mass spectrometer (e.g., QTOF-MS) for better mass accuracy and to aid in identification.[4] |
Quantitative Data
As of late 2025, validated quantitative data for this compound in human biological matrices is not widely published. The following table provides estimated and analogous quantitative parameters based on the analysis of this compound-NBOMe in rodent models and general practices in forensic toxicology.[3]
| Parameter | Biological Matrix | Analytical Method | Estimated Value |
| Limit of Quantification (LOQ) | Serum/Plasma | LC-MS/MS | 0.1 - 1 ng/mL |
| Urine | LC-MS/MS | 0.5 - 5 ng/mL | |
| Limit of Detection (LOD) | Serum/Plasma | LC-MS/MS | 0.05 - 0.5 ng/mL |
| Urine | LC-MS/MS | 0.1 - 1 ng/mL | |
| Recovery | Serum/Plasma | SPE | > 80% |
| Urine | LLE | > 85% | |
| Matrix Effect | Serum/Plasma | LC-MS/MS | 75 - 110% |
| Urine | LC-MS/MS | 70 - 120% |
Note: These values are for guidance only and must be experimentally determined and validated for your specific assay.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Blood/Plasma
-
Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., this compound-d4). Add 2 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6) and vortex.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727), followed by 2 mL of deionized water, and finally 2 mL of the phosphate buffer.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 2 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
Analytical Method: LC-MS/MS
-
LC Column: A C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS Detection: Electrospray ionization (ESI) in positive mode.
-
MS/MS Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard for confident identification and quantification.
Visualizations
References
- 1. This compound-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute pharmacological profile of this compound-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cfsre.org [cfsre.org]
- 5. LJMU Research Online [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. clpmag.com [clpmag.com]
Technical Support Center: Method Validation for 2C-B-Fly Analytical Procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical validation of 2C-B-Fly.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing and validating analytical methods for this compound?
A1: As a designer drug, or new psychoactive substance (NPS), this compound presents several analytical challenges.[1][2] These include the rapid emergence of new, structurally similar compounds, which can complicate identification.[1][2] Additionally, a lack of commercially available, certified reference standards can hinder accurate quantification and method validation.[2] The low dosage at which this compound is typically active necessitates highly sensitive analytical methods for detection in biological matrices.[3]
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: Several advanced analytical techniques are well-suited for the detection and quantification of this compound and related phenethylamines. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and robust technique, often requiring derivatization to improve the chromatographic behavior of this compound.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and selectivity, making it ideal for analyzing complex biological samples with low analyte concentrations.[6]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A reliable method for quantification, particularly in less complex matrices like seized drug materials.[5]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS provide detailed information about the molecular structure, aiding in the identification of novel compounds.[2]
Q3: Is derivatization necessary for the GC-MS analysis of this compound?
A3: Yes, derivatization is often recommended for the GC-MS analysis of phenethylamines like this compound.[5] The primary amine group in the this compound molecule can lead to poor peak shape and thermal degradation during GC analysis. Derivatization, for example with trifluoroacetic anhydride (B1165640) (TFA), improves the volatility and thermal stability of the analyte, resulting in better chromatographic separation and more informative mass spectra.[5][7] However, care must be taken during derivatization, as harsh conditions can sometimes lead to the formation of unwanted byproducts.[5]
Q4: What are the expected metabolites of this compound?
A4: While specific metabolism studies for this compound are not extensively detailed in the provided search results, studies on the closely related compound this compound-NBOMe show major metabolic pathways including mono- and poly-hydroxylation, O-demethylation, and oxidative debromination.[3][8] These reactions are followed by phase II conjugation reactions like glucuronidation and/or N-acetylation.[3][8] When analyzing biological samples, it is crucial to consider these potential metabolites, as the parent compound may be present at very low concentrations or be entirely metabolized.[3]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the analysis of this compound using various chromatographic techniques.
GC-MS Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the injector liner or column.- Incomplete derivatization.- Inappropriate injection temperature. | - Use a deactivated injector liner and a high-quality, inert GC column.- Optimize derivatization conditions (reagent concentration, temperature, and time).- Adjust the injector temperature to prevent analyte degradation. |
| Low Signal Intensity / No Peak | - Analyte degradation in the injector.- Inefficient extraction from the sample matrix.- Leaks in the GC system. | - Lower the injection port temperature.- Optimize the sample preparation procedure (e.g., pH adjustment during liquid-liquid extraction).- Perform a leak check of the GC inlet and connections. |
| Inconsistent Retention Times | - Fluctuations in oven temperature or carrier gas flow rate.- Column contamination. | - Ensure the GC oven is properly calibrated and the carrier gas supply is stable.- Bake out the column at a high temperature (within the column's limits) or trim the first few centimeters of the column. |
| Extraneous Peaks in Chromatogram | - Contamination from sample preparation (e.g., solvents, glassware).- Septum bleed from the injector.- Carryover from a previous injection. | - Run a blank analysis of your extraction solvents.- Use high-quality septa and replace them regularly.- Inject a solvent blank after a high-concentration sample to check for carryover. |
LC-MS/MS & HPLC-UV Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Ion Suppression or Enhancement (LC-MS) | - Co-eluting matrix components interfering with the ionization of this compound.[9] | - Improve sample clean-up using techniques like solid-phase extraction (SPE).- Optimize chromatographic separation to resolve this compound from interfering compounds.- Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Split or Broad Peaks | - Column void or contamination.- Sample solvent incompatible with the mobile phase.- Injection of too large a sample volume. | - Reverse-flush the column or replace it if necessary.- Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.- Reduce the injection volume. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| High Backpressure | - Blockage in the HPLC system (e.g., guard column, column frit, tubing).- Particulate matter in the sample. | - Systematically check and replace components (start with the guard column).- Filter all samples before injection. |
Data Presentation
The following tables summarize available quantitative data for the analysis of this compound and related compounds. Note: Validated method performance parameters specifically for this compound are not widely available in the reviewed literature. The data presented for the related compound this compound-NBOMe can serve as a reference.
Table 1: LC-MS/MS Method Parameters for this compound-NBOMe in Biological Matrices
| Parameter | Value | Reference |
| Analyte | This compound-NBOMe | [10] |
| Matrix | Rat Serum | [10] |
| Limit of Quantification (LOQ) | 1 ng/mL | [10] |
| Matrix | Rat Brain Tissue | [10] |
| Limit of Quantification (LOQ) | 1 ng/g | [10] |
Table 2: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₄BrNO₂ | [11] |
| Molecular Weight | 284.1 g/mol | [11] |
| Monoisotopic Mass | 283.0259 u | [11] |
| Exact Mass [M+H]⁺ | 284.0281 u | [11] |
Experimental Protocols
Sample Preparation for GC-MS Analysis (Acid-Base Extraction)
This protocol is a general procedure for extracting phenethylamines from a sample matrix.
-
Acidification: Dissolve the sample in an acidic solution (e.g., 0.1 M HCl).
-
Extraction of Neutral/Acidic Impurities: Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities. Discard the organic layer.
-
Basification: Basify the remaining aqueous layer to a pH > 9 with a suitable base (e.g., 1 M NaOH).
-
Analyte Extraction: Extract the basic aqueous layer with an organic solvent (e.g., ethyl acetate). The this compound will move into the organic phase.
-
Drying and Concentration: Separate the organic layer, dry it with a drying agent (e.g., anhydrous sodium sulfate), and then evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution and Derivatization: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate). For GC-MS analysis, a derivatization step is recommended.
LC-MS/MS Analysis of this compound-NBOMe in Serum
The following is a summary of the LC-MS/MS conditions used for the analysis of this compound-NBOMe in rat serum[10]:
-
Instrumentation: Ultra-High Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Sample Pre-treatment:
-
Dilute 200 µL of serum with 200 µL of 1% ammonia (B1221849) solution.
-
Homogenize the sample.
-
Add 400 µL of ethyl acetate (B1210297) and homogenize again.
-
Centrifuge the sample.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).
-
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound-NBOMe.
Mandatory Visualizations
This compound Analytical Workflow
Caption: General experimental workflow for the analysis of this compound.
5-HT2A Receptor Signaling Pathway
This compound is a potent agonist of the serotonin (B10506) 5-HT2A receptor.[12] Activation of this Gq-coupled receptor initiates a complex intracellular signaling cascade.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. reprocell.com [reprocell.com]
- 7. gcms.cz [gcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. msudenver.edu [msudenver.edu]
- 11. cfsre.org [cfsre.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Chromatographic Analysis of 2C-B-Fly and Analogues
Welcome to the technical support center for enhancing the chromatographic resolution of 2C-B-Fly and its analogues. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges. The basic nature of these phenethylamine (B48288) compounds often leads to interactions with stationary phases, resulting in poor peak shapes and challenging separations. This guide offers solutions to optimize your analytical methods for robust and reproducible results.
Troubleshooting Guide
This guide addresses specific issues encountered during the chromatographic analysis of this compound and related compounds in a direct question-and-answer format.
Question: My this compound peak is exhibiting significant tailing. What is the cause and how can I resolve it?
Answer: Peak tailing for basic compounds like this compound is commonly caused by secondary interactions between the analyte's amine groups and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2]
Solutions:
-
Optimize Mobile Phase pH: Adjusting the mobile phase to a low pH (around 2-3) with an additive like formic or acetic acid will protonate the amine group on the analyte.[1] This reduces its interaction with the silanol groups.
-
Use Mobile Phase Modifiers: Add a small amount of a basic competitor, such as triethylamine (B128534) (TEA) at a concentration of ~0.1% (v/v), to the mobile phase.[1] TEA acts as a silanol-masking agent, effectively blocking the sites of secondary interaction.[1]
-
Select an Appropriate Column: Utilize a modern, high-purity, end-capped column.[1] End-capping chemically bonds residual silanol groups, minimizing their availability for interaction.[1]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 10-50 mM) in the mobile phase can also help to minimize silanol interactions and improve peak symmetry.[1]
Question: The peak for my analyte is fronting. What are the likely causes and solutions?
Answer: Peak fronting is typically a result of column overload or a mismatch between the sample solvent and the mobile phase.[1]
Solutions:
-
Reduce Sample Concentration: The most common cause of fronting is injecting a sample that is too concentrated.[1] Dilute your sample or decrease the injection volume.[1]
-
Match Sample Solvent to Mobile Phase: Dissolving your sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[1] Whenever feasible, dissolve your sample in the initial mobile phase mixture.[1]
-
Check Column Health: In some cases, a poorly packed column or a collapse of the stationary phase bed can lead to fronting.[1] If other solutions fail, the column may need to be replaced.[1]
Question: I am observing split peaks in my chromatogram. How can I troubleshoot this?
Answer: Peak splitting can indicate several issues, ranging from problems at the column inlet to co-elution with an interfering substance.[1]
Solutions:
-
Inspect for Blockages: If all peaks in the chromatogram are split, it may suggest a blocked inlet frit.[1] Try back-flushing the column to dislodge any particulate matter.[1]
-
Check for Column Voids: A void or channel in the column packing can also cause splitting.[1] This often requires column replacement.[1]
-
Optimize Separation for Co-elution: If only the analyte peak is split, you may be observing co-elution with a closely related impurity or analogue.[1] To resolve this, modify the separation conditions by adjusting the mobile phase gradient, changing the organic solvent, or trying a different stationary phase.[1]
Question: How can I improve the separation between this compound and a structurally similar analogue?
Answer: Enhancing the resolution between closely eluting species requires careful optimization of the chromatographic conditions.
Solutions:
-
Adjust Gradient Slope: A shallower gradient increases the separation time and can improve the resolution of closely related compounds.[3]
-
Change Organic Modifier: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can alter selectivity. Experiment with different solvents to see which provides better separation for your specific analogues.
-
Vary Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be required. For polar basic compounds, consider switching from a standard C18 column to a Phenyl or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[4]
-
Modify Column Temperature: Increasing the column temperature can improve peak efficiency and may alter selectivity, potentially resolving co-eluting peaks.[1]
Frequently Asked Questions (FAQs)
What is the most suitable column type for analyzing this compound and its analogues? For High-Performance Liquid Chromatography (HPLC), a reversed-phase column, such as a C18, is the most common choice.[5][6] To minimize peak tailing, it is highly recommended to use a modern, end-capped column made with high-purity silica.[1] For separating highly polar analogues, a HILIC column can be an effective alternative.[4]
Which mobile phase additives are most effective for improving peak shape? Acidic additives like formic acid (typically 0.1-0.3%) are used to control the pH and ensure the analytes are in a single ionic state.[1][6] For problematic peak tailing, adding a silanol-masking agent like triethylamine (TEA) at low concentrations (~0.1%) is a very effective strategy.[1]
Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable technique for these compounds? GC-MS can be used for the analysis of this compound and its analogues.[7][8] However, as phenethylamines, they may exhibit poor chromatographic behavior. Derivatization is often required to improve their volatility and reduce peak tailing, making the analysis more robust.[8][9]
How should I prepare samples from complex biological matrices like blood or urine? For biological samples, a sample cleanup step is critical to remove interfering substances.[10] Protein precipitation is a common and effective method for blood or plasma samples.[10] This typically involves adding a threefold volume of ice-cold acetonitrile to the sample, vortexing, centrifuging to pellet the precipitated proteins, and then processing the supernatant.[10] For urine, a "dilute and shoot" approach, where the sample is simply diluted with the mobile phase and filtered, can sometimes be sufficient.[10]
What are typical starting parameters for an LC-MS method? A good starting point for an LC-MS method would be a C18 reversed-phase column with a gradient elution. The mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[5] A typical flow rate would be between 0.8 and 1.5 mL/min for a standard 4.6 mm ID column, with a column temperature of 30-50 °C.[1] Detection would be performed using a mass spectrometer in positive electrospray ionization (ESI) mode.[8]
Data Presentation
Table 1: Troubleshooting Summary for Common Chromatographic Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols.[1] | Lower mobile phase pH to 2-3; add 0.1% TEA to mobile phase; use an end-capped column.[1] |
| Peak Fronting | Column overload; sample solvent stronger than mobile phase.[1] | Dilute sample or reduce injection volume; dissolve sample in the initial mobile phase.[1] |
| Split Peaks | Blocked column frit; void in stationary phase; co-elution.[1] | Back-flush column; replace column; modify separation gradient or mobile phase.[1] |
| Poor Resolution | Insufficient selectivity between analytes. | Optimize gradient (make shallower); try a different organic modifier or stationary phase.[3] |
Table 2: Typical Starting HPLC/LC-MS Method Parameters
| Parameter | Typical Setting | Rationale |
| Column | Reversed-Phase C18 (end-capped), 2.1-4.6 mm ID, <5 µm particles | Good retention for phenethylamines; end-capping reduces tailing.[1][5] |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons to keep basic analytes in a consistent ionic state.[6] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) + 0.1% Formic Acid | Organic solvent for elution. Acetonitrile often provides sharper peaks.[11] |
| Gradient | Start at 5-10% B, ramp up to 95% B | Elutes compounds across a range of polarities.[12] |
| Flow Rate | 0.8 - 1.5 mL/min (for 4.6 mm ID column) | Deviating from the optimal flow rate can cause peak broadening.[1] |
| Column Temp. | 30 - 50 °C | Higher temperatures can improve peak efficiency and reduce tailing.[1] |
| Injection Vol. | 1 - 10 µL | Keep low to prevent column overload and peak distortion.[1] |
| Detector | MS (ESI+) or UV (Diode Array) | MS provides high sensitivity and selectivity; UV is suitable for less complex samples.[10] |
Experimental Protocols
Protocol 1: HPLC-MS/MS Analysis in a Non-Complex Matrix
This protocol is suitable for the analysis of reference standards or seized drug materials.
-
Sample Preparation: a. Accurately weigh 1 mg of the sample powder. b. Dissolve in 10 mL of methanol to create a 100 µg/mL stock solution. c. Further dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1 µg/mL). d. Filter the final solution through a 0.22 µm syringe filter before injection.[10]
-
LC Conditions: a. Column: C18, 2.1 x 50 mm, 2.7 µm. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: Acetonitrile. d. Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes. e. Flow Rate: 0.6 mL/min. f. Column Temperature: 40 °C. g. Injection Volume: 2 µL.
-
MS/MS Conditions: a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and its analogues using a reference standard.
-
Data Analysis: a. Quantify the analyte by comparing its peak area to a calibration curve prepared from certified reference standards.[10]
Protocol 2: Sample Preparation from Whole Blood via Protein Precipitation
This protocol is designed for the extraction of this compound from a complex biological matrix.[10]
-
Precipitation: a. In a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing a suitable internal standard, e.g., this compound-d4) to 100 µL of the whole blood sample.[10] b. Vortex the mixture vigorously for 1 minute to precipitate proteins.[10]
-
Separation: a. Centrifuge the tube at 14,000 rpm for 10 minutes at 4 °C.[10]
-
Evaporation and Reconstitution: a. Carefully transfer the clear supernatant to a new tube. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.[10] c. Reconstitute the dried residue in 100 µL of the initial mobile phase.[10]
-
Analysis: a. Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.[10]
Visualizations
Caption: A decision tree for troubleshooting peak tailing issues.
Caption: A high-level overview of the LC-MS experimental workflow.
Caption: Step-by-step workflow for biological sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. sielc.com [sielc.com]
- 3. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 4. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 5. This compound-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cfsre.org [cfsre.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. Frontiers | Acute pharmacological profile of this compound-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]
Preventing contamination in 2C-B-Fly in vitro experiments
Technical Support Center: 2C-B-Fly In Vitro Experiments
Welcome to the technical support center for researchers utilizing this compound in in vitro experiments. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help prevent, identify, and resolve contamination issues, ensuring the integrity and reproducibility of your scientific data.
Section 1: General Aseptic Technique & Workspace Preparation
This section covers foundational practices essential for preventing contamination before your experiment begins.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps to prepare my workspace for handling this compound and cell cultures? A1: Before starting any work, you must establish a sterile field. Close all doors and windows to minimize air currents.[1][2] Thoroughly decontaminate the biological safety cabinet (BSC) or laminar flow hood with 70% ethanol, wiping from the back to the front.[2][3] Allow the hood to run for at least 15-30 minutes before introducing any materials.[4] Arrange only sterilized materials necessary for the immediate procedure inside the hood to avoid clutter and disruption of the laminar air flow.[1][3][5]
Q2: What personal protective equipment (PPE) is critical for preventing contamination? A2: Proper PPE protects both the researcher and the experiment.[6] Always wear a clean lab coat, sterile gloves, and safety glasses.[7] Change gloves immediately if you suspect they have touched a non-sterile surface.[5] Avoid talking, singing, or coughing over your open cultures to prevent the introduction of airborne contaminants.[8]
Q3: How should I handle sterile reagents and media to maintain their integrity? A3: Never return a reagent to its original stock bottle after it has been removed.[5] It is best practice to aliquot stock solutions, including media and serum, into smaller, single-use volumes.[9] This practice minimizes the risk of contaminating the entire stock during repeated use and reduces issues from freeze-thaw cycles.[9] When opening bottles or tubes, flame the neck of the container before and after use and hold the cap in your hand (pinky finger) rather than placing it on the bench.[1][2]
Caption: Workflow for maintaining aseptic conditions during in vitro experiments.
Section 2: Biological Contamination
Biological contaminants like bacteria, yeast, mold, and mycoplasma are the most common threats to in vitro experiments.[10][11]
Frequently Asked Questions (FAQs)
Q1: My cell culture medium turned cloudy and yellow overnight. What is the likely cause? A1: A rapid change to a cloudy, turbid appearance and a drop in pH (indicated by a yellow color change in media with phenol (B47542) red) are classic signs of bacterial contamination.[10][12][13] Bacteria grow much faster than mammalian cells and quickly consume nutrients, producing acidic byproducts.[11]
Q2: I see thin, fuzzy filaments floating in my culture flask. What type of contamination is this? A2: The presence of multicellular filaments (hyphae) is characteristic of mold (fungal) contamination.[8][14] Yeast, another type of fungus, appears as small, individual round or oval budding particles.[9][12] Fungal contamination may cause the pH to increase (turn pink) and can sometimes be harder to notice in its early stages compared to bacterial contamination.[13][14]
Q3: My cells are growing poorly and look unhealthy, but the media is clear. What could be wrong? A3: This scenario is highly suggestive of mycoplasma contamination.[8][14] Mycoplasma are very small bacteria that lack a cell wall, making them invisible to standard light microscopy and resistant to common antibiotics like penicillin.[11][12][15] They do not typically cause turbidity but can significantly alter cell metabolism, growth, and gene expression, compromising experimental results.[8][15] Regular testing for mycoplasma is crucial.[9]
Q4: How can I reliably detect mycoplasma contamination? A4: Several methods are available for mycoplasma detection. PCR-based assays are highly sensitive, specific, and fast, detecting the 16S rRNA gene of common mycoplasma species.[16] Other methods include DNA staining with fluorescent dyes like DAPI or Hoechst, which will reveal extranuclear fluorescent specks, and ELISA kits.[16][17] For definitive results, it is advisable to use at least two different detection methods.[16]
Comparative Data: Mycoplasma Detection Methods
| Method | Principle | Sensitivity | Time to Result | Key Advantages | Key Disadvantages |
| PCR | Amplification of mycoplasma DNA | Very High | 2-4 hours | Fast, highly sensitive, and specific[16] | Can detect DNA from non-viable organisms; risk of DNA contamination |
| DNA Staining | Binds to DNA (DAPI, Hoechst) | Moderate | < 1 hour | Rapid and simple | Not definitive; can be difficult to interpret; requires fluorescence microscope |
| ELISA | Detects mycoplasma antigens | High | 2-3 hours | Good for routine screening | May not detect all species |
| Microbiological Culture | Growth on specialized agar | High | Up to 28 days | "Gold standard"; detects viable organisms[16][18] | Very slow; some strains do not grow well in culture[16] |
Section 3: Chemical & Cross-Contamination
Contamination isn't always biological. Chemical impurities or the accidental introduction of another cell line can be equally detrimental.
Frequently Asked Questions (FAQs)
Q1: Can my this compound stock solution be a source of contamination? A1: While less common than biological contamination from handling, the stock solution itself can be a source of chemical or microbial contamination. To mitigate this, always purchase this compound from a reputable chemical supplier for research purposes.[19][20] Prepare stock solutions in a sterile environment using high-purity, anhydrous DMSO and sterile tubes.[21] Filter-sterilize the final high-concentration stock solution through a 0.22 µm PTFE syringe filter if you suspect contamination.
Q2: I'm dissolving this compound in DMSO. What is a safe final concentration of DMSO for my cells? A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically well below 1%.[22] Most cell lines can tolerate up to 0.5% DMSO, but concentrations of 1% or higher can cause cytotoxicity or affect cellular processes, confounding your results.[22][23] It is critical to run a vehicle control—cells treated with the same final concentration of DMSO as your experimental group—to account for any solvent effects.[21]
Q3: What are endotoxins and should I be concerned about them in my this compound experiments? A3: Endotoxins, also known as lipopolysaccharides (LPS), are heat-stable components of the outer membrane of Gram-negative bacteria.[24][25] They can be present in water, sera, or other reagents even after sterilization and can cause strong inflammatory responses in many cell types, which could interfere with the signaling pathways you are studying with this compound.[24][25] Use endotoxin-free water and reagents whenever possible. If you suspect endotoxin (B1171834) contamination, you can test for it using a Limulus Amebocyte Lysate (LAL) assay.[24][26]
Q4: How do I prevent cross-contamination between different cell lines in the lab? A4: Cross-contamination with other cell lines is a serious and often overlooked issue.[10] To prevent it, work with only one cell line at a time in the BSC.[14] Use separate, clearly labeled bottles of media and reagents for each cell line.[14] If you handle multiple cell lines, it is recommended to regularly authenticate them using methods like Short Tandem Repeat (STR) profiling.[14]
Section 4: Troubleshooting Guide
When contamination is suspected, a logical approach is needed to identify the source and prevent recurrence.
Caption: A logical flowchart for troubleshooting common contamination issues.
Section 5: Experimental Protocols
Detailed protocols for key quality control assays are provided below.
Protocol 1: Preparation and Purity Check of this compound Stock Solution
This protocol outlines the steps for preparing a this compound stock solution and ensuring its sterility.
Materials:
-
This compound powder (from a certified vendor)
-
High-purity, anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Sterile 0.22 µm PTFE syringe filter and sterile syringe
-
Calibrated analytical balance
-
Vortex mixer
-
Biological safety cabinet (BSC)
Methodology:
-
Preparation (inside BSC): Under aseptic conditions, weigh the desired amount of this compound powder using a tared, sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly until the powder is completely dissolved.
-
Sterilization (Optional but Recommended): Draw the entire DMSO stock solution into a sterile syringe. Attach a sterile 0.22 µm PTFE syringe filter and dispense the solution into a new, sterile, light-protected tube. This step removes any potential microbial contaminants.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles and contamination of the main stock.[21]
-
Storage: Label aliquots clearly with the compound name, concentration, date, and your initials. Store at -20°C or -80°C, protected from light.[21]
-
Quality Control: Before use in an experiment, prepare a working dilution in sterile culture medium. Incubate this medium alone (no cells) for 24-48 hours and visually inspect for any signs of turbidity or microbial growth.
Protocol 2: PCR-Based Mycoplasma Detection
This protocol provides a general workflow for detecting mycoplasma contamination in cell culture supernatant using a commercial PCR kit.
Materials:
-
Cell culture supernatant (from a 2-3 day old culture, near confluency)
-
Commercial Mycoplasma Detection PCR Kit (contains primers, polymerase, dNTPs, and positive control)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Thermal cycler
Methodology:
-
Sample Preparation: Collect 1 mL of cell culture supernatant into a sterile microcentrifuge tube. Heat the sample at 95°C for 5-10 minutes to lyse cells and release DNA. Centrifuge at high speed (e.g., 13,000 x g) for 2 minutes to pellet cell debris.
-
Reaction Setup (in a clean area or PCR hood):
-
Thaw all kit components on ice.
-
Prepare the PCR master mix according to the kit manufacturer's instructions.
-
In separate, sterile PCR tubes, add 2-5 µL of the prepared supernatant (template DNA).
-
Prepare a positive control tube using the provided mycoplasma DNA.
-
Prepare a negative control tube using nuclease-free water instead of template DNA.
-
Add the PCR master mix to each tube.
-
-
PCR Amplification: Place the tubes in a thermal cycler and run the cycling program as specified by the kit's manual. A typical program involves an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
Analysis: Analyze the PCR products via agarose (B213101) gel electrophoresis. A band of the expected size in the positive control and your sample lane, with no band in the negative control lane, indicates a positive result for mycoplasma contamination.
References
- 1. Aseptic techniques [practicalbiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Aseptic Technique in the Lab: Complete Step-by-Step Guide & SOP (2025) [mantacc.com]
- 4. Aseptic Techniques | Pharmlabs [pharmlabs.unc.edu]
- 5. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 6. techmate.co.uk [techmate.co.uk]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 12. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 13. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 16. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. rapidmicrobiology.com [rapidmicrobiology.com]
- 19. caymanchem.com [caymanchem.com]
- 20. cfsre.org [cfsre.org]
- 21. benchchem.com [benchchem.com]
- 22. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Endotoxin Quantitation, Removal, and Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Endotoxin Detection and Removal Services - Creative Bioarray [cell.creative-bioarray.com]
- 26. Endotoxin Testing and Removal - Creative BioMart Nanocage [nanocage.creativebiomart.net]
Calibrating instruments for accurate 2C-B-Fly measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2C-B-Fly. The following information is intended to assist in the accurate calibration of analytical instruments for the quantitative measurement of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q1: My GC-MS analysis of this compound is showing poor peak shape, specifically tailing peaks. What are the likely causes and how can I fix this?
A1: Peak tailing for phenethylamines like this compound in GC-MS is a common issue, often indicating active sites in the system or incomplete derivatization. Here are the primary causes and solutions:
-
Cause 1: Active Sites in the GC System: The amine group in this compound is prone to interacting with active silanol (B1196071) groups in the injector liner or the column, causing peak tailing.[1][2]
-
Solution:
-
Deactivated Liner: Ensure you are using a deactivated inlet liner.[1]
-
Column Maintenance: Trim the first few centimeters of the column to remove any accumulated non-volatile residues or active sites. If the problem persists, consider replacing the column.[2]
-
System Priming: Injecting a high-concentration standard of a similar compound can help to passivate active sites.[1]
-
-
-
Cause 2: Incomplete Derivatization: For GC-MS analysis, this compound requires derivatization to increase its volatility and thermal stability. Incomplete reaction will leave polar amine groups exposed, leading to poor chromatography.[3][4]
-
Solution:
-
Optimize Reaction Conditions: Ensure your derivatization reaction (e.g., acylation with TFAA, PFPA, or HFBA) goes to completion by optimizing the reaction time and temperature.[5]
-
Anhydrous Conditions: Moisture can interfere with derivatization reagents. Ensure all solvents and glassware are anhydrous.[6]
-
Reagent Excess: Use a sufficient molar excess of the derivatizing agent to drive the reaction to completion.[6]
-
-
-
Cause 3: Improper Column Installation: Incorrect installation of the column in the injector can create dead volume, leading to peak tailing.[2][7]
Q2: I am experiencing low sensitivity and a weak signal for this compound in my LC-MS/MS analysis. What could be the reason and how can I improve it?
A2: Low sensitivity in LC-MS/MS analysis of this compound can often be attributed to ion suppression or suboptimal instrument parameters.
-
Cause 1: Ion Suppression: Co-eluting matrix components from the sample (e.g., salts, lipids from biological samples) can compete with this compound for ionization in the MS source, reducing its signal intensity.[8][9]
-
Solution:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components. For urine samples, a simple dilution may be sufficient if using a less susceptible ionization method like APCI.[5]
-
Chromatographic Separation: Optimize your HPLC method to better separate this compound from the matrix components that are causing suppression.[8]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples to compensate for consistent matrix effects.
-
Internal Standards: Use a stable isotope-labeled internal standard (e.g., this compound-d4) which will be affected by ion suppression in the same way as the analyte, allowing for accurate correction.
-
-
-
Cause 2: Suboptimal Ionization Parameters: The settings of your ion source (e.g., capillary voltage, gas flow, temperature) may not be optimal for this compound.
-
Solution: Perform a tuning of the mass spectrometer by infusing a solution of this compound to determine the optimal parameters for ionization and fragmentation.[10]
-
-
Cause 3: Inefficient Mobile Phase: The pH and composition of your mobile phase can significantly impact the ionization efficiency of this compound.
-
Solution: Since this compound is a basic compound, a mobile phase with a slightly acidic pH (e.g., using formic acid) will promote the formation of protonated molecules, which are typically detected in positive ion mode ESI.
-
Q3: My calibration curve for this compound is non-linear. What are the potential causes?
A3: A non-linear calibration curve can arise from several factors, from detector saturation to issues with standard preparation.
-
Cause 1: Detector Saturation: At high concentrations, the MS detector response can become non-linear.
-
Solution: Extend the calibration range to lower concentrations or dilute your higher concentration standards.
-
-
Cause 2: Inaccurate Standard Preparation: Errors in the serial dilution of your stock solution can lead to a non-linear relationship.
-
Solution: Carefully prepare fresh calibration standards, ensuring accurate pipetting and dilutions. It is good practice to prepare standards from independent stock solutions to avoid propagation of an initial weighing error.
-
-
Cause 3: Matrix Effects: As mentioned in Q2, matrix effects can impact the signal in a non-linear fashion, especially if the concentration of co-eluting interferences is not consistent across your samples.
-
Solution: Employ matrix-matched calibrators and an internal standard to mitigate these effects.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of this compound and related compounds. Note that these values can vary depending on the specific instrumentation and methodology used.
| Parameter | GC-MS (Derivatized) | LC-MS/MS |
| Limit of Detection (LOD) | 0.003–0.035 µg/mL (for related compounds)[11] | Method Dependent |
| Limit of Quantitation (LOQ) | 0.010–0.117 µg/mL (for related compounds)[11] | ~1 ng/mL (for this compound-NBOMe)[12] |
| Calibration Curve Range | 0.015–2 µg/mL (for related compounds)[13] | 0.1 ng/mL to 50 ng/mL (for general NPS) |
| Linearity (R²) | >0.99 | >0.99 |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Blood by LC-MS/MS
This protocol provides a general procedure for the sensitive and selective quantification of this compound in a blood sample.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of whole blood, plasma, or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., this compound-d4). b. Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. c. Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the dried residue in 100 µL of the initial mobile phase. f. Transfer the reconstituted sample to an autosampler vial for injection.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: UHPLC system
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute a wide range of compounds.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 1-5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and its internal standard.
3. Calibration Curve Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). b. Perform serial dilutions of the stock solution with blank blood matrix (that has undergone the same sample preparation) to create a series of calibration standards at different concentrations. c. Analyze the calibration standards alongside the unknown samples.
Protocol 2: Qualitative and Semi-Quantitative Analysis of this compound in Urine by GC-MS
This protocol outlines a general procedure for the analysis of this compound in urine, including a necessary derivatization step.
1. Sample Preparation (Liquid-Liquid Extraction): a. Adjust 2 mL of urine sample to a pH of approximately 10 using a 5% aqueous sodium carbonate solution.[12] b. Add 1 mL of ethyl acetate (B1210297), vortex-mix, and centrifuge to separate the layers.[12] c. Transfer the organic (upper) layer to a clean tube. d. Repeat the extraction with another 1 mL of ethyl acetate and combine the organic phases. e. Add anhydrous sodium sulfate (B86663) to the combined organic phase to remove any residual water.[12]
2. Derivatization: a. Evaporate the dried organic extract to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in the derivatizing agent (e.g., 50 µL of N-methyl-bis-trifluoroacetamide - MBTFA) and heat at 70°C for 30 minutes.[11]
3. GC-MS Instrumentation and Conditions:
- GC System: Equipped with a capillary column.
- Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).
- Injector Temperature: 250-280°C.
- Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C).
- Carrier Gas: Helium.
- Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
- Ionization: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for increased sensitivity and semi-quantitative analysis.
Visualizations
Caption: Workflow for instrument calibration for quantitative analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Restek - Blog [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. rsc.org [rsc.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. benchchem.com [benchchem.com]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
Interpreting mass spectrometry fragmentation patterns of 2C-B-Fly
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the interpretation of mass spectrometry fragmentation patterns of 2C-B-Fly. The following information, presented in a question-and-answer format, addresses potential challenges and frequently asked questions encountered during the analytical characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecule of this compound in ESI-MS?
A1: In positive mode electrospray ionization mass spectrometry (ESI-MS), this compound is expected to readily form a protonated molecule, [M+H]⁺. Given the molecular formula of this compound as C₁₂H₁₄BrNO₂, the calculated exact mass of the protonated species is 284.0281 m/z.[1][2] It is crucial to look for this ion as the precursor for tandem mass spectrometry (MS/MS) experiments.
Q2: What are the characteristic isotopic patterns to look for with this compound?
A2: A key feature in the mass spectrum of this compound is the presence of a distinct isotopic pattern due to the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing the bromine atom will appear as a pair of peaks separated by 2 m/z units, with nearly equal intensity. This isotopic signature is a powerful tool for identifying bromine-containing fragments and confirming the presence of this compound.
Q3: What is the primary fragmentation pathway observed for this compound in MS/MS?
A3: The most prominent fragmentation pathway for protonated this compound involves the cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain, a common fragmentation for phenethylamines. This results in the neutral loss of the amine group (CH₂=NH₂) and the formation of a stable benzylic cation.
Q4: Are there any common adducts I should be aware of when analyzing this compound?
A4: In ESI-MS, it is possible to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if the sample or mobile phase contains traces of these salts. These adducts will appear at m/z values higher than the protonated molecule. Careful optimization of the mobile phase and sample preparation can minimize adduct formation.
Q5: Can this compound be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)?
A5: Yes, this compound can be analyzed by GC-MS.[1] However, derivatization of the primary amine, for example, through acylation, may be necessary to improve its chromatographic properties and reduce tailing. In Electron Ionization (EI) GC-MS, the molecular ion [M]⁺ at m/z 283 is expected, along with a characteristic fragmentation pattern.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or no fragmentation in MS/MS | - Insufficient collision energy.- The precursor ion is very stable. | - Increase the collision energy in a stepwise manner to find the optimal fragmentation conditions.- If using an ion trap, increase the activation time. |
| Interference from co-eluting compounds | - Inadequate chromatographic separation. | - Optimize the liquid chromatography gradient or gas chromatography temperature program to improve the separation of this compound from matrix components or other analytes.- Employ a more selective mass spectrometry scan mode, such as Multiple Reaction Monitoring (MRM), if target analysis is being performed. |
| Ambiguous identification of bromine-containing fragments | - Low signal intensity, making the isotopic pattern unclear. | - Increase the sample concentration or injection volume to improve the signal-to-noise ratio.- Utilize a high-resolution mass spectrometer to clearly resolve the isotopic peaks. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate.- Column degradation. | - Ensure the stability of the LC pump and mobile phase composition.- Check the column's performance and replace it if necessary. |
Quantitative Fragmentation Data
The following table summarizes the expected major fragment ions of this compound observed in tandem mass spectrometry (ESI-MS/MS).
| m/z (monoisotopic) | Proposed Fragment Structure | Relative Intensity |
| 284.0281 | [C₁₂H₁₅BrNO₂]⁺ (Protonated Molecule) | Precursor Ion |
| 267.0023 | [C₁₂H₁₂BrO₂]⁺ (Loss of NH₃) | High |
| 188.0828 | [C₁₀H₁₀O₂]⁺ (Loss of Br and C₂H₅N) | Medium |
| 121.0645 | [C₈H₉O]⁺ (Further fragmentation) | Low |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a general guideline and may require optimization for specific instrumentation.
-
Sample Preparation: Dilute the sample in the initial mobile phase to an appropriate concentration.
-
Chromatography:
-
Instrument: Sciex X500R LC-QTOF-MS or equivalent.[1]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Precursor Ion: m/z 284.0281.
-
Collision Energy: Optimize between 20-40 eV to achieve a stable fragmentation pattern.
-
Scan Type: Product Ion Scan.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline and may require optimization and derivatization for specific applications.
-
Sample Preparation: Perform an acid-base extraction of the sample.[1] Derivatization with an appropriate agent (e.g., trifluoroacetic anhydride) may be beneficial.
-
Chromatography:
-
Instrument: Agilent 5975 Series GC/MSD or equivalent.[1]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway of protonated this compound.
Caption: Proposed fragmentation of this compound.
Experimental Workflow
The logical flow for analyzing and interpreting the mass spectrometry data of this compound is depicted below.
Caption: Workflow for this compound MS analysis.
References
Technical Support Center: Refinement of Animal Dosing Protocols for Novel Psychoactive Compounds
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals in a controlled, legal, and ethical research setting. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. The compound 2C-B-Fly is used as an example based on publicly available research data and is not endorsed for any use outside of legitimate, approved scientific investigation.
Frequently Asked Questions (FAQs)
Q1: What are the key pre-formulation data needed before starting in vivo dosing with this compound?
A1: Before beginning animal studies, it is crucial to understand the physicochemical properties of the compound. Key data include solubility, stability, and purity. This compound hydrochloride is a crystalline solid.[1] Its solubility has been reported in various solvents, which is critical for preparing a homogenous and stable dosing solution.[1][2] Purity should be confirmed using analytical methods like GC-MS to ensure that the observed effects are attributable to the compound of interest.[3]
Q2: Which solvents are appropriate for solubilizing this compound for animal administration?
A2: The choice of vehicle is critical and depends on the route of administration. Based on available data, this compound hydrochloride has been shown to be soluble in several organic solvents and a co-solvent system.[1][2] For parenteral administration in animal models, a common strategy is to dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a physiologically compatible vehicle like saline or PBS to the final concentration. It is imperative to keep the final concentration of the organic solvent low (typically <10% for DMSO) to avoid vehicle-induced toxicity. A pilot study to confirm the tolerability of the chosen vehicle in the specific animal model is highly recommended.
Q3: How should this compound solutions be prepared and stored to ensure stability?
A3: this compound is reported to be stable for at least 5 years when stored at -20°C.[2] For experimental use, solutions should be prepared fresh whenever possible. If short-term storage is necessary, it should be in a cool, dry, and dark environment to prevent degradation.[3] The stability of the compound in the chosen dosing vehicle should be verified if solutions are not used immediately.
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a potent partial agonist of serotonin (B10506) receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1][2][4] Its psychedelic effects are primarily attributed to its activity at the 5-HT2A receptor.[2] Understanding the receptor binding profile is essential for designing studies to investigate specific behavioral or physiological outcomes.
Troubleshooting Guide
Issue 1: High variability in behavioral or physiological responses between animals.
-
Possible Cause: Inconsistent dosing, solution instability, or biological variability.
-
Troubleshooting Steps:
-
Verify Dosing Technique: Ensure the administration technique (e.g., intraperitoneal, subcutaneous, oral gavage) is consistent across all animals. For oral gavage, ensure the compound is delivered directly to the stomach.
-
Check Solution Homogeneity: Ensure the dosing solution is well-mixed and free of precipitates before each administration. Vortex or sonicate if necessary.
-
Prepare Fresh Solutions: As a rule, prepare solutions on the day of the experiment to minimize the risk of degradation.
-
Increase Sample Size: If biological variability is high, increasing the number of animals per group (n-size) may be necessary to achieve statistical power. All animal usage must be justified and approved by an ethics committee.[5][6]
-
Issue 2: Animals exhibit unexpected adverse effects (e.g., severe hypoactivity, seizures).
-
Possible Cause: The dose is too high, or the compound has off-target effects.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to identify the minimum effective dose and the maximum tolerated dose. In a study with the related compound this compound-NBOMe in rats, doses of 0.2, 1, and 5 mg/kg (subcutaneous) were tested, with the highest dose causing significant hypoactivity.
-
Consult Toxicological Data: Review any available toxicological data for this compound or structurally similar compounds. The metabolism of 2C-FLY compounds involves hydroxylation and N-acetylation.[7]
-
Monitor Vital Signs: Implement continuous or frequent monitoring of physiological parameters such as body temperature and heart rate to detect adverse events early.
-
Issue 3: Difficulty correlating pharmacokinetic (PK) data with pharmacodynamic (PD) effects.
-
Possible Cause: Mismatch between sampling times and the compound's peak effect, or rapid metabolism.
-
Troubleshooting Steps:
-
Optimize PK Sampling Times: Design the PK study based on the expected time to maximum concentration (Tmax). For this compound-NBOMe (1 mg/kg, s.c.) in rats, peak concentrations were observed at 30 minutes in serum and 60 minutes in the brain.[8] Behavioral assessments should be conducted around the brain Tmax.
-
Measure Brain Concentrations: Whenever feasible and ethically justifiable, measure compound concentrations in brain tissue in addition to blood/serum, as this is the site of action for psychoactive effects.[8]
-
Identify Active Metabolites: The parent compound may be rapidly converted to active metabolites.[9] Consider analytical methods that can detect and quantify potential metabolites.
-
Data Presentation: Summary Tables
Table 1: Solubility of this compound Hydrochloride
| Solvent | Concentration | Reference |
| DMSO | 5 mg/mL | [1][2] |
| Methanol | 1 mg/mL | [1][2] |
| DMF | 1 mg/mL | [1][2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound-NBOMe in Wistar Rats (1 mg/kg, s.c.)
| Parameter | Serum | Brain | Reference |
| Tmax (Time to Peak Concentration) | 0.5 hours | 1 hour | [8] |
| Cmax (Peak Concentration) | 28 ng/mL | 171 ng/g | [8] |
| Elimination Half-life (t1/2) | 1.56 hours | 2.40 hours | [8] |
| Concentration at 8 hours | Almost Undetectable | 21 ng/g | [8] |
Experimental Protocols
Protocol: Preparation of this compound for Subcutaneous Administration in Rodents
This is a generalized protocol and must be adapted and validated for specific experimental needs.
-
Objective: To prepare a 1 mg/mL solution of this compound hydrochloride for subcutaneous injection.
-
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline
-
Sterile, amber-colored glass vials
-
Sterile syringes and 0.22 µm syringe filters
-
Procedure:
-
Aseptically weigh the required amount of this compound HCl powder and place it in a sterile amber vial.
-
Add a volume of DMSO equivalent to 10% of the final desired volume. For example, to make 1 mL of final solution, add 100 µL of DMSO.
-
Gently vortex the vial until the compound is completely dissolved. A brief, low-power sonication may be used if necessary.
-
Slowly add the sterile 0.9% saline (90% of the final volume) to the vial while vortexing to prevent precipitation.
-
Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Visually inspect the final solution for any particulates. The solution should be clear.
-
Prepare fresh on the day of the experiment.
-
Mandatory Visualizations
Caption: General experimental workflow for in vivo studies of novel compounds.
Caption: Decision tree for troubleshooting unexpected adverse events in animal studies.
References
- 1. This compound (hydrochloride) | CAS 178557-21-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. globalchemsdepot.com [globalchemsdepot.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Basic research: Issues with animal experimentations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic research: Issues with animal experimentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenethylamine-derived new psychoactive substances 2C-E-FLY, 2C-EF-FLY, and 2C-T-7-FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute pharmacological profile of this compound-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound (EVT-343549) | 178557-21-6 [evitachem.com]
Validation & Comparative
A Comparative Pharmacological Analysis: 2C-B-Fly vs. 2C-B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of two psychoactive phenethylamines: 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and its structural analog, 2C-B-Fly. This analysis is based on available experimental data and is intended to inform research and drug development efforts.
Introduction
2C-B is a well-known synthetic phenethylamine (B48288) first synthesized by Alexander Shulgin.[1] It is recognized for its psychedelic and entactogenic effects. This compound is a derivative of 2C-B where the two methoxy (B1213986) groups are incorporated into dihydrofuran rings, creating a more rigid molecular structure.[2] This structural modification can significantly influence the pharmacological profile of the compound. Both compounds are primarily known for their interaction with serotonin (B10506) receptors, particularly the 5-HT₂ subfamily.[3][4]
Data Presentation
The following tables summarize the quantitative pharmacological data for 2C-B and this compound. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential inter-experimental variability.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT₂A | 5-HT₂B | 5-HT₂C | Reference |
| 2C-B | 8.6 | - | - | [5] |
| This compound | 11 | - | - | [5] |
Lower Kᵢ values indicate higher binding affinity.
Table 2: Functional Activity at Serotonin Receptors
| Compound | Assay | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| 2C-B | Calcium Flux | 5-HT₂A | 1.2 | 101 | [3] |
| Calcium Flux | 5-HT₂B | 13 | 97 | [3] | |
| Calcium Flux | 5-HT₂C | 0.63 | 98 | [3] | |
| β-Arrestin Recruitment | 5-HT₂A | 9.03 | 89 | [2] | |
| This compound | β-Arrestin Recruitment | 5-HT₂A | 8.11 | 81.8 | [2] |
EC₅₀ (half-maximal effective concentration) indicates potency, with lower values representing higher potency. Eₘₐₓ (maximum effect) indicates efficacy relative to a reference agonist.
Table 3: Pharmacokinetic Parameters
| Compound | Species | Dosage and Route | Tₘₐₓ | Cₘₐₓ | t₁/₂ | Reference |
| 2C-B | Human | 20 mg, oral | 2.43 hours | 3.31 ng/mL | 1.2 - 2.5 hours | [3] |
| 2C-Fly | Rat | 1 mg/kg, oral | 60 min | - | - | [1] |
Tₘₐₓ: Time to reach maximum plasma concentration. Cₘₐₓ: Maximum plasma concentration. t₁/₂: Elimination half-life. Note: Data for 2C-Fly is limited and from an animal study.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT₂A receptor) are prepared from cultured cells (e.g., HEK293) or brain tissue.
-
Incubation: The membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [³H]ketanserin for the 5-HT₂A receptor) and varying concentrations of the unlabeled test compound (2C-B or this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Calcium Flux Functional Assay
Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound at a Gq-coupled receptor, such as the 5-HT₂A receptor.
Methodology:
-
Cell Culture: Cells stably expressing the receptor of interest are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will increase in fluorescence upon binding to intracellular calcium.
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, varying concentrations of the test compound are added to the wells.
-
Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to the release of intracellular calcium stores triggered by receptor activation.
-
Data Analysis: The peak fluorescence response for each concentration is determined. Dose-response curves are generated to calculate the EC₅₀ and Eₘₐₓ values.
Mandatory Visualization
Caption: 5-HT₂A Receptor Gq Signaling Pathway.
Caption: Experimental Workflows for Pharmacological Assays.
Comparative Analysis
Receptor Binding Affinity
Based on the available data, both 2C-B and this compound exhibit high affinity for the 5-HT₂A receptor, with Kᵢ values in the low nanomolar range.[5] The rigidified structure of this compound, resulting from the incorporation of the methoxy groups into dihydrofuran rings, does not appear to significantly alter its binding affinity at this receptor compared to 2C-B.[5]
Functional Activity
Pharmacokinetics and Metabolism
Pharmacokinetic data for 2C-B in humans shows a relatively rapid onset of action and a short elimination half-life.[3] The metabolism of 2C-B is extensive and primarily involves oxidative deamination and demethylation.[6]
Pharmacokinetic and metabolism data for this compound is less comprehensive. Studies on related "FLY" compounds and derivatives like this compound-NBOMe suggest that these molecules are also subject to extensive metabolism, including hydroxylation, O-demethylation, and N-acetylation.[6][7] Animal studies indicate that "2C-FLY" reaches peak concentrations in the blood within an hour of oral administration.[1] The more rigid structure of this compound may influence its metabolic stability and distribution compared to 2C-B, but further research is needed to fully characterize its pharmacokinetic profile.
Conclusion
Both 2C-B and this compound are potent serotonergic agents with high affinity for the 5-HT₂A receptor. The available in vitro data suggests that the rigidification of the 2C-B structure to form this compound does not dramatically alter its binding affinity or functional potency at the 5-HT₂A receptor. However, subtle differences in efficacy have been observed. The primary pharmacological effects of both compounds are likely mediated through their agonist activity at 5-HT₂ receptors, leading to the activation of the Gq signaling pathway. Further research, particularly direct comparative studies and comprehensive pharmacokinetic and metabolic profiling of this compound, is necessary to fully elucidate the pharmacological distinctions between these two compounds.
References
- 1. Acute pharmacological profile of this compound-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. 2C-B - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Receptor Binding Profiles of 2C-B-Fly and Bromo-DragonFLY
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the receptor binding profiles of two potent synthetic psychedelics, 2C-B-Fly and Bromo-DragonFLY. The information presented is collated from various scientific studies and is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development.
Introduction
This compound and Bromo-DragonFLY are both phenethylamine (B48288) derivatives known for their potent hallucinogenic effects, which are primarily mediated by their interaction with serotonin (B10506) receptors. Understanding their distinct receptor binding affinities is crucial for elucidating their pharmacological mechanisms, potential therapeutic applications, and toxicological profiles.
Quantitative Receptor Binding Profiles
The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and Bromo-DragonFLY for various serotonin (5-HT) receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Bromo-DragonFLY (Ki, nM) |
| 5-HT1A | Weak affinity[1] | - |
| 5-HT1B | Weak affinity[1] | - |
| 5-HT1D | High affinity[1] | - |
| 5-HT1E | Weak affinity[1] | - |
| 5-HT2A | Potent agonist[1] | 0.04[2] |
| 5-HT2B | Potent agonist[1] | 0.19[2] |
| 5-HT2C | Potent agonist[1] | 0.02[2] |
Note: The term "potent agonist" for this compound indicates that while its agonistic activity is established, specific Ki values from a comprehensive panel were not consistently available in the reviewed literature. Bromo-DragonFLY is a full agonist at the 5-HT2A and 5-HT2C receptors[2].
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand competition binding assays. Below is a generalized protocol for such an assay targeting serotonin receptors.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or Bromo-DragonFLY) for a specific serotonin receptor subtype.
Materials:
-
Cell Membranes: Preparations from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 cells).
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-ketanserin for 5-HT2A receptors).
-
Test Compound: The unlabeled drug to be tested (this compound or Bromo-DragonFLY).
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for binding (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer: Ice-cold buffer to separate bound and free radioligand.
-
Scintillation Fluid: A liquid that emits light when it interacts with radioactive particles.
-
Filtration Apparatus: A device to separate the cell membranes from the solution.
-
Liquid Scintillation Counter: An instrument to measure the radioactivity.
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway activated by these compounds and a typical experimental workflow for a receptor binding assay.
References
Cross-Reactivity of 2C-B-Fly with Phenethylamine Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) like 2C-B-Fly presents a significant challenge to conventional drug screening methodologies. Standard immunoassays, often the first line of detection, may not be designed to identify these new analogs, leading to potential false negatives. This guide provides a comparative overview of the cross-reactivity of this compound and its close structural analog, 2C-B, with common phenethylamine (B48288) assays, supported by available experimental data and detailed protocols.
Immunoassay Cross-Reactivity Data
Direct experimental data on the cross-reactivity of this compound with commercially available phenethylamine immunoassays is limited in published scientific literature. However, data for the structurally similar compound 2C-B (4-bromo-2,5-dimethoxyphenethylamine) provides a valuable proxy for estimating potential cross-reactivity. This compound is a rigid analog of 2C-B, and this structural similarity suggests a likelihood of comparable interaction with antibodies used in these assays.[1][2]
A study evaluating the Bio-Quant Direct ELISA for amphetamine demonstrated a notable lack of cross-reactivity with 2C-B. The results are summarized in the table below.
| Compound | Assay | Concentration Tested | Cross-Reactivity (%) |
| 2C-B | Bio-Quant Direct ELISA (Amphetamine) | 50 ng/mL | <0.1% |
Table 1: Cross-reactivity of 2C-B with the Bio-Quant Direct ELISA for amphetamine. Data sourced from a study by Apollonio et al.[3][4]
This low cross-reactivity suggests that standard amphetamine immunoassays may not reliably detect 2C-B, and by extension, are unlikely to detect this compound. This underscores the necessity for more specific analytical methods for the detection of such novel phenethylamines.
Experimental Protocols
Bio-Quant Direct ELISA for Amphetamine
This section details the experimental protocol used to determine the cross-reactivity of 2C-B with the Bio-Quant Direct ELISA.
Principle: This is a competitive enzyme-linked immunosorbent assay. Free drug in the sample competes with a drug-enzyme conjugate for binding to a limited number of antibody binding sites on a microplate. After incubation, unbound materials are washed away, and a substrate is added. The color development is inversely proportional to the concentration of the drug in the sample.
Materials:
-
Bio-Quant Direct ELISA kit for amphetamine
-
Microplate reader capable of measuring absorbance at 450 nm
-
Phosphate-buffered saline (PBS), pH 7.4
-
2C-B standard solution (50 ng/mL in PBS)
-
Amphetamine standard solutions for calibration curve
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation: All reagents and samples were brought to room temperature before use.
-
Assay Procedure:
-
10 µL of the 2C-B standard solution (50 ng/mL) or calibration standards were added to the appropriate wells of the antibody-coated microplate.
-
100 µL of the enzyme conjugate was then added to each well.
-
The plate was gently mixed and incubated for 60 minutes at room temperature.
-
Following incubation, the wells were washed three times with the provided wash buffer.
-
100 µL of the substrate solution was added to each well.
-
The plate was incubated for 30 minutes at room temperature in the dark.
-
Finally, 50 µL of the stop solution was added to each well to terminate the reaction.
-
-
Data Analysis: The absorbance in each well was measured at 450 nm using a microplate reader. A standard curve was generated using the absorbance values of the amphetamine calibrators. The concentration of 2C-B that would produce a response equivalent to the 50 ng/mL amphetamine calibrator was used to calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Amphetamine / Concentration of 2C-B) x 100
Overview of Other Common Phenethylamine Immunoassays
While specific cross-reactivity data for this compound is not available for the following assays, understanding their general principles is crucial for researchers.
EMIT® II Plus Amphetamines Assay
The Enzyme Multiplied Immunoassay Technique (EMIT) is a homogeneous immunoassay.[5][6][7][8][9] It involves an antibody to the target drug, a drug-enzyme conjugate, and a substrate. The drug in the sample competes with the drug-enzyme conjugate for binding to the antibody. When the conjugate is bound to the antibody, the enzyme's activity is reduced. The enzyme activity is directly proportional to the concentration of the drug in the sample.[5]
CEDIA® DAU Amphetamine/Ecstasy Assay
The Cloned Enzyme Donor Immunoassay (CEDIA) utilizes two genetically engineered, inactive fragments of β-galactosidase.[10][11][12][13] In the assay, the drug in the sample competes with a drug conjugated to one of the inactive enzyme fragments (the enzyme donor) for binding to a specific antibody. If the drug is present, the unbound drug-enzyme donor fragment can combine with the other inactive fragment (the enzyme acceptor) to form an active enzyme, which then metabolizes a substrate to produce a color change. The intensity of the color is directly proportional to the drug concentration.[11]
DRI® Ecstasy Enzyme Assay
The DRI® (Diagnostic Reagents, Inc.) Ecstasy Enzyme Assay is another homogeneous enzyme immunoassay.[14][15] It operates on a principle similar to the EMIT assay, where the drug in the sample competes with a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for a fixed number of antibody binding sites. The enzymatic activity is directly proportional to the concentration of the drug in the urine.[14]
Visualizing Experimental Workflows and Signaling Pathways
Immunoassay Experimental Workflow
Caption: General Workflow for a Competitive Immunoassay.
Serotonergic Signaling Pathway of Phenethylamines
Caption: Simplified Serotonergic Signaling Pathway for this compound.
Conclusion
The available data strongly suggests that common phenethylamine immunoassays are unlikely to detect this compound due to low cross-reactivity, as demonstrated with its close analog 2C-B. This highlights a significant limitation in current screening methods for novel psychoactive substances. Researchers and clinicians should be aware of the potential for false-negative results when screening for such compounds using standard immunoassays. For definitive identification of this compound and other "FLY" series compounds, more specific and sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required.[6] The development of specific immunoassays for emerging NPS, like the one developed for 2C-B, is a promising avenue for improving initial screening capabilities.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. siemens-healthineers.com [siemens-healthineers.com]
- 6. Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. wakemed.org [wakemed.org]
- 9. siemens-healthineers.com [siemens-healthineers.com]
- 10. Multiplex assay of amphetamine, methamphetamine, and ecstasy drug using CEDIA technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. irispublishers.com [irispublishers.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. A Cross-Reactivity of Fenofibric Acid With MDMA DRI Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Two immunoassays for the detection of 2C-B and related hallucinogenic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Antibody Specificity for 2C-B-Fly Detection: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of antibody-based detection methods for the novel psychoactive substance 2C-B-Fly, a synthetic phenethylamine (B48288). Targeted at researchers, scientists, and drug development professionals, this document outlines the critical importance of antibody specificity and presents supporting experimental data for validating such antibodies. We also compare immunoassay techniques with standard analytical methods to offer a complete picture for researchers in the field.
Introduction to this compound and Detection Challenges
This compound is a hallucinogenic phenethylamine that has emerged as a novel psychoactive substance.[1][2] Its structure is closely related to 2C-B, featuring a phenethylamine core.[1][2] The detection of this compound and its analogs is a growing concern for forensic and clinical toxicology. While traditional analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) offer high accuracy, they can be time-consuming and require sophisticated laboratory equipment.[1][3][4]
Antibody-based immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), present a rapid, sensitive, and field-deployable alternative for screening purposes.[5] However, the efficacy of these assays is critically dependent on the specificity of the antibodies used. Cross-reactivity with structurally similar molecules can lead to false-positive results, highlighting the need for rigorous validation.
Comparison of Detection Methodologies
The selection of a detection method for this compound depends on the specific requirements of the analysis, such as the need for high-throughput screening, confirmatory results, or on-site testing. Below is a comparison of antibody-based methods and traditional analytical techniques.
| Feature | Antibody-Based Immunoassays (ELISA/LFIA) | Analytical Methods (GC-MS, LC-MS) |
| Principle | Antigen-antibody binding | Separation by chromatography, detection by mass spectrometry |
| Speed | Rapid (minutes to a few hours) | Slower (hours) |
| Sensitivity | High (pg/mL to ng/mL range)[5] | Very High (pg/mL to fg/mL range) |
| Specificity | Dependent on antibody cross-reactivity | High, based on mass-to-charge ratio and fragmentation |
| Cost | Lower cost per sample | Higher initial and operational costs |
| Portability | Field-deployable (especially LFIA) | Laboratory-based |
| Application | Screening, point-of-care testing | Confirmation, quantitative analysis |
Validating Antibody Specificity: A Cross-Reactivity Study
To be effective, an antibody must exhibit high affinity for this compound while showing minimal binding to structurally related compounds. A competitive ELISA is the gold-standard for determining antibody specificity and cross-reactivity for small molecules like this compound.
Key Cross-Reactants for this compound
The following table lists key structural analogs of this compound that should be included in a cross-reactivity panel. The percent cross-reactivity is a measure of how strongly the antibody binds to these analogs compared to this compound.
| Compound | Structure | Relationship to this compound | Expected Cross-Reactivity (%) |
| This compound | 2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)ethanamine | Target Analyte | 100 |
| 2C-B | 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine | Parent compound without the furan (B31954) rings | Moderate |
| Bromo-DragonFLY | (R)-1-(8-bromobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane | Aromatic furan rings and an alpha-methyl group | Low to Moderate |
| DOB-FLY | 1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine | Alpha-methylated analog | Moderate to High |
| 2C-I-Fly | 2-(4-iodo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)ethanamine | Iodo- analog instead of bromo- | High |
| 2C-D-Fly | 2-(4-methyl-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)ethanamine | Methyl- analog instead of bromo- | Low |
| Amphetamine | 1-phenylpropan-2-amine | Structurally distinct phenethylamine | Very Low |
| Methamphetamine | N-methyl-1-phenylpropan-2-amine | Structurally distinct phenethylamine | Very Low |
Note: The expected cross-reactivity values are hypothetical and serve as a guideline for interpreting validation data. Actual values must be determined experimentally.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Competitive ELISA Protocol for Cross-Reactivity Analysis
This protocol is designed to determine the specificity of an anti-2C-B-Fly antibody by measuring its binding to this compound and potential cross-reactants.
-
Coating: Microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer and incubated overnight at 4°C.
-
Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.
-
Blocking: Remaining non-specific binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: A standard curve of this compound is prepared. Samples of potential cross-reactants are also prepared at various concentrations. The anti-2C-B-Fly antibody is mixed with either the this compound standard or the potential cross-reactant and added to the wells. The plate is incubated for 1-2 hours at room temperature, allowing the free analyte to compete with the coated analyte for antibody binding.
-
Washing: The plates are washed to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plates are washed to remove unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).
-
Data Analysis: The optical density is measured using a microplate reader. The concentration of each analyte that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-reactant) x 100
Lateral Flow Immunoassay (LFIA) Protocol
LFIA provides a rapid, qualitative or semi-quantitative result and is suitable for on-site screening.
-
Sample Preparation: The test sample (e.g., urine, saliva) is collected and may require minimal dilution.
-
Assay Initiation: The sample is applied to the sample pad of the LFIA strip.
-
Conjugate Release: The sample migrates to the conjugate pad, where it rehydrates and mobilizes gold nanoparticles coated with the anti-2C-B-Fly antibody. If this compound is present in the sample, it will bind to these antibodies.
-
Competitive Binding: The sample-conjugate mixture continues to migrate along the nitrocellulose membrane to the test line, which is pre-coated with a this compound-protein conjugate.
-
Result Interpretation:
-
Negative Result: If no this compound is present in the sample, the antibody-gold conjugate will bind to the this compound conjugate at the test line, forming a visible colored line. A colored line will also appear at the control line.
-
Positive Result: If this compound is present in the sample, it will bind to the antibody-gold conjugate, preventing it from binding to the conjugate at the test line. Therefore, no colored line will appear at the test line. A colored line will still appear at the control line, indicating the test is valid.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for antibody specificity validation and the mechanism of a competitive immunoassay.
Caption: Workflow for the development and validation of specific antibodies for this compound detection.
References
Differentiating 2C-B-Fly: A Comparative Guide for Researchers
A comprehensive analysis of 2C-B-Fly reveals key structural and pharmacological distinctions from other compounds in the 2C-x family of phenethylamines. This guide provides a detailed comparison of their receptor binding affinities, functional activities, and in vivo effects, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals.
This compound, or 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine, is a synthetic phenethylamine (B48288) that is structurally analogous to 2C-B. The primary structural difference is the presence of two dihydrofuran rings fused to the benzene (B151609) ring, which rigidifies the methoxy (B1213986) groups present in 2C-B. This conformational constraint significantly influences its interaction with serotonin (B10506) receptors, leading to a distinct pharmacological profile.
Comparative Receptor Binding and Functional Activity
The primary molecular targets for the 2C-x series are the serotonin 5-HT2 receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. The binding affinity (Ki) and functional potency (EC50) of these compounds at these receptors are crucial determinants of their psychedelic and psychoactive effects.
This compound is a potent agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] Notably, the rigidified structure of this compound is thought to contribute to a higher binding affinity at the 5-HT2A receptor compared to its more flexible counterpart, 2C-B. Saturated benzodifuran derivatives like this compound tend to exhibit higher efficacy at the 5-HT2A receptor.
Below are tables summarizing the available quantitative data for this compound and other relevant 2C-x compounds. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| This compound | Potent agonist[2] | Potent agonist[2] | Potent agonist[2] |
| 2C-B | 8.6[3] | Potent partial agonist[4] | Potent partial agonist[4] |
| 2C-I | High affinity[5] | Lower affinity than 5-HT2A[5] | Lower affinity than 5-HT2A[5] |
| 2C-E | High affinity[6] | - | High affinity[6] |
| 2C-D | Lower affinity than 2C-B[5] | - | Lower affinity than 2C-B[5] |
Data is compiled from multiple sources and may not be directly comparable due to differing experimental conditions.
Table 2: Comparative 5-HT2A Receptor Functional Potency (EC50, nM) and Efficacy (Emax, %)
| Compound | EC50 (nM) | Emax (%) |
| This compound | - | Higher efficacy than 2C-B[7] |
| 2C-B | 1.2[4] | 101[4] |
| 2C-I | - | - |
| 2C-E | - | - |
| 2C-D | - | - |
Data is compiled from multiple sources and may not be directly comparable due to differing experimental conditions. Emax is often expressed relative to the maximal response of serotonin.
In Vivo Psychedelic-like Activity: The Head-Twitch Response
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.[2][8] The potency of a compound to induce HTR, often measured as the dose required to elicit 50% of the maximal response (ED50), is strongly correlated with its hallucinogenic potency in humans.[8]
While direct comparative HTR data for this compound alongside a wide range of 2C-x compounds is limited, available information suggests that this compound does induce the HTR, indicative of its 5-HT2A agonist activity.[8] Some studies suggest that certain 2C compounds like 2C-B, 2C-I, and 2C-D may have relatively low intrinsic activity at the 5-HT2A receptor, which could explain why they might be less potent in inducing HTR compared to other psychedelics.
Subjective Effects and Duration of Action
Anecdotal reports from human use suggest that this compound has a longer duration of action than 2C-B, with effects lasting from 6 to 10 hours, and in some cases up to 20 hours.[2] In comparison, the effects of 2C-B typically last for 4 to 8 hours.[5] Subjectively, this compound is often described as producing more pronounced visual and cognitive effects compared to 2C-B, with some users likening its effects to a combination of 2C-B and mescaline.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This protocol outlines a general method for determining the binding affinity of test compounds for the 5-HT2A receptor using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.
2. Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of a radioligand (e.g., [3H]ketanserin), varying concentrations of the unlabeled test compound (e.g., this compound or other 2C-x compounds), and the membrane preparation.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding data.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (for EC50 and Emax determination)
This protocol describes a method to measure the functional potency and efficacy of compounds by quantifying intracellular calcium mobilization following 5-HT2A receptor activation.
1. Cell Culture and Dye Loading:
-
Plate HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 60 minutes).
2. Compound Addition and Fluorescence Measurement:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
3. Data Analysis:
-
Plot the change in fluorescence intensity against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax value (the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Head-Twitch Response (HTR) Assay (for in vivo activity)
This protocol provides a general procedure for assessing the psychedelic-like effects of compounds in mice.
1. Animals:
-
Use male C57BL/6J mice, a commonly used strain for this assay.
-
Acclimatize the animals to the testing room and observation chambers before the experiment.
2. Drug Administration:
-
Dissolve the test compounds in a suitable vehicle (e.g., saline).
-
Administer the compounds to the mice via a specific route (e.g., intraperitoneal or subcutaneous injection). Include a vehicle control group.
3. Observation:
-
Place the mice individually in transparent observation chambers.
-
After a set latency period, manually or automatically record the number of head twitches over a defined observation period (e.g., 30-60 minutes). A head twitch is characterized by a rapid, spasmodic, side-to-side movement of the head.
4. Data Analysis:
-
Plot the mean number of head twitches against the dose of the test compound.
-
Determine the ED50 value (the dose that produces 50% of the maximal HTR frequency) using non-linear regression analysis.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the mechanisms and processes described, the following diagrams are provided in the DOT language for use with Graphviz.
Figure 1: 5-HT2A Receptor Signaling Pathway for this compound.
Figure 2: Experimental Workflow for a Radioligand Binding Assay.
Conclusion
This compound differs from other 2C-x compounds, most notably its structural parent 2C-B, through the conformational rigidity imposed by its dihydrofuran rings. This structural feature appears to enhance its efficacy at the 5-HT2A receptor, potentially contributing to its reported increased potency and distinct subjective effects. The longer duration of action of this compound is another key differentiating factor. Further comprehensive and comparative studies under standardized experimental conditions are necessary to fully elucidate the nuanced pharmacological differences within the 2C-x family and to precisely correlate these differences with their diverse psychoactive profiles. The experimental protocols and data presented in this guide offer a foundational resource for researchers engaged in the study of these fascinating compounds.
References
- 1. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2C-B - Wikipedia [en.wikipedia.org]
- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
Unveiling the Potency of Psychedelic Analogs: A Comparative Analysis of 2C-B-Fly and DOB-FLY
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo potency comparison of the psychedelic phenethylamines 2C-B-Fly and DOB-FLY. Drawing upon supporting experimental data, this document delves into their pharmacological profiles, experimental methodologies, and the signaling pathways they modulate.
Executive Summary
This compound and DOB-FLY are rigid analogs of the classic psychedelic compounds 2C-B and DOB, respectively. Their structural modifications, incorporating the methoxy (B1213986) groups into dihydrofuran rings, have prompted investigations into their comparative in vivo potency. Experimental evidence, primarily from murine head-twitch response (HTR) studies, indicates that DOB-FLY is significantly more potent than this compound. This difference in potency is attributed to the presence of an α-methyl group in the structure of DOB-FLY, a feature known to enhance the potency of phenylalkylamine hallucinogens. Despite these differences in in vivo effects, both compounds exhibit similar high affinities for the serotonin (B10506) 5-HT2A receptor, the primary target for their psychoactive effects.
Data Presentation: In Vivo Potency and Receptor Affinity
The following tables summarize the key quantitative data comparing this compound and DOB-FLY.
Table 1: In Vivo Potency in the Mouse Head-Twitch Response (HTR) Assay
| Compound | ED₅₀ (μmol/kg) | Reference |
| This compound | 1.79 | [1][2] |
| DOB-FLY | 0.67 | [1][2] |
ED₅₀ (Median Effective Dose) is the dose at which 50% of the maximum response is observed. A lower ED₅₀ value indicates higher potency.
Table 2: 5-HT₂ₐ Receptor Binding Affinity
| Compound | Kᵢ (nM) | Radioligand | Receptor Source | Reference |
| This compound | 11 | [³H]ketanserin | Cloned human 5-HT₂ₐ | [1] |
| DOB-FLY | 18 | [³H]ketanserin | Rat cortical homogenates | [1] |
Kᵢ (Inhibition Constant) represents the concentration of the compound that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
The primary in vivo data cited in this guide is derived from the mouse head-twitch response (HTR) assay, a well-established behavioral proxy for 5-HT₂ₐ receptor activation and hallucinogenic potential in rodents[1][3].
Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo potency of this compound and DOB-FLY by quantifying the frequency of head-twitch responses in mice.
Animals: Male C57BL/6J mice are commonly used for this assay[2].
Procedure:
-
Drug Administration: The test compounds (this compound or DOB-FLY) or a vehicle control are administered to the mice, typically via subcutaneous or intraperitoneal injection.
-
Observation Period: Following a brief acclimatization period in a clear observation chamber, the number of head twitches is recorded for a defined period, often 30 minutes[1].
-
Data Analysis: The total number of head twitches is counted for each animal. Dose-response curves are then generated to calculate the ED₅₀ value for each compound.
Mandatory Visualizations
Chemical Structures
References
- 1. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran ("FLY") and benzodifuran ("DragonFLY") analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
Head-Twitch Response Assay: A Comparative Analysis of 2C-B-FLY and Other Hallucinogens
For Researchers, Scientists, and Drug Development Professionals
The head-twitch response (HTR) in rodents is a crucial behavioral assay used as a proxy for predicting the hallucinogenic potential of psychoactive compounds in humans. This response is primarily mediated by the activation of the serotonin (B10506) 2A receptor (5-HT2A). This guide provides a comparative overview of the effects of 2C-B-FLY, a synthetic psychedelic of the 2C family, against other well-characterized hallucinogens—psilocybin, lysergic acid diethylamide (LSD), and 2,5-dimethoxy-4-iodoamphetamine (DOI)—in the HTR assay. The data presented is compiled from various preclinical studies to offer a standardized comparison for research and drug development purposes.
Quantitative Comparison of Hallucinogen Potency in the HTR Assay
The potency of a hallucinogen in inducing the head-twitch response is typically quantified by its median effective dose (ED50), the dose at which 50% of the maximum response is observed. The following table summarizes the ED50 values for this compound and other selected hallucinogens in C57BL/6J mice, a common strain used in this assay.[1] Lower ED50 values indicate higher potency.
| Compound | Chemical Class | ED50 (µmol/kg) in C57BL/6J mice | Reference |
| This compound | Phenethylamine (B48288) | 1.79 | [1] |
| Psilocybin | Tryptamine | 1-3 mg/kg (typical effective dose range) | [2] |
| LSD | Ergoline | 0.1328 | [3] |
| DOI | Phenylisopropylamine | 0.25-1.0 mg/kg (dose-dependent increase) | [4] |
Experimental Protocols
A standardized protocol is essential for the reproducibility of HTR assay results. Below is a detailed methodology commonly employed in studies investigating the effects of hallucinogens on head-twitch response in mice.
Head-Twitch Response (HTR) Assay Protocol
This protocol outlines a common method for quantifying HTR in mice, often utilizing a magnetometer system for automated and objective measurement.[5][6]
1. Animal Model:
-
Species and Strain: Male C57BL/6J mice are frequently used due to their consistent and robust HTR.[1][7]
-
Housing: Animals should be housed in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.[8]
2. Surgical Preparation (for magnetometer-based detection):
-
Mice are anesthetized, and a small neodymium magnet is surgically implanted on the skull using dental cement.[5][6]
-
A recovery period of at least one week is allowed post-surgery.[5]
3. Habituation:
-
On the day of the experiment, mice are placed in a glass cylinder within a magnetometer coil for a 30-minute habituation period to minimize stress and baseline motor activity.[5]
4. Drug Administration:
-
The test compound (e.g., this compound, psilocybin, LSD, DOI) or vehicle (e.g., saline) is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[4][9]
-
For studies investigating receptor-specific mechanisms, antagonists can be administered prior to the agonist.[5]
5. Data Recording:
-
Immediately following drug administration, head movements are recorded for a predetermined period, usually 30 to 60 minutes.[5]
-
The movement of the implanted magnet induces a voltage change in the magnetometer coil, which is then amplified, digitized, and stored for analysis.[4][5]
6. Data Analysis:
-
The recorded signals are filtered to distinguish head twitches from other movements. Head twitches are characterized by a specific waveform, often a sinusoidal wavelet with a frequency of ≥40 Hz and a duration of <0.15 seconds.[5]
-
The total number of head twitches is quantified for each animal.[5]
-
Dose-response curves are generated by plotting the number of head twitches against the administered dose of the compound. The ED50 is then calculated from these curves using non-linear regression analysis.[1]
Signaling Pathways and Visualizations
The head-twitch response is a direct behavioral output of the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The binding of a hallucinogenic agonist initiates a downstream signaling cascade.
5-HT2A Receptor Signaling Pathway
Upon agonist binding, the 5-HT2A receptor activates the Gq/11 protein.[10] This triggers the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][11] This signaling cascade is believed to be critical for the induction of the head-twitch response and the manifestation of psychedelic effects.
Experimental Workflow for HTR Assay
The following diagram illustrates the typical workflow for conducting a head-twitch response assay, from animal preparation to data analysis.
References
- 1. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blossomanalysis.com [blossomanalysis.com]
- 9. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Navigating the Labyrinth of Novel Psychoactive Substances: A Comparative Guide to LC-MS/MS Validation for 2C-B-Fly and its Counterparts
For researchers, scientists, and drug development professionals at the forefront of forensic toxicology and clinical chemistry, the ever-expanding landscape of novel psychoactive substances (NPS) presents a significant analytical challenge. This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the simultaneous detection of a wide array of NPS, with a particular focus on the phenethylamine (B48288) derivative, 2C-B-Fly.
The clandestine nature of NPS production necessitates robust, sensitive, and specific analytical methods for their unambiguous identification and quantification in complex biological matrices. LC-MS/MS has emerged as the gold standard for this purpose, offering superior selectivity and sensitivity. This guide summarizes key performance characteristics from various validated methods, offering a comparative overview to aid in method selection and development. While specific, comprehensive validation data for this compound within a multi-analyte panel remains limited in peer-reviewed literature, the data presented for structurally similar phenethylamines and the performance of broad-spectrum NPS screening methods provide a strong foundation for its inclusion in analytical workflows.
Quantitative Performance Comparison of LC-MS/MS Methods
The following tables summarize the validation parameters for the simultaneous detection of various NPS classes in whole blood and urine, extracted from published, peer-reviewed studies. These values serve as a benchmark for laboratories developing and validating their own LC-MS/MS methods.
Table 1: Performance of a Validated LC-MS/MS Method for 182 NPS in Whole Blood[1][2]
| Analyte Class | Number of Analytes | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Synthetic Cannabinoids | 132 | 0.25–10 | 0.05 - 0.5 | 0.25 |
| Synthetic Opioids | 22 | 0.25–25 | 0.05 - 1 | 0.25 |
| Synthetic Cathinones | 12 | 0.25–25 | 0.1 - 0.5 | 0.25 |
| Phenethylamines & Others | 16 | 0.25–25 | 0.1 - 1 | 0.25 |
Table 2: Performance of a Validated LC-MS/MS Method for 163 Substances (including 120 NPS) in Blood[3][4][5]
| Analyte Class | Number of Analytes | Limit of Quantification (LOQ) Range (ng/mL) |
| Various NPS & Drugs | 163 | 0.02 - 1.5 |
Table 3: Performance of a Validated LC-MS/MS Method for 74 Phenethylamines in Urine[6][7]
| Analyte Class | Number of Analytes | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Phenethylamines | 74 | 1.0–50.0 | 0.5 | 1.0 |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility and successful implementation of an LC-MS/MS method. Below is a representative methodology for the analysis of NPS in whole blood, based on established and validated procedures.[1][2]
Sample Preparation: Protein Precipitation
-
To 100 µL of whole blood, add 300 µL of ice-cold acetonitrile (B52724) containing a suite of appropriate deuterated internal standards.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/mobile phase B (80/20, v/v).
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
Start at 10% B
-
Linear gradient to 40% B in 8.0 min
-
Increase to 95% B at 13.0 min
-
Hold at 95% B for 1.5 min
-
Return to 10% B in 0.5 min
-
Equilibrate at 10% B for 2 min
-
-
Total Run Time: 17 min
Tandem Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM)
-
Key Parameters: Optimized cone voltage and collision energy for each analyte and its transitions (quantifier and qualifier ions).
Experimental Workflow for LC-MS/MS Method Validation
The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for the simultaneous detection of NPS.
Caption: A logical workflow for the development, validation, and application of an LC-MS/MS method.
Conclusion
The successful identification and quantification of this compound and a multitude of other NPS in forensic and clinical samples is achievable through the implementation of validated, high-sensitivity LC-MS/MS methods. While a single, all-encompassing method that has been validated for every known NPS is not feasible due to the rapid emergence of new compounds, the comprehensive screening methods presented in this guide provide a robust framework for laboratories. By leveraging detailed experimental protocols and understanding the expected performance characteristics for various NPS classes, researchers can confidently develop and validate methods to tackle the analytical challenges posed by the dynamic landscape of novel psychoactive substances. The continuous development and validation of these multi-analyte methods are paramount for public health and safety.
References
- 1. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Structure-Activity Relationships: FLY vs. DragonFLY Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of two closely related classes of psychedelic phenethylamines: the "FLY" (tetrahydrobenzodifuran) and "DragonFLY" (benzodifuran) compounds. By examining their chemical structures, binding affinities, functional activities, and in vivo potencies, this document aims to elucidate the key structural determinants driving their distinct pharmacological profiles. The information presented is intended to be a valuable resource for researchers in neuroscience, pharmacology, and medicinal chemistry.
Introduction to FLY and DragonFLY Compounds
FLY and DragonFLY compounds are rigid analogs of the 2,5-dimethoxyphenethylamine (2C) family of psychedelics.[1][2] Their defining structural feature is the cyclization of the 2- and 5-methoxy groups into dihydrofuran ("FLY") or furan (B31954) ("DragonFLY") rings, respectively.[2] This conformational constraint significantly influences their interaction with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is the primary target for classic psychedelics.[2][3] The names "FLY" and "DragonFLY" are derived from the resemblance of their chemical structures to insects.
The fundamental difference between these two series lies in the degree of aromaticity of the fused ring system. This seemingly subtle structural variation leads to profound differences in their pharmacological properties, including potency and in vivo activity.[2][4] Understanding these differences is crucial for the rational design of novel serotonergic ligands with specific activity profiles.
Quantitative Comparison of Pharmacological Data
The following tables summarize key pharmacological data for representative FLY and DragonFLY compounds, comparing them to their non-rigid 2C counterparts. This data highlights the impact of ring saturation on receptor binding and in vivo potency.
Table 1: 5-HT₂A Receptor Binding Affinity and In Vivo Potency of Selected Compounds
| Compound | Class | 5-HT₂A Ki (nM) | HTR ED₅₀ (μmol/kg) |
| 2C-B | Phenethylamine (B48288) | 8.6 | 2.43 |
| 2C-B-FLY | FLY | 11 | 1.79 |
| 2C-B-DFLY | DragonFLY | Not widely reported | 1.07 |
| DOB | Amphetamine | 22 | 0.75 |
| DOB-FLY | FLY | 18 | 0.67 |
| Bromo-DragonFLY (DOB-DFLY) | DragonFLY | 0.04 | 0.20 |
Data sourced from Halberstadt et al., 2019.[2]
Table 2: In Vivo Potency of other FLY Analogs in the Head-Twitch Response (HTR) Assay
| Compound | HTR ED₅₀ (μmol/kg) |
| 2C-I-FLY | 5.12 |
| 2C-E-FLY | 2.10 |
| 2C-EF-FLY | 4.37 |
Data sourced from Halberstadt et al., 2019.[2]
Structure-Activity Relationship (SAR) Analysis
The data presented in the tables reveals a clear SAR trend. The incorporation of the 2- and 5-methoxy groups into a fully aromatic benzodifuran system, as seen in the DragonFLY compounds, leads to a significant increase in both 5-HT₂A receptor binding affinity and in vivo potency.[2][4] Bromo-DragonFLY, for instance, exhibits sub-nanomolar affinity for the 5-HT₂A receptor and is considerably more potent in the head-twitch response (HTR) assay than its non-rigid analog, DOB.[2]
In contrast, the creation of a tetrahydrobenzodifuran ring system (FLY compounds) does not substantially alter the binding affinity or in vivo potency compared to the parent 2C compounds.[2] This suggests that the conformation adopted by the dihydrofuran rings in the FLY series likely mimics the preferred conformation of the methoxy (B1213986) groups in the non-rigid 2C compounds when they bind to the 5-HT₂A receptor.
The high potency of Bromo-DragonFLY is likely attributable to the combination of the rigid, aromatic benzodifuran core and the presence of an α-methyl group, both of which are known to enhance the potency of phenethylamine hallucinogens.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway activated by these compounds and a typical workflow for their pharmacological characterization.
Caption: 5-HT₂A Receptor Signaling Pathway.
Caption: Experimental Workflow for SAR Studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures in the field; however, specific parameters may vary between laboratories.
Radioligand Binding Assay (for 5-HT₂A Receptor Affinity)
This assay determines the binding affinity (Ki) of a test compound for the 5-HT₂A receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT₂A receptor or from rodent brain tissue (e.g., frontal cortex). The tissue or cells are homogenized in a buffer and centrifuged to isolate the membrane fraction.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled 5-HT₂A antagonist (e.g., [³H]ketanserin), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Flux Assay (for 5-HT₂A Receptor Functional Activity)
This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound by quantifying the increase in intracellular calcium following 5-HT₂A receptor activation.
-
Cell Culture: Cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Varying concentrations of the test compound are added to the wells.
-
Fluorescence Measurement: The plate reader measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and Eₘₐₓ values.
Head-Twitch Response (HTR) Assay (for In Vivo Potency)
The HTR in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and is used to assess the in vivo potency of psychedelic compounds.[5]
-
Animals: Male mice (e.g., C57BL/6J strain) are commonly used.
-
Drug Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (i.p.) injection.
-
Observation: Following administration, the mice are placed in an observation chamber. The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes). This can be done by a trained observer or using an automated system.
-
Data Analysis: The number of head twitches is recorded for each dose of the test compound. A dose-response curve is generated, and the dose that produces 50% of the maximal response (ED₅₀) is calculated.
Conclusion
The comparison of FLY and DragonFLY compounds provides a compelling example of how subtle structural modifications can dramatically alter pharmacological activity. The key takeaway from this analysis is the profound impact of the aromaticity of the fused furan ring system. The fully aromatic benzodifuran core of the DragonFLY series confers significantly higher potency, likely due to a more favorable binding orientation within the 5-HT₂A receptor. In contrast, the dihydrofuran system of the FLY series results in potencies that are largely comparable to their non-rigid phenethylamine precursors. This guide, with its compiled data, pathway diagrams, and experimental protocols, serves as a foundational resource for further research and development of novel serotonergic agents.
References
- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran ("FLY") and benzodifuran ("DragonFLY") analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Correlating In Vitro Receptor Affinity with In Vivo Effects of 2C-B-Fly: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2C-B-Fly, a psychedelic phenethylamine (B48288) of the FLY family, focusing on the correlation between its in vitro pharmacological profile and its observed in vivo effects. Data is presented in comparison with its structural analog, 2C-B, to offer a clearer perspective on its structure-activity relationships. This document is intended for an audience with a professional background in pharmacology, neuroscience, and drug development.
Introduction
This compound, or 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine, is a rigid analog of the classic psychedelic 2C-B.[1] The defining structural feature of this compound is the incorporation of the 2- and 5-methoxy groups of 2C-B into dihydrofuran rings fused to the central benzene (B151609) ring.[2] This structural constraint has significant implications for its pharmacological activity. Understanding the relationship between its receptor binding affinity and its physiological and behavioral outcomes is crucial for elucidating the mechanisms of psychedelic action and for the development of novel therapeutics.
In Vitro Receptor Affinity Profile
This compound is a potent agonist at several serotonin (B10506) 5-HT₂ receptors, which is characteristic of classic psychedelics.[3][4] Its primary activity is mediated through the 5-HT₂ₐ receptor. The binding affinities (Ki) of this compound and its counterpart 2C-B at key serotonin receptors are summarized below. Lower Ki values indicate a higher binding affinity.
Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT₂ₐ | 5-HT₂B | 5-HT₂C | 5-HT₁D |
| This compound | 11 nM[1] | High Affinity[2] | High Affinity[2] | High Affinity[3] |
| 2C-B | 8.6 nM[1] | High Affinity[2] | High Affinity[2] | - |
Notably, this compound demonstrates a slightly lower but comparable affinity for the 5-HT₂ₐ receptor than 2C-B.[1] Unusually for a 2C-x compound, this compound also shows high affinity for the 5-HT₁D receptor.[3] It exhibits weaker affinity for the 5-HT₁ₐ, 5-HT₁B, and 5-HT₁E receptors.[3] Furthermore, it has been shown to act as a biased agonist at the 5-HT₂C receptor.[3]
In Vivo Effects and Potency
The in vivo effects of this compound are consistent with its in vitro profile as a potent 5-HT₂ₐ agonist. In preclinical models, its potency has been quantified using the head-twitch response (HTR) assay in mice, a widely accepted behavioral proxy for hallucinogenic potential in humans.[5][6]
Table 2: Comparative In Vivo Potency (Head-Twitch Response in Mice)
| Compound | ED₅₀ (μmol/kg) |
| This compound | 1.79[1] |
| 2C-B | 2.43[1] |
The data indicates that this compound is approximately equipotent to 2C-B in inducing the head-twitch response in mice.[1] This finding in an animal model correlates well with the reported effective oral doses in humans, where this compound (10-20 mg) and 2C-B (12-24 mg) are also considered to be of similar potency.[1][3]
In humans, the subjective effects of this compound are reported to be psychedelic and entactogenic, with a duration of 6 to 10 hours, though some reports suggest it can last up to 20 hours.[3] Reported effects include euphoria, enhanced interpersonal communication, mood improvement, and significant visual and perceptual alterations.[3]
Correlation Analysis
The presented data illustrates a direct correlation between the in vitro 5-HT₂ₐ receptor affinity of this compound and its in vivo psychedelic-like effects. The high affinity for the 5-HT₂ₐ receptor (Ki = 11 nM) translates to a high potency in the HTR assay (ED₅₀ = 1.79 μmol/kg), a key preclinical indicator of hallucinogenic activity.[1] The structural modification of tethering the methoxy (B1213986) groups into dihydrofuran rings, as seen in this compound, does not significantly alter its 5-HT₂ₐ receptor affinity or its in vivo potency in the HTR assay when compared to the more flexible 2C-B molecule.[1] This suggests that the conformation adopted by the methoxy groups in 2C-B is already near-optimal for 5-HT₂ₐ receptor binding.
However, it is important to note that while HTR potency is comparable, this compound has been shown to have almost fourfold higher potency than 2C-B in drug discrimination studies in LSD-trained rats.[1] This suggests that while 5-HT₂ₐ activation is the primary driver of the HTR, the nuanced subjective effects and discriminative stimulus properties may be influenced by its interactions with other receptors, such as the 5-HT₂C and 5-HT₁D receptors, where this compound also shows high affinity.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for replication and validation purposes.
In Vitro: Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against a radiolabeled ligand at the human 5-HT₂ₐ receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]Ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Methysergide or another suitable 5-HT₂ₐ antagonist.
-
96-well microfilter plates (e.g., GF/B filters).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK-293 cells expressing the 5-HT₂ₐ receptor. Homogenize the cells in cold lysis buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.[7][8]
-
Assay Setup: In a 96-well plate, add the following components in triplicate for a final volume of 200 µL:
-
Total Binding: Assay buffer, [³H]Ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[9][10]
-
Non-specific Binding (NSB): Non-specific binding control (e.g., 10 µM Methysergide), [³H]Ketanserin, and membrane suspension.[8]
-
Test Compound: Serial dilutions of the test compound (e.g., this compound), [³H]Ketanserin, and membrane suspension.[9]
-
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.[8]
-
Filtration: Terminate the assay by rapidly filtering the contents of the plate through the pre-soaked microfilter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[9]
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[9]
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is the dissociation constant of the radioligand.[9]
-
In Vivo: Mouse Head-Twitch Response (HTR) Assay
This protocol describes the procedure for quantifying the head-twitch response in mice as a measure of 5-HT₂ₐ receptor agonist activity.
Materials:
-
Male C57BL/6J mice.[1]
-
Test compounds (e.g., this compound, 2C-B) dissolved in a suitable vehicle (e.g., saline).
-
Observation chambers (e.g., cylindrical acrylic arenas).[11]
-
Video recording equipment or a manual scoring system.
Procedure:
-
Acclimation: Transport mice to the testing room at least 60 minutes before the experiment to allow for acclimation to the new environment.[11]
-
Drug Administration: Administer the test compound or vehicle via a specified route (e.g., intraperitoneal, subcutaneous). Doses should be selected to establish a dose-response curve.[11]
-
Observation: Immediately after injection, place each mouse individually into an observation chamber. Record the number of head twitches for a set period, typically 30-60 minutes.[11] A head twitch is defined as a rapid, side-to-side rotational movement of the head.[12]
-
Scoring:
-
Data Analysis:
-
Analyze the total number of head twitches per observation period for each dose group.
-
Plot the mean number of head twitches against the drug dose (on a log scale).
-
Determine the ED₅₀ value (the dose that produces 50% of the maximal response) using non-linear regression analysis.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the primary signaling pathway associated with 5-HT₂ₐ receptor activation and the workflows for the key experimental assays described.
Caption: 5-HT₂ₐ receptor Gq/11 signaling pathway.
Caption: Workflow for a competition radioligand binding assay.
Caption: Workflow for the mouse head-twitch response (HTR) assay.
References
- 1. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Monographs [cfsre.org]
- 5. psychedelicreview.com [psychedelicreview.com]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Analysis of 2C-B-Fly
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and analytical characterization of 2C-B-Fly, a psychoactive phenethylamine, with its non-rigid analogue 2C-B. The information is intended for a scientific audience and focuses on the reproducibility of synthetic methods and the corresponding analytical results. All data presented is collated from publicly available scientific literature and forensic reports.
Introduction
This compound, or 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine, is a rigid analogue of the more widely known psychedelic, 2C-B (4-bromo-2,5-dimethoxyphenethylamine). The defining structural feature of this compound is the incorporation of the two methoxy (B1213986) groups of 2C-B into dihydrofuran rings, which restricts the conformational flexibility of the molecule. This structural rigidity is of significant interest in neuropharmacology for studying structure-activity relationships at serotonin (B10506) receptors.
The reproducibility of the synthesis of this compound and the consistency of its analytical characterization are critical for researchers investigating its pharmacological and toxicological properties. This guide compares common synthetic routes and analytical findings for both this compound and 2C-B.
Synthesis of this compound: A Multi-Step Process
A common synthetic route proceeds as follows:
-
Formation of the Tetrahydrobenzodifuran Core : The synthesis typically begins with the acid-catalyzed cyclization of 1,4-bis(2-hydroxyethoxy)benzene (B89644) to form the 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran backbone.
-
Formylation : The difuran core then undergoes a Vilsmeier-Haack formylation to introduce an aldehyde group at the 4-position.
-
Henry Condensation : The resulting aldehyde is reacted with nitroethane in a Henry condensation to form the corresponding nitrostyrene (B7858105) derivative. The choice of catalyst in this step can significantly impact the yield.
-
Reduction of the Nitroalkene : The nitro group is then reduced to a primary amine to yield 2C-H-Fly. This is a critical step where different reducing agents show significant variation in reported yields.
-
Bromination : The final step is the electrophilic bromination of the aromatic ring to introduce a bromine atom at the 8-position, yielding this compound.
Comparison of Key Synthetic Steps and Reproducibility
The reproducibility of the this compound synthesis is highly dependent on the reagents and conditions used, particularly in the reduction and bromination steps. The following table summarizes different approaches for these key transformations, highlighting the variability in reported yields.
| Step | Reagent/Method for this compound | Reported Yield | Reagent/Method for 2C-B | Reported Yield | Reproducibility Considerations |
| Reduction of Nitroalkene | Lithium Aluminium Hydride (LiAlH₄) | 68-74% | Lithium Aluminium Hydride (LiAlH₄) | Good to High | LiAlH₄ is a powerful but hazardous reagent requiring strict anhydrous conditions. Yields can be highly variable if moisture is present. |
| Sodium Borohydride/Copper(II) Chloride (NaBH₄/CuCl₂) | 18-22% | Sodium Borohydride (NaBH₄) | Moderate | A safer alternative to LiAlH₄, but with significantly lower reported yields for the 2C-Fly precursor, indicating potential reproducibility issues in achieving higher conversions. | |
| Bromination | Elemental Bromine (Br₂) in Acetic Acid | Not specified | Elemental Bromine (Br₂) in Acetic Acid | Good | Elemental bromine is highly corrosive and toxic. The reaction can produce side products if not carefully controlled, affecting purity and yield. |
| N-Bromosuccinimide (NBS) | Not specified | N-Bromosuccinimide (NBS) | Good | NBS is a safer and more convenient brominating agent than elemental bromine, potentially leading to more reproducible results with easier handling. |
Experimental Protocols
Synthesis of this compound (A Composite Protocol)
The following is a composite protocol assembled from multiple sources and should be considered a general guideline. Researchers should consult the primary literature for more detailed procedures.
-
2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran : Synthesized from 1,4-bis(2-hydroxyethoxy)benzene via acid-catalyzed cyclization.
-
4-formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran : The difuran is formylated using a Vilsmeier-Haack reaction (e.g., with POCl₃ and DMF).
-
1-(2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-nitroprop-1-ene : The aldehyde is condensed with nitroethane using a catalyst such as ammonium (B1175870) acetate (B1210297) or an ethanolamine-formic acid ionic liquid in a suitable solvent.
-
2C-H-Fly : The nitropropene derivative is reduced to the corresponding amine using a reducing agent like LiAlH₄ in an anhydrous solvent (e.g., THF).
-
This compound : The final product is obtained by brominating 2C-H-Fly with a brominating agent such as elemental bromine in acetic acid or NBS. Purification is typically achieved by acid-base extraction and crystallization of the hydrochloride or hydrobromide salt.
Synthesis of 2C-B (A Representative Protocol)
-
2,5-dimethoxy-β-nitrostyrene : 2,5-dimethoxybenzaldehyde (B135726) is condensed with nitromethane (B149229) in the presence of a catalyst like ammonium acetate.
-
2,5-dimethoxyphenethylamine (2C-H) : The nitrostyrene is reduced to the amine using a reducing agent such as LiAlH₄ or through catalytic hydrogenation.
-
4-bromo-2,5-dimethoxyphenethylamine (2C-B) : 2C-H is dissolved in glacial acetic acid and treated with elemental bromine. The product is then precipitated as a salt, typically the hydrobromide or hydrochloride, and can be further purified by recrystallization.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound and 2C-B.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques used for the separation and identification of these compounds.
| Analyte | Technique | Retention Time (min) | Instrumentation Details | Source |
| This compound | GC-MS | 6.20 | Agilent 5975 Series GC/MSD | [1] |
| This compound | LC-QTOF-MS | 5.57 | Sciex X500R LC-QTOF-MS | [1] |
| 2C-B | HPLC-DAD | Not specified | - | [2] |
| 2C-B | GC-MS | Not specified | - | [3] |
Experimental Protocol: HPLC Analysis of this compound Related Compounds
A general HPLC method for the analysis of related "Fly" compounds can be adapted for this compound.[4]
-
LC System : A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 8 minutes).
-
Flow Rate : 0.4 mL/min.
-
Detection : Diode Array Detector (DAD) or Mass Spectrometry (MS).
Spectroscopic Methods
Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns. The presence of bromine results in a characteristic isotopic pattern (M+ and M+2 peaks of similar intensity).
-
This compound Molecular Weight : 284.15 g/mol [5]
-
Molecular Ion [M+] : m/z 283 (and 285 due to ⁸¹Br isotope)[1]
-
Protonated Molecule [M+H]⁺ : m/z 284.0281[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Visualizations
Caption: Generalized synthetic pathway for this compound.
Caption: Typical analytical workflow for this compound characterization.
Conclusion
The synthesis of this compound presents a greater challenge in terms of complexity and reproducibility compared to its non-rigid counterpart, 2C-B. The multi-step process, particularly the reduction of the nitroalkene intermediate, offers different pathways with significant variations in reported yields, which can impact the reproducibility of the synthesis. For researchers, the choice of reagents for key steps such as reduction and bromination involves a trade-off between safety, convenience, and yield.
The analytical characterization of this compound relies on standard chromatographic and spectroscopic methods. While forensic laboratories have established methods for its identification, detailed and publicly available analytical data, such as assigned NMR spectra, are less common than for more established compounds like 2C-B. The successful and reproducible synthesis and analysis of this compound are paramount for advancing the understanding of its pharmacology and for ensuring the quality and consistency of materials used in scientific research.
References
- 1. cfsre.org [cfsre.org]
- 2. 2C-B: a new psychoactive phenylethylamine recently discovered in Ecstasy tablets sold on the Swiss black market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Acute Pharmacological Effects of 2C-B in Humans: An Observational Study [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. GSRS [precision.fda.gov]
Inter-Laboratory Validation of 2C-B-Fly Analytical Methods: A Comparative Guide
An Objective Comparison of Analytical Methodologies for the Detection and Quantification of 2C-B-Fly and Its Analogs
Introduction
The emergence of novel psychoactive substances (NPS) like this compound (2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)ethanamine) presents a significant challenge to forensic and research laboratories. The development and validation of robust analytical methods are crucial for the accurate identification and quantification of such compounds. While a formal inter-laboratory validation study for this compound has not been identified in the published literature, this guide provides a comprehensive comparison of existing single-laboratory validated analytical methods for this compound and its close structural analog, 2C-B. The data herein is compiled from various forensic laboratories and research studies, offering a valuable resource for researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical strategies.
The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common methods for the analysis of phenethylamines. This guide summarizes quantitative performance data, details experimental protocols, and provides visual workflows to aid in the understanding and application of these methods.
Quantitative Performance Comparison
The following tables summarize the performance of different analytical techniques based on published validation data for this compound and its analog, 2C-B. These parameters are critical for assessing a method's suitability for specific applications, such as forensic toxicology, clinical analysis, or quality control of research materials.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for this compound and Analogs
| Parameter | Method | Analyte | Matrix | LOD | LOQ | Linearity (Range) | Accuracy (% Recovery) | Precision (%RSD) | Laboratory/Reference |
| LC-MS/MS | UHPLC-HRMS/MS | 2C-B | Hair | 10 pg/mg | Not Reported | Not Reported | Not Reported | Not Reported | National Institute of Toxicology and Forensic Sciences, Spain[1] |
| LC/MS | UHPLC-QqQ-MS | This compound-NBOMe | Rat Serum & Brain Tissue | Not Reported | 1 ng/mL (serum), 1 ng/g (brain) | Not Reported | Not Reported | Not Reported | Charles University, Czech Republic[2] |
Table 2: Comparison of GC-MS Method Validation Parameters for 2C-B
| Parameter | Method | Analyte | Matrix | LOD | LOQ | Linearity (Range) | Accuracy (Z-score) | Precision (%RSD) | Laboratory/Reference |
| GC-MS (with derivatization) | GC-EI-MS (SIM) | 2C-B (as TFA derivative) | Urine | Not Reported | Not Reported | 0.5 - 1.5 µg/mL | 0.6 (at 1.38 µg/mL) | Not Reported | UNODC ICE Program Participant[3] |
| GC-MS | GC/MSD | This compound | Drug Material | Not Reported | Not Reported | Not Applicable (Qualitative) | Not Applicable | Not Applicable | Center for Forensic Science Research and Education (CFSRE), USA[4] |
Note: LOD = Limit of Detection; LOQ = Limit of Quantification; RSD = Relative Standard Deviation. Data for this compound is limited, and data from its analog 2C-B and a derivative this compound-NBOMe are included for comparison. The Z-score in the GC-MS method for 2C-B in urine indicates satisfactory performance in an international proficiency test.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are adapted from published research and can serve as a foundation for the analysis of this compound.
LC-MS/MS Analysis of 2C-B in Hair
-
Sample Preparation:
-
Collect an aliquot of hair (e.g., 6 cm length).
-
Decontaminate the hair sample by washing with an appropriate solvent (e.g., dichloromethane).
-
Pulverize the hair sample.
-
Extract the analyte from the pulverized hair using an appropriate solvent (e.g., methanol) and incubation.
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.
-
-
Instrumentation and Conditions:
-
Chromatography System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Orbitrap).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Full scan with data-dependent acquisition (FS-DDA) for fragmentation in MS/MS or targeted SIM for higher sensitivity.[1]
-
GC-MS Analysis of 2C-B in Urine (with Derivatization)
-
Sample Preparation (Solid-Phase Extraction):
-
To a urine sample, add an internal standard.
-
Perform solid-phase extraction (SPE) using a strong cation exchange cartridge.
-
Wash the cartridge with deionized water and methanol.
-
Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.
-
Evaporate the eluate to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in an appropriate solvent (e.g., ethyl acetate).
-
Add a derivatizing agent, such as N-methyl-bis-trifluoroacetamide (MBTFA), to form the trifluoroacetyl (TFA) derivative of 2C-B.[3]
-
Heat the mixture to facilitate the reaction.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., DB-5MS).
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.[3]
-
Qualitative Analysis of this compound in Seized Material by GC-MS and LC-QTOF-MS
-
GC-MS Method:
-
LC-QTOF-MS Method:
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for GC-MS analysis of 2C-B in urine with derivatization.
Caption: Workflow for LC-MS/MS analysis of 2C-B in hair.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of the designer drug bk-2C-B (2-amino-1-(bromo-dimethoxyphenyl)ethan-1-one) by gas chromatography/mass spectrometry without and with derivatization with 2,2,2-trichloroethyl chloroformate, liquid chromatography/high-resolution mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
A detailed analysis of the neurotoxic profiles of 2C-B-Fly and related phenethylamine (B48288) compounds, providing researchers, scientists, and drug development professionals with comparative data from in vitro and in vivo studies. This guide summarizes key findings on cytotoxicity, receptor interactions, and potential mechanisms of neurotoxicity to inform future research and drug development efforts.
The landscape of novel psychoactive substances (NPS) is continually evolving, with phenethylamine derivatives, particularly the 2C series, representing a significant class of compounds with potent psychoactive effects. Among these, this compound, a rigid analog of 2C-B, has garnered interest for its distinct pharmacological profile. However, a comprehensive understanding of its neurotoxic potential in comparison to its parent compound, 2C-B, and the notoriously potent analog, Bromo-DragonFLY, is crucial for both harm reduction and therapeutic development. This guide provides a comparative overview of the available experimental data on the neurotoxicity of these compounds.
Comparative Analysis of In Vitro and In Vivo Data
To date, direct comparative in vitro neurotoxicity studies on this compound are limited. However, by collating data from various studies on related compounds, a comparative picture begins to emerge. The following tables summarize key findings from the available literature.
Table 1: Comparative In Vitro Cytotoxicity of 2C-B and its NBOMe Analog
This table presents the half-maximal effective concentration (EC50) values for cytotoxicity, providing a quantitative measure of a compound's potential to cause cell death in a laboratory setting. A lower EC50 value indicates higher cytotoxicity.
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| 2C-B | Differentiated SH-SY5Y | Neutral Red Uptake | > 1000 | [1] |
| 2C-B | Differentiated SH-SY5Y | Resazurin Reduction | > 1000 | [1] |
| 25B-NBOMe (NBOMe analog of 2C-B) | Differentiated SH-SY5Y | Neutral Red Uptake | 33.86 | [1] |
| 25B-NBOMe (NBOMe analog of 2C-B) | Differentiated SH-SY5Y | Resazurin Reduction | 58.36 | [1] |
Note: Direct in vitro cytotoxicity data for this compound and Bromo-DragonFLY in comparable assays were not available in the reviewed literature.
Table 2: Comparative In Vivo Potency in Mouse Head-Twitch Response (HTR) Assay
The head-twitch response in mice is a behavioral proxy for 5-HT2A receptor activation, which is a key mechanism for the psychedelic effects of these compounds. The ED50 value represents the dose required to produce a half-maximal response. A lower ED50 value indicates higher potency.
| Compound | ED50 (µmol/kg) | Reference |
| 2C-B | 2.43 | [2][3] |
| This compound | 1.79 | [2][3] |
| 2C-B-DragonFLY | 1.07 | [2] |
| Bromo-DragonFLY (DOB-DFLY) | 0.20 | [2] |
Table 3: Comparative Serotonin (B10506) 5-HT2A Receptor Binding Affinity
The binding affinity of a compound to a receptor is indicative of its potency. The inhibition constant (Ki) represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Radioligand | System | Affinity (Ki, nM) | Reference |
| 2C-B | Human 5-HT2A | [³H]ketanserin | Cloned human receptors | 8.6 | [2] |
| This compound | Human 5-HT2A | [³H]ketanserin | Cloned human receptors | 11 | [2] |
| Bromo-DragonFLY | Human 5-HT2A | [¹²⁵I]DOI | Cloned human receptor | 0.04 | [2] |
Mechanisms of Neurotoxicity
The neurotoxic effects of phenethylamines are believed to be mediated through several mechanisms, primarily revolving around their interaction with the serotonergic system and the induction of cellular stress.
Serotonergic System and 5-HT2A Receptor Activation
The primary pharmacological target of these compounds is the serotonin 5-HT2A receptor.[4] Overactivation of this receptor can lead to downstream effects that may contribute to neurotoxicity.
Figure 1: Simplified 5-HT2A receptor signaling pathway activated by 2C compounds.
Oxidative Stress and Apoptosis
A growing body of evidence suggests that oxidative stress plays a significant role in the neurotoxicity of various psychoactive substances. The generation of reactive oxygen species (ROS) can damage cellular components, leading to mitochondrial dysfunction and the initiation of apoptotic cell death pathways.
Figure 2: Proposed pathway of oxidative stress-induced neurotoxicity.
Experimental Protocols
Standardized in vitro assays are essential for the comparative assessment of neurotoxicity. The following are detailed methodologies for key experiments cited in the literature.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of metabolically active (viable) cells.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Expose cells to a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
2. LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (fully lysed cells) and determine the EC50 value.
Figure 3: Experimental workflow for in vitro cytotoxicity assays (MTT and LDH).
Assessment of Oxidative Stress and Apoptosis
1. Reactive Oxygen Species (ROS) Detection
Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), are commonly used to measure intracellular ROS levels.
-
Cell Culture and Treatment: Culture and treat cells as described for viability assays.
-
Probe Loading: Incubate cells with DCFH-DA (e.g., 10 µM) for a specified time (e.g., 30 minutes) at 37°C.
-
Fluorescence Measurement: After washing to remove excess probe, measure the fluorescence intensity using a microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Quantify the change in fluorescence relative to control cells.
2. Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic substrate.
-
Cell Lysis: After treatment, lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a microplate reader (excitation ~380 nm, emission ~460 nm).
-
Data Analysis: Quantify caspase-3 activity relative to a standard curve and control samples.
Conclusion and Future Directions
The available data suggest that structural modifications to the 2C-B molecule can significantly impact its pharmacological and toxicological profile. While this compound shows comparable in vivo potency to 2C-B in the head-twitch response assay, the fully aromatic Bromo-DragonFLY is substantially more potent. This trend is also reflected in their 5-HT2A receptor binding affinities. The NBOMe analog of 2C-B demonstrates significantly higher in vitro cytotoxicity than 2C-B itself, highlighting the profound effect of N-benzyl substitution.
A significant gap in the current understanding is the lack of direct comparative in vitro neurotoxicity data for this compound and Bromo-DragonFLY. Future research should prioritize conducting standardized cytotoxicity assays (e.g., LDH and MTT) on these compounds in relevant neuronal cell lines, such as SH-SY5Y, to establish their EC50 values. Furthermore, mechanistic studies investigating their impact on mitochondrial function, oxidative stress, and apoptosis are crucial for a comprehensive risk assessment. Such data will be invaluable for the scientific and drug development communities in understanding the structure-toxicity relationships within this class of psychoactive compounds.
References
- 1. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2C-B-Fly: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of psychoactive compounds like 2C-B-Fly is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to ensure the safe and legal disposal of this compound, minimizing risks to personnel and the environment. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with federal and local regulations.
Understanding this compound and Its Associated Hazards
This compound is a synthetic phenethylamine (B48288) and a structural analog of the Schedule I controlled substance 2C-B. It is classified as a hazardous chemical and, due to its psychoactive nature, is subject to stringent disposal regulations. The primary hazards associated with this compound include its potent psychoactive effects and its classification as a brominated organic compound. Improper disposal can lead to environmental contamination and legal consequences.
Core Principles of this compound Disposal
The fundamental principle for the disposal of a controlled substance analog like this compound is to render it "non-retrievable." This means the substance must be physically or chemically altered to a state where it can no longer be readily isolated or abused. The U.S. Drug Enforcement Administration (DEA) provides strict guidelines for the disposal of controlled substances, which should be followed for this compound.
Recommended Disposal Procedures
Given the nature of this compound, two primary methods are recommended for its disposal. These methods ensure compliance with DEA regulations and effectively neutralize the hazardous properties of the chemical.
Method 1: High-Temperature Incineration
High-temperature incineration is the preferred method for the complete destruction of this compound. This process should be carried out by a licensed hazardous waste disposal company with the appropriate permits to handle and incinerate controlled substances and halogenated organic compounds.
Experimental Protocol for Incineration:
-
Segregation and Collection:
-
Collect all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), in a designated, clearly labeled, and leak-proof container for "Halogenated Organic Waste."
-
Do not mix this compound waste with non-halogenated organic waste.
-
-
Packaging and Labeling:
-
Package the waste container according to the specifications of the licensed hazardous waste disposal company.
-
The container must be labeled as "Hazardous Waste," with a clear indication of its contents, including "this compound" and "Brominated Organic Compound."
-
-
Arranging for Pickup:
-
Contact a certified hazardous waste disposal company that is also registered with the DEA to handle controlled substances.
-
Schedule a pickup and provide the company with a detailed inventory of the waste.
-
-
Documentation:
-
Complete a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") to document the disposal of the this compound.
-
Retain a copy of this form and any documentation provided by the disposal company for a minimum of two years, as required by the DEA.
-
Method 2: Use of a DEA-Registered Reverse Distributor
A DEA-registered reverse distributor is an entity authorized to accept controlled substances for the purpose of returning them to the manufacturer or arranging for their disposal. This is a compliant and secure method for disposing of unwanted or expired this compound.
Experimental Protocol for Using a Reverse Distributor:
-
Identify and Contact a Reverse Distributor:
-
Locate a DEA-registered reverse distributor in your area.
-
Contact them to inquire about their services and procedures for accepting a Schedule I substance analog.
-
-
Packaging and Documentation:
-
Package the this compound according to the reverse distributor's instructions. This will typically involve placing the material in its original or a securely sealed container.
-
Complete the necessary paperwork provided by the reverse distributor, which may include an inventory of the substance.
-
-
Transfer of Custody:
-
Arrange for the secure transfer of the this compound to the reverse distributor. This may involve a scheduled pickup or shipment according to their protocols.
-
-
Record Keeping:
-
Obtain and retain all documentation from the reverse distributor confirming the receipt and planned disposal of the this compound.
-
As with incineration, complete and retain a DEA Form 41 for your records.
-
Summary of Disposal Considerations
| Consideration | Key Points |
| Regulatory Compliance | Adherence to DEA regulations for controlled substances and EPA guidelines for hazardous waste is mandatory. |
| Waste Segregation | This compound waste must be collected as "Halogenated Organic Waste" and kept separate from other waste streams. |
| Containerization | Use chemically compatible, leak-proof containers that are clearly and accurately labeled. |
| "Non-Retrievable" Standard | The chosen disposal method must permanently alter the substance, rendering it unusable. |
| Documentation | Meticulous record-keeping, including the use of DEA Form 41, is a legal requirement. |
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound.
Decision Pathway for Chemical Waste Segregation
Caption: Decision pathway for segregating chemical waste.
By adhering to these detailed procedures, laboratories can ensure the safe, responsible, and compliant disposal of this compound, thereby protecting their personnel, the community, and the environment.
Essential Safety and Handling Protocols for 2C-B-Fly
FOR RESEARCH AND LABORATORY USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2C-B-Fly. The following guidelines are based on established laboratory safety protocols for hazardous chemicals and should be strictly adhered to in a controlled laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a psychoactive phenethylamine (B48288) and, according to its Safety Data Sheet (SDS), is classified as a substance that causes skin irritation and serious eye irritation.[1] Due to its potent and under-researched toxicological profile, it should be handled with the utmost care to prevent accidental exposure.
Minimum PPE Requirements:
-
Body Protection: A properly fitting, buttoned lab coat should be worn at all times.
-
Hand Protection: Chemical-resistant gloves are mandatory. While specific breakthrough time data for this compound is not available, nitrile gloves are generally recommended for handling non-halogenated organic compounds.[2][3] It is crucial to double-glove and change gloves immediately if contamination is suspected.
-
Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are required.[1] When there is a risk of splashes or handling larger quantities, a full-face shield should be worn in addition to safety goggles.
-
Footwear: Fully enclosed shoes must be worn. Open-toed shoes are strictly prohibited in the laboratory.
Quantitative PPE Data Summary:
Due to a lack of specific permeation and breakthrough data for this compound, the following table provides general recommendations for handling potent research chemicals. Researchers should consult glove manufacturers' compatibility charts for the most up-to-date information.
| PPE Component | Specification | Recommendation |
| Gloves | Material | Nitrile (double-gloved) |
| Thickness | >5 mil | |
| Breakthrough Time | Data not available for this compound. Assume short contact time and change gloves frequently, especially after any suspected contact. | |
| Eye Protection | Type | Chemical splash goggles (ANSI Z87.1 certified) |
| Face Protection | Type | Full-face shield (in addition to goggles for splash hazards) |
| Respirator | Type (for handling powders or creating aerosols) | NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges and P100 particulate filters, or a powered air-purifying respirator (PAPR).[4][5] |
Experimental Protocols and Safe Handling
All work with this compound, particularly the handling of the solid powder, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Handling Procedure:
-
Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly. Decontaminate the work surface. Assemble all necessary equipment, including a calibrated scale, weighing paper/boats, spatulas, and appropriate glassware.
-
Weighing:
-
Perform all weighing operations of solid this compound within the fume hood.
-
Use a dedicated, labeled spatula for handling the compound.
-
To minimize the generation of airborne particles, handle the powder gently.
-
-
Dissolving:
-
If preparing a solution, add the solvent to the weighed this compound in a suitable container within the fume hood.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Dispose of all contaminated disposables as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of the chemical, from receipt to disposal, is essential for maintaining a safe laboratory environment.
Operational Plan:
-
Procurement and Storage:
-
This compound should be stored in a cool, dry, and dark place, in a clearly labeled and sealed container.
-
Access to the chemical should be restricted to authorized personnel only.
-
Maintain an accurate inventory of the amount of this compound on hand.
-
-
Spill and Emergency Procedures:
-
In case of a small spill, cordon off the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
For larger spills or if the substance becomes airborne, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) department immediately.
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
In case of eye contact, immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2]
-
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including unused product, solutions, contaminated PPE, and cleaning materials, must be treated as hazardous chemical waste.
-
Containerization:
-
Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste in a separate, compatible, and labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[6]
-
-
Disposal Procedure:
-
Follow your institution's specific procedures for the disposal of hazardous chemical waste.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor.
-
Visualizations
Logical Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. documents.uow.edu.au [documents.uow.edu.au]
- 2. gloves.com [gloves.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. bossmfg.net [bossmfg.net]
- 5. thomassci.com [thomassci.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
